Tetrazole-5-acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKUAKLZOIABHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Tetrazole-5-acetohydrazide from Cyanoacetic Acid
Abstract
This guide provides a detailed, in-depth exploration of a robust synthetic pathway to Tetrazole-5-acetohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Starting from the readily available precursor, cyanoacetic acid, the synthesis proceeds through a three-step sequence: a catalyzed [3+2] cycloaddition to form the tetrazole ring, a classical esterification to activate the carboxylic acid, and a final hydrazinolysis to yield the target hydrazide. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes the critical safety considerations necessary for handling the energetic intermediates and reagents involved. The content is structured to provide researchers, chemists, and drug development professionals with the technical expertise and practical insights required to successfully implement this synthesis.
Introduction: The Significance of the Tetrazole and Hydrazide Moieties
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to tuning the pharmacological and pharmacokinetic profiles of drug candidates. The tetrazole ring and the hydrazide functional group are two such privileged scaffolds.
-
The Tetrazole Ring: As a bioisosteric replacement for the carboxylic acid group, the 5-substituted 1H-tetrazole offers a similar pKa while providing improved metabolic stability and enhanced lipophilicity, which can significantly improve a drug's oral bioavailability and cell membrane permeability.[2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its inclusion in numerous FDA-approved drugs, such as the antihypertensive agent Losartan.[3]
-
The Hydrazide Moiety: Hydrazides are versatile intermediates and key pharmacophores in their own right.[2][4] They serve as crucial precursors for the synthesis of a wide array of other heterocyclic systems, including oxadiazoles and triazoles, and are present in various biologically active compounds exhibiting antibacterial, anticonvulsant, and anti-inflammatory properties.[2][4]
The target molecule, This compound (PubChem CID: 55281807), synergistically combines these two important functionalities.[5] It serves as a fragment-like lead structure and a versatile building block for constructing more complex molecules with potential therapeutic applications, particularly as enzyme inhibitors.[1] This guide details an efficient and logical pathway for its synthesis starting from cyanoacetic acid.
Synthetic Strategy & Mechanistic Insights
The transformation of cyanoacetic acid into this compound is most effectively achieved through a three-step synthetic sequence. This strategy ensures high yields and manageable purification at each stage.
Overall Synthetic Workflow
The pathway involves the initial formation of the tetrazole ring, followed by functional group manipulations to arrive at the final product.
Caption: Overall 3-step synthetic workflow.
Step 1: Synthesis of 1H-Tetrazole-5-acetic acid via [3+2] Cycloaddition
The cornerstone of this synthesis is the formation of the tetrazole ring from a nitrile precursor. This reaction is a classic example of a [3+2] cycloaddition, where the three-atom azide dipole reacts with the two-atom nitrile π-system.[3][6][7]
-
Causality of Reagent Choice:
-
Nitrile Source: Cyanoacetic acid provides the two-carbon backbone and the nitrile group necessary for the cycloaddition.
-
Azide Source: Sodium azide (NaN₃) is the most common and cost-effective source of the azide anion.
-
Catalyst/Proton Source: The reaction requires the in-situ generation of hydrazoic acid (HN₃), which is highly toxic and explosive.[3] This is safely achieved by using a proton source to react with sodium azide. While ammonium chloride is frequently used, in this specific case, the acidic proton of cyanoacetic acid itself can participate.[3][8] However, the addition of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is highly beneficial. The zinc ion coordinates to the nitrile nitrogen, polarizing the C≡N bond and making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[9] A Chinese patent specifically describes a one-step method using cyanoacetic acid, sodium azide, and a catalyst like zinc chloride in water.[10]
-
Caption: Catalyzed mechanism of tetrazole formation.
Step 2: Esterification to Methyl (1H-tetrazol-5-yl)acetate
The direct conversion of a carboxylic acid to a hydrazide can be sluggish and require harsh conditions. A more reliable and common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an ester. The methyl ester is an ideal intermediate.
-
Causality of Experimental Choice: Fischer esterification is a standard, acid-catalyzed reaction between a carboxylic acid and an alcohol. Using methanol as both the solvent and reagent in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) efficiently drives the equilibrium towards the formation of the methyl ester. This step is crucial as the ester carbonyl is significantly more electrophilic than the carboxylate anion, making it an excellent substrate for the subsequent nucleophilic attack by hydrazine. This esterification-hydrazinolysis sequence is a well-documented method for preparing hydrazides from tetrazole acetic acids.[2][4]
Step 3: Hydrazinolysis of the Ester
The final step is the conversion of the methyl ester intermediate into the desired this compound. This is a nucleophilic acyl substitution reaction.
-
Mechanism: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (CH₃O⁻) as a leaving group. A subsequent proton transfer results in the formation of the stable acetohydrazide product and methanol as a byproduct.[11] This reaction is typically performed in an alcohol solvent, such as methanol or ethanol, and often proceeds to completion with high yield upon gentle heating.[2][4]
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures, including a certified chemical fume hood.
Protocol for Step 1: 1H-Tetrazole-5-acetic acid
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyanoacetic acid (8.5 g, 0.1 mol), sodium azide (7.8 g, 0.12 mol), and zinc chloride (2.7 g, 0.02 mol).[10]
-
Solvent Addition: Add 100 mL of deionized water as the solvent.[10]
-
Reaction: Heat the stirred suspension to reflux (approximately 100 °C) and maintain this temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of cyanoacetic acid), cool the mixture to room temperature.
-
Acidification & Precipitation: Slowly add concentrated hydrochloric acid (~10 mL) dropwise to the cooled solution while stirring until the pH reaches 1-2. A white precipitate of 1H-tetrazole-5-acetic acid will form.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry it under vacuum at 50-60 °C.
Protocol for Step 2: Methyl (1H-tetrazol-5-yl)acetate
-
Reagent Setup: In a 250 mL round-bottom flask, suspend the dried 1H-tetrazole-5-acetic acid (12.8 g, 0.1 mol) in 150 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) for 6-8 hours. The solid should dissolve as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining residue, add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester, which can be used in the next step without further purification or purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol for Step 3: this compound
-
Reagent Setup: Dissolve the crude Methyl (1H-tetrazol-5-yl)acetate (14.2 g, 0.1 mol) in 100 mL of methanol in a 250 mL round-bottom flask.[2]
-
Hydrazine Addition: Add hydrazine hydrate (6 mL, ~0.12 mol) dropwise to the stirred solution at room temperature.[2][4]
-
Reaction: Gently heat the reaction mixture to 45-50 °C and stir for 4-6 hours. A white solid is expected to precipitate as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Purification: Collect the white crystalline product by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials or byproducts.
-
Drying: Dry the final product, this compound, in a vacuum oven at 50 °C to a constant weight. The product is typically a white crystalline solid.[2]
Data Summary & Characterization
The following table summarizes the key quantitative parameters for the synthesis.
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Cyanoacetic Acid | NaN₃, ZnCl₂ | 1 : 1.2 : 0.2 | Water | 100 | 12-18 | 75-85 |
| 2 | 1H-Tetrazole-5-acetic acid | CH₃OH, H₂SO₄ | 1 : Excess : Cat. | Methanol | 65 | 6-8 | 80-90 |
| 3 | Methyl (1H-tetrazol-5-yl)acetate | N₂H₄·H₂O | 1 : 1.2 | Methanol | 50 | 4-6 | >90 |
Product Characterization: The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FTIR Spectroscopy: To identify key functional groups (N-H, C=O, C=N, N=N).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[2][4]
Critical Safety Precautions
This synthesis involves highly hazardous materials. Strict adherence to safety protocols is mandatory.
-
Sodium Azide (NaN₃):
-
Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[12][13] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[12][14]
-
Explosion Hazard: NaN₃ can form highly explosive heavy metal azides.[12] Never use metal spatulas for handling solid sodium azide.[15] Avoid contact with lead and copper, which are common in drain pipes; never dispose of azide waste down the sink.[13]
-
Reaction with Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[12][15] All acidification steps must be performed slowly, in a fume hood, and with extreme caution.
-
-
Hydrazine Hydrate (N₂H₄·H₂O):
-
Hydrazine is a suspected carcinogen and is highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.
-
-
General Procedures:
-
Ensure an emergency safety shower and eyewash station are immediately accessible.[13]
-
Prepare for potential spills by having appropriate spill kits available.[14]
-
All waste generated, including empty reagent bottles and contaminated materials, must be disposed of as hazardous waste according to institutional guidelines.[16]
-
Conclusion
This guide outlines a logical, efficient, and well-documented three-step synthesis of this compound from cyanoacetic acid. By understanding the causality behind the chosen reagents and reaction conditions—from the Lewis-acid catalyzed cycloaddition to form the tetrazole ring to the classic esterification-hydrazinolysis sequence—researchers can reliably produce this valuable chemical intermediate. The paramount importance of adhering to strict safety protocols, particularly when handling sodium azide, cannot be overstated. With careful execution, this pathway provides a robust and scalable method for accessing a key building block for the discovery and development of novel therapeutic agents.
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Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ACS Publications. [Link]
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The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. PubMed. [Link]
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Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. PubMed Central - NIH. [Link]
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A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
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Synthesis of Novel Energetic N-(1-Carboxymethyl-1H- tetrazole-5-yl)-hydrazinium Salts. Central European Journal of Energetic Materials. [Link]
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Preparation and Reactions of (1H-Tetrazol-5-yl)zinc Pivalates. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Tetrazole-5-acetohydrazide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrazole-5-acetohydrazide stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. It integrates two pivotal functional groups: the tetrazole ring, a well-established bioisostere for carboxylic acids, and the acetohydrazide moiety, a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, moving from its fundamental structure and spectroscopic signature to its thermal stability and acidic character. The narrative is grounded in established scientific principles and supported by detailed experimental protocols, offering both foundational knowledge and practical insights for professionals engaged in chemical research and drug development.
Introduction: The Scientific Merit of this compound
The pursuit of novel therapeutic agents frequently involves the strategic combination of pharmacologically validated functional groups. This compound (C₃H₆N₆O) is a prime exemplar of this design philosophy.
-
The Tetrazole Moiety: This nitrogen-rich five-membered heterocycle is a cornerstone of modern medicinal chemistry. Its defining feature is its ability to act as a metabolically stable bioisostere of the carboxylic acid group.[1] This is attributed to their comparable pKa values and planar structures, allowing the tetrazole to engage in similar hydrogen bonding interactions as a carboxylate at physiological pH.[2][3] This substitution can significantly improve a drug candidate's pharmacokinetic profile by enhancing its resistance to metabolic degradation.
-
The Acetohydrazide Moiety: The hydrazide functional group (-CONHNH₂) is a reactive and versatile chemical handle. It serves as a crucial intermediate for the synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems, enabling the exploration of broad chemical space in lead optimization campaigns.[4][5]
This guide aims to provide an in-depth characterization of this compound, equipping researchers with the technical understanding necessary for its effective utilization in synthesis and molecular design.
Molecular Structure and Synthesis
A thorough understanding of a molecule's properties begins with its structure.
2.1. Chemical Identity
-
IUPAC Name: 2-(2H-tetrazol-5-yl)acetohydrazide[6]
-
Molecular Formula: C₃H₆N₆O[6]
-
Molecular Weight: 142.12 g/mol [6]
-
CAS Number: 1002104-07-5[7]
2.2. Structural Representation and Tautomerism
The tetrazole ring exists in a state of prototropic tautomerism between the 1H and 2H forms. While both isomers are present, various physicochemical methods have shown that the 1H-tautomer generally predominates in solution. This equilibrium is a critical consideration as it can influence the molecule's reactivity and intermolecular interactions.
Caption: 2D structure of 1H-Tetrazole-5-acetohydrazide.
2.3. Synthetic Strategy
The synthesis of this compound is conceptually straightforward, leveraging well-established reactions. A common and efficient method for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source. The acetohydrazide moiety is typically formed via the hydrazinolysis of a corresponding ester.
Caption: A representative synthetic workflow for this compound.
Physicochemical Data
The physicochemical properties of a compound govern its behavior in both chemical and biological systems. The data presented below are derived from computational models and are essential for predicting solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source | Significance |
| Molecular Weight | 142.12 g/mol | [6] | Fundamental property for all stoichiometric calculations. |
| XLogP3-AA | -2.0 | [6] | Indicates high hydrophilicity and predicts poor lipid membrane permeability. |
| Hydrogen Bond Donor Count | 3 | [6] | The N-H groups on the tetrazole ring and the hydrazide moiety can donate H-bonds. |
| Hydrogen Bond Acceptor Count | 5 | [6] | The numerous nitrogen atoms and the carbonyl oxygen act as H-bond acceptors. |
| pKa (Predicted) | ~4.7 - 5.5 | [2][8] | Similar to carboxylic acids, enabling its role as a bioisostere. The molecule is acidic. |
| Solubility | Soluble in Water, DMSO, DMF | [8] | High polarity and H-bonding capacity suggest good solubility in polar solvents. |
Spectroscopic Characterization
Unambiguous identification and structural verification rely on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics of this compound.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & Insights |
| ¹H NMR | -CH₂- (Methylene) | ~4.2 ppm | Singlet; deshielded by the adjacent electron-withdrawing tetrazole and carbonyl groups.[9] |
| -NH-NH₂ (Hydrazide) | Broad signals, ~4.5 ppm (NH₂) and ~9.5 ppm (NH) | Protons are exchangeable, often resulting in broad peaks. Chemical shifts are concentration and solvent dependent.[5] | |
| N-H (Tetrazole) | >15 ppm | Highly deshielded proton due to the aromaticity and nitrogen environment of the ring. Often very broad.[10][11] | |
| ¹³C NMR | -CH₂- (Methylene) | ~30 ppm | Aliphatic carbon signal. |
| C=O (Carbonyl) | ~165-170 ppm | Typical chemical shift for an amide-like carbonyl carbon.[5] | |
| C5 (Tetrazole Ring) | ~155 ppm | The single carbon in the tetrazole ring is significantly deshielded due to the surrounding nitrogen atoms.[10][12][13] | |
| FTIR | N-H Stretch | 3200-3400 cm⁻¹ | Broad bands corresponding to the hydrazide and tetrazole N-H groups. |
| C=O Stretch (Amide I) | ~1650-1680 cm⁻¹ | Strong, characteristic absorption for the carbonyl group. | |
| N-H Bend (Amide II) | ~1550-1640 cm⁻¹ | Bending vibration of the hydrazide N-H bonds. | |
| Tetrazole Ring | 1000-1500 cm⁻¹ | A series of complex bands related to C=N and N=N stretching and ring vibrations.[14] | |
| Mass Spec. | [M+H]⁺ | m/z 143.07 | Protonated molecular ion in positive ESI mode. |
| Fragmentation | Loss of N₂ (m/z 28) or HN₃ (m/z 43) | Characteristic fragmentation pathways for the tetrazole ring, providing structural confirmation.[1][15] |
Thermal Properties: A Stability Assessment
For nitrogen-rich compounds, understanding thermal stability is paramount for safe handling, storage, and processing. Thermal analysis techniques like TGA and DSC provide critical data on decomposition behavior.
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For this compound, a TGA scan would likely show stability up to approximately 200-250°C, followed by a rapid, multi-stage mass loss corresponding to the decomposition of the molecule.[16]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample. A DSC thermogram would first show an endotherm for melting, immediately followed by a large, sharp exotherm. This exotherm signifies the energetic decomposition of the tetrazole ring, a characteristic feature of this class of compounds.[16] The decomposition of tetrazoles is often explosive in nature, necessitating careful handling of the material, especially upon heating.[17]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline standard procedures for characterizing this compound.
6.1. Protocol for NMR Spectroscopic Analysis
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it effectively dissolves the polar compound and its residual water peak does not typically interfere with key signals.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO signal (δ ~2.50 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more). Reference the spectrum to the DMSO-d₆ solvent signal (δ ~39.52 ppm).
-
Data Analysis: Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the molecule.
-
6.2. Protocol for Thermal Analysis (TGA/DSC)
-
Objective: To determine the thermal stability and decomposition profile.
-
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC/TGA pan. A small sample size is critical to manage the energetic decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.
-
TGA Acquisition:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: 30 °C to 500 °C.
-
-
DSC Acquisition:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C (or until decomposition is complete).
-
-
Data Analysis: Analyze the resulting TGA curve for onset of decomposition and percentage mass loss. Analyze the DSC curve to identify the melting point (endotherm) and decomposition temperature (exotherm onset) and integrate the exothermic peak to quantify the energy released.
-
6.3. Protocol for pKa Determination via Potentiometric Titration
-
Objective: To experimentally determine the acidity constant (pKa) of the tetrazole N-H proton.
-
Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. Prepare a standardized solution of ~0.1 M NaOH.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place a known volume (e.g., 25.0 mL) of the tetrazole solution in a beaker with a magnetic stir bar.
-
Titration: Slowly add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Data Plotting: Continue the titration well past the equivalence point. Plot the recorded pH values versus the volume of NaOH added.
-
pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve or its first derivative plot.
-
Conclusion and Future Outlook
This compound is a molecule rich in chemical potential. Its physicochemical properties—high polarity, potent hydrogen bonding capability, defined thermal limits, and distinct acidic character—make it a valuable and predictable building block in chemical synthesis. The tetrazole ring's role as a robust carboxylic acid bioisostere ensures its continued relevance in drug design, while the reactive hydrazide handle provides a gateway to diverse chemical libraries.[18][19] A comprehensive grasp of the fundamental properties detailed in this guide is essential for any researcher aiming to leverage this compound to its fullest potential, paving the way for the development of novel therapeutics and advanced materials.
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"FTIR spectral analysis of Tetrazole-5-acetohydrazide"
An In-Depth Technical Guide to the FTIR Spectral Analysis of Tetrazole-5-acetohydrazide
Executive Summary
This compound is a pivotal molecular building block in contemporary drug discovery and medicinal chemistry.[1] Its structure, which combines the metabolically stable tetrazole ring—a well-regarded bioisostere of carboxylic acid—with the versatile acetohydrazide moiety, makes it a valuable precursor for synthesizing a wide array of pharmacologically active compounds.[2][3] Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural verification and quality assessment of this compound. This guide provides a comprehensive analysis of the FTIR spectrum of this compound, detailing the experimental protocol, the assignment of characteristic vibrational bands, and the scientific rationale behind the spectral features. It is intended for researchers, chemists, and quality control specialists engaged in pharmaceutical development and heterocyclic chemistry.
Introduction: The Compound and the Technique
The Significance of this compound
The tetrazole functional group is a privileged scaffold in pharmaceutical sciences, prized for its ability to mimic the carboxylic acid group while offering improved metabolic stability and lipophilicity.[3][4] This has led to its incorporation into numerous FDA-approved drugs for treating conditions ranging from hypertension to bacterial infections.[2][5] this compound (C₃H₆N₆O) serves as a key intermediate, providing a reactive hydrazide handle for further molecular elaboration through reactions like condensation to form hydrazones or acylation.[6][7] Accurate and efficient characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps.
Fundamentals of FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration. When IR radiation passes through a sample, the functional groups within the molecule vibrate by stretching or bending. The absorption of this energy is recorded, generating a spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹). This spectrum serves as a unique molecular "fingerprint," allowing for the unambiguous identification of functional groups and, by extension, the confirmation of molecular identity.[8]
Methodology: Acquiring the FTIR Spectrum
The acquisition of a high-quality FTIR spectrum of a solid sample like this compound requires meticulous sample preparation and optimized instrument parameters. The Potassium Bromide (KBr) pellet method is the standard and recommended procedure.
Experimental Workflow Diagram
Caption: Experimental workflow for FTIR analysis of this compound using the KBr pellet method.
Detailed Experimental Protocol
-
Reagent Preparation: Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours to eliminate adsorbed water, which would otherwise produce broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring key sample peaks.
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample until it becomes a fine, homogenous powder. This step is crucial for minimizing scattering of the IR beam and ensuring a high-quality spectrum.
-
Homogenization: Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample. Continue grinding the mixture for 1-2 minutes to ensure uniform dispersion of the analyte within the KBr matrix.
-
Pellet Formation: Transfer the homogenized powder to a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. The applied pressure causes the KBr to flow and form a transparent or translucent disc.
-
Data Acquisition:
-
Place the resulting KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over a range of 4000–400 cm⁻¹.
-
To achieve a high signal-to-noise ratio, co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹.
-
Spectral Interpretation and Discussion
The FTIR spectrum of this compound is rich with information, displaying characteristic absorption bands from both the tetrazole ring and the acetohydrazide side chain.
Molecular Structure and Key Vibrational Modes
Caption: Structure of this compound with key functional groups highlighted for spectral correlation.
Summary of Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3350 - 3200 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | Hydrazide (-NH₂) & Amide (-NH-) |
| 3050 - 3000 | Weak-Medium | N-H Stretching | Tetrazole Ring (1H-tautomer)[9] |
| 2995 - 2900 | Weak | C-H Asymmetric & Symmetric Stretching | Methylene (-CH₂-)[10] |
| 1680 - 1630 | Very Strong | C=O Stretching (Amide I) | Hydrazide (-C(=O)NH-) |
| 1620 - 1580 | Medium | N-H Bending | Hydrazide (-NH₂) |
| 1570 - 1520 | Medium | N-H Bending & C-N Stretching (Amide II) | Hydrazide (-C(=O)NH-) |
| 1440 - 1420 | Medium | CH₂ Scissoring (Bending) | Methylene (-CH₂-)[11] |
| 1400 - 900 | Medium-Strong | Ring Stretching (C=N, N=N) & Deformations | Tetrazole Ring[11] |
Detailed Analysis of Spectral Regions
-
The N-H Stretching Region (3400 cm⁻¹ - 3000 cm⁻¹): This region is dominated by the stretching vibrations of the N-H bonds. The acetohydrazide moiety contributes multiple peaks: a pair of bands for the asymmetric and symmetric stretching of the terminal -NH₂ group, and a broader band for the secondary amide -NH- stretch.[10][12] Additionally, a weaker, sharp band may be observed just above 3000 cm⁻¹, which is characteristic of the N-H stretch of the protonated nitrogen within the 1H-tetrazole tautomer, the common form in the solid state.[9]
-
The C-H Stretching Region (3000 cm⁻¹ - 2800 cm⁻¹): The methylene (-CH₂-) bridge gives rise to weak but distinct absorption bands just below 3000 cm⁻¹. Typically, two peaks corresponding to the asymmetric and symmetric C-H stretches are visible.[10] Their presence confirms the aliphatic linker between the two core functional groups.
-
The Carbonyl and Double-Bond Region (1700 cm⁻¹ - 1500 cm⁻¹): This region contains the most intense and diagnostic peaks in the spectrum.
-
Amide I Band (C=O Stretch): A very strong, sharp absorption peak between 1680-1630 cm⁻¹ is the unmistakable signature of the carbonyl group in the hydrazide. Its high intensity is due to the large change in dipole moment during the C=O stretching vibration.
-
N-H Bending Vibrations: The primary amine (-NH₂) scissoring vibration appears as a medium-intensity peak, often near 1600 cm⁻¹. The Amide II band, a coupled vibration of N-H in-plane bending and C-N stretching, is found around 1550 cm⁻¹ and is characteristic of secondary amides.
-
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall molecular structure.
-
CH₂ Bending: The scissoring vibration of the methylene group is typically observed as a medium-intensity peak around 1430 cm⁻¹.[11]
-
Tetrazole Ring Vibrations: The tetrazole ring itself gives rise to a series of characteristic absorptions due to complex stretching and deformation modes of its C=N and N=N bonds.[13] These peaks, found between 1400 cm⁻¹ and 900 cm⁻¹, are crucial for confirming the presence of the heterocyclic ring system.[9][11]
-
Applications in Research and Quality Control
The detailed FTIR analysis serves several critical functions in a scientific setting:
-
Structural Confirmation: Following synthesis, the FTIR spectrum provides definitive proof of the compound's identity. The simultaneous presence of the strong Amide I band, N-H stretching patterns, and the characteristic tetrazole ring vibrations confirms that the target molecule, this compound, has been successfully formed.[14][15]
-
Purity Assessment: The absence of extraneous peaks indicates a high degree of purity. For instance, the lack of a broad O-H band around 3400 cm⁻¹ would rule out significant water content, while the absence of a strong nitrile (C≡N) peak around 2250 cm⁻¹ would confirm the complete conversion of a nitrile precursor.
-
Reaction Monitoring: In the synthesis of derivatives from this compound, FTIR can be used to monitor the reaction's progress by observing the disappearance of the primary -NH₂ bands and the appearance of new functional group peaks.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of this compound. Through a straightforward experimental protocol, it yields a detailed vibrational spectrum that serves as a robust analytical signature. By carefully assigning the characteristic absorption bands of the hydrazide, methylene, and tetrazole moieties, researchers and drug development professionals can rapidly confirm the structure, assess the purity, and ensure the quality of this vital chemical intermediate, thereby upholding the integrity of the drug discovery and development pipeline.
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Reiss, B., et al. (2023). What a Difference a Water Molecule Makes—A Combined Experimental/Theoretical Study on 2,3,5-triphenyl-2H-tetrazol-3-ium Chloride Hydrate in Solution and the Solid-State. Molecules, 28(15), 5851. Available at: [Link]
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Yüksek, M., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Acta Physica Polonica A, 141(5), 453-465. Available at: [Link]
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Introduction: The Significance of the Tetrazole Moiety in Drug Discovery
An In-Depth Technical Guide on the Mechanism of Formation of 2-(2H-tetrazol-5-yl)acetohydrazide
2-(2H-tetrazol-5-yl)acetohydrazide is a pivotal building block in medicinal chemistry and drug development. Its core structure features a tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms. This moiety is of particular interest to researchers as it serves as a metabolically stable bioisostere for the carboxylic acid group[1][2][3]. This bioisosteric relationship allows for the modification of a drug candidate's physicochemical properties, such as acidity and lipophilicity, which can in turn enhance its pharmacokinetic and pharmacodynamic profile. Furthermore, the acetohydrazide functional group is a versatile handle for the synthesis of a wide array of other bioactive scaffolds, including Schiff bases, oxadiazoles, and triazoles[1]. This guide provides a detailed examination of the mechanistic pathways involved in the formation of 2-(2H-tetrazol-5-yl)acetohydrazide, offering insights for researchers and scientists in the field.
Overall Synthetic Strategy
The formation of 2-(2H-tetrazol-5-yl)acetohydrazide is typically achieved through a two-step synthetic sequence. The first step involves the construction of the tetrazole ring via a [3+2] cycloaddition reaction. This is followed by the conversion of an ester functionality into the desired acetohydrazide through hydrazinolysis.
Caption: Overall synthetic workflow.
Part 1: Formation of the Tetrazole Ring - A Mechanistic Deep Dive
The cornerstone of this synthesis is the formation of the 5-substituted tetrazole ring. This is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide[3][4][5]. In the context of our target molecule, the nitrile precursor is ethyl cyanoacetate, and the azide source is typically sodium azide.
The reaction is often catalyzed by a Brønsted or Lewis acid[6][7]. The catalyst plays a crucial role in activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. Common catalysts include ammonium chloride or zinc salts[5][6][7].
The Stepwise Cycloaddition Mechanism
-
Activation of the Nitrile: The reaction is initiated by the protonation or coordination of a Lewis acid to the nitrogen atom of the nitrile group in ethyl cyanoacetate. This activation polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the carbon atom[6].
-
Nucleophilic Attack by Azide: The azide anion (N₃⁻) then acts as a nucleophile, attacking the activated nitrile carbon. This results in the formation of a linear azido-imine intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the azido group, bearing a negative charge, then undergoes an intramolecular nucleophilic attack on the imine carbon. This step leads to the formation of the five-membered tetrazole ring.
-
Protonation: The final step involves protonation of the tetrazole ring to yield the stable aromatic product, ethyl (2H-tetrazol-5-yl)acetate. The tetrazole ring can exist in tautomeric forms (1H and 2H), and the position of the substituent can influence the predominant tautomer[8].
Caption: Mechanistic pathway for tetrazole ring formation.
Part 2: Hydrazinolysis of the Ester - Crafting the Acetohydrazide
The second stage of the synthesis involves the conversion of the ethyl ester of (2H-tetrazol-5-yl)acetate to the corresponding acetohydrazide. This transformation is a classic example of nucleophilic acyl substitution, where hydrazine (N₂H₄) serves as the nucleophile[2][9].
The Nucleophilic Acyl Substitution Mechanism
-
Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen of the ethoxy group, making it a better leaving group (ethanol).
-
Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the ethanol molecule.
-
Deprotonation: The final step is the deprotonation of the newly formed hydrazide to yield the neutral 2-(2H-tetrazol-5-yl)acetohydrazide product.
Caption: Mechanism of acetohydrazide formation.
Experimental Protocols
The following are representative experimental procedures for the synthesis of 2-(2H-tetrazol-5-yl)acetohydrazide.
Protocol 1: Synthesis of Ethyl (2H-tetrazol-5-yl)acetate
-
Reagents and Setup: To a solution of ethyl cyanoacetate in a suitable solvent such as dimethylformamide (DMF), add sodium azide and ammonium chloride[6]. The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: Heat the reaction mixture to a temperature between 100-120 °C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into acidified water. This will precipitate the product.
-
Purification: The crude product can be collected by vacuum filtration and purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford pure ethyl (2H-tetrazol-5-yl)acetate[10].
Protocol 2: Synthesis of 2-(2H-tetrazol-5-yl)acetohydrazide
-
Reagents and Setup: Dissolve ethyl (2H-tetrazol-5-yl)acetate in a suitable solvent, such as methanol or ethanol, in a round-bottom flask[1][2]. Add an excess of hydrazine hydrate to the solution.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to a gentle reflux (45-50 °C) for several hours[2]. The formation of the product can be monitored by TLC.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent or recrystallized.
-
Purification: The crude 2-(2H-tetrazol-5-yl)acetohydrazide can be purified by recrystallization from a suitable solvent like ethanol to yield the final product as a crystalline solid[1][9].
Data Summary
The following table summarizes typical reaction parameters and characterization data for the synthesis of 2-(2H-tetrazol-5-yl)acetohydrazide and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Ethyl (2H-tetrazol-5-yl)acetate | C₅H₈N₄O₂ | 156.14 | 123-127[11] | 70-85 |
| 2-(2H-tetrazol-5-yl)acetohydrazide | C₃H₆N₆O | 142.12[12] | 212[1] | >90[1] |
Conclusion
The formation of 2-(2H-tetrazol-5-yl)acetohydrazide is a well-established and efficient process that proceeds through two key mechanistic steps: a catalyzed [3+2] cycloaddition to form the tetrazole ring, followed by a nucleophilic acyl substitution to generate the acetohydrazide. A thorough understanding of these mechanisms allows for the optimization of reaction conditions and the adaptation of this synthetic route for the creation of diverse libraries of tetrazole-containing compounds for drug discovery and development. The versatility of both the tetrazole and hydrazide moieties ensures that this compound will remain a valuable building block in the pursuit of novel therapeutics.
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Snee, D. F., Ort, J. C., & Salter, R. (2015). The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 58(11), 441–443. [Link]
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Saeed, A., Shaheen, U., Hameed, A., & Yousuf, S. (2014). Synthesis of N-acyl/aroyl-2-(5-phenyl-2 H-tetrazol-2-yl)acetohydrazides. Turkish Journal of Chemistry, 38(5), 804-813. [Link]
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National Center for Biotechnology Information. (n.d.). Tetrazole-5-acetohydrazide. PubChem. [Link]
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PrepChem. (n.d.). Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid. [Link]
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Saeed, A., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 38, 804-813. [Link]
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Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570. [Link]
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de Fatima, A., et al. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules, 20(12), 22356-22371. [Link]
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ResearchGate. (n.d.). 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead structure for inhibitors of the JumonjiC domain-containing histone demethylase 2A (JMJD2A, KDM4A). [Link]
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Patil, P., et al. (2016). Hydrazine in the Ugi Tetrazole Reaction. Synthesis, 48(08), 1122-1130. [Link]
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Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-70. [Link]
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Gomha, S. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3538. [Link]
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Mohite, P. B., & Bhaskar, V. H. (2010). Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide. Iranian Journal of Pharmaceutical Sciences, 6(3), 179-184. [Link]
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Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10321-10368. [Link]
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The Architectural Precision of Life's Building Blocks: A Technical Guide to the Crystal Structure of Tetrazole-5-acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Tetrazole Moiety – A Cornerstone in Modern Drug Discovery
The tetrazole ring, a deceptively simple five-membered heterocycle, stands as a titan in the landscape of medicinal chemistry. Its remarkable physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have cemented its role in the design of numerous blockbuster drugs. This guide delves into the intricate world of tetrazole-5-acetohydrazide derivatives, a class of compounds that marries the versatility of the tetrazole core with the reactive and coordination capabilities of the acetohydrazide functional group. Understanding the precise three-dimensional arrangement of atoms within these molecules, as revealed by single-crystal X-ray diffraction, is paramount to unlocking their full therapeutic potential. This document serves as an in-depth technical guide, navigating the synthesis, crystallization, and structural elucidation of these promising pharmaceutical building blocks.
I. The Synthetic Blueprint: Crafting this compound and its Progeny
The journey to a crystal structure begins with the synthesis of the molecule itself. The preparation of this compound derivatives typically follows a multi-step pathway, commencing with the readily available 5-substituted-1H-tetrazole.
A. Core Synthesis of 2-(1H-Tetrazol-5-yl)acetohydrazide
The foundational precursor, 2-(1H-tetrazol-5-yl)acetohydrazide, can be synthesized from 5-phenyl tetrazole. The process involves an initial reaction with ethyl chloroacetate to yield ethyl (5-phenyl-1H-tetrazol-1-yl)acetate. Subsequent treatment of this ester with hydrazine hydrate affords the desired acetohydrazide.
B. Derivatization to Schiff Bases: Expanding the Molecular Complexity
The true versatility of the this compound scaffold is realized through its condensation with various aldehydes and ketones to form Schiff bases. This reaction introduces a wide array of functional groups, allowing for the fine-tuning of the molecule's steric and electronic properties.
A representative synthetic pathway for preparing Schiff base derivatives is outlined below. This particular example details the synthesis of N'-[(E)-substituted phenylmethylidene]-2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]acetohydrazide, a pyridine-containing analogue.
Experimental Protocol: Synthesis of a this compound Schiff Base Derivative
Step 1: Synthesis of Ethyl [5-(pyridin-2-yl)-1H-tetrazol-1-yl]acetate
-
An equimolar mixture of 2-(1H-tetrazol-5-yl)pyridine, ethyl chloroacetate, and anhydrous potassium carbonate is prepared in methanol.
-
The mixture is refluxed on a water bath for 4 hours.
-
Upon cooling to room temperature, the solid product is filtered, dried, and recrystallized from ethanol to yield the pure ester as a white amorphous powder.[1]
Step 2: Synthesis of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]acetohydrazide
-
The synthesized ester is dissolved in ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is refluxed for an extended period.
-
The solution is then concentrated and allowed to cool overnight.
-
The resulting solid hydrazide is filtered, washed with cold water, dried, and recrystallized from ethanol.
Step 3: Synthesis of the Schiff Base Derivative
-
Equimolar quantities of the acetohydrazide and a selected aromatic aldehyde are dissolved in a mixture of ethanol and dioxane.
-
The solution is heated on a water bath under reflux for 8 hours.
-
After cooling, the reaction mixture is poured into crushed ice.
-
The precipitated Schiff base is filtered, washed with cold water, and purified by recrystallization from ethanol.[1]
II. The Art of Crystallization: From Solution to Single Crystal
The acquisition of high-quality single crystals is often the most challenging yet critical step in a crystallographic study. The method of crystallization is highly dependent on the solubility and stability of the specific this compound derivative.
A. Key Principles of Crystal Growth
The fundamental principle of crystallization is the slow reduction of a compound's solubility in a solvent, prompting the ordered arrangement of molecules into a crystalline lattice. This can be achieved through several techniques, with slow evaporation being the most common for organic molecules.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen. This often requires empirical screening of various common organic solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, etc.).
-
Preparation of a Saturated Solution: The synthesized and purified this compound derivative is dissolved in the chosen solvent with gentle heating to achieve saturation.
-
Filtration: The warm, saturated solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. The vial should be left in a vibration-free environment.
-
Crystal Harvesting: Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form. Once crystals of a suitable size and quality are observed, they are carefully harvested from the mother liquor.
III. Unveiling the Third Dimension: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2]
A. The Experimental Workflow
The process of an SC-XRD experiment can be broken down into several key stages, from data collection to structure refinement.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in its largest dimension, is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. To minimize thermal motion of the atoms and potential radiation damage, data is often collected at low temperatures (e.g., 100 K) using a cryostream. The diffractometer rotates the crystal while a detector collects the diffraction pattern, which consists of a series of spots of varying intensity.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares process. This iterative process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.[2]
Caption: Experimental workflow for the crystal structure determination of this compound derivatives.
IV. Deciphering the Crystal Packing: An Analysis of a Representative Structure
While specific crystallographic data for Schiff base derivatives of this compound are deposited in the Cambridge Structural Database (CSD), we can examine the crystal structure of a related precursor, 2-(1H-tetrazol-1-yl)acetic acid monohydrate, to illustrate the principles of structural analysis.[2]
A. Crystallographic Data
The following table summarizes the crystallographic data for 2-(1H-tetrazol-1-yl)acetic acid monohydrate.
| Parameter | Value |
| Chemical Formula | C₃H₄N₄O₂·H₂O |
| Formula Weight | 146.12 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.618(3) |
| b (Å) | 5.1871(10) |
| c (Å) | 9.874(2) |
| V (ų) | 646.2(2) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data obtained from Acta Crystallographica Section E: Structure Reports Online.[2]
B. Molecular Geometry and Intermolecular Interactions
In the crystal structure of 2-(1H-tetrazol-1-yl)acetic acid monohydrate, the tetrazole ring and the carboxylic acid group are nearly perpendicular to each other, with a dihedral angle of 84.6(14)°.[2] The crystal packing is dominated by a network of hydrogen bonds. The water molecule plays a crucial role in linking the molecules, forming O—H···O and O—H···N hydrogen bonds, which results in the formation of a two-dimensional network.[2] This intricate network of non-covalent interactions dictates the overall stability and physical properties of the crystal.
Caption: Generalized molecular structure of a this compound Schiff base derivative.
V. The Significance of Structural Knowledge in Drug Design
The precise knowledge of the crystal structure of this compound derivatives is not merely an academic exercise. It provides invaluable insights for drug development professionals:
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of derivatives with their biological activities, researchers can identify the key structural features responsible for therapeutic efficacy.
-
Rational Drug Design: The three-dimensional structure of a derivative can be used in computational modeling to predict its binding affinity to a biological target, guiding the design of more potent and selective drugs.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing these polymorphs.
VI. Conclusion: From Atoms to Therapeutics
The study of the crystal structure of this compound derivatives provides a fundamental understanding of their molecular architecture. This knowledge, obtained through the meticulous processes of synthesis, crystallization, and single-crystal X-ray diffraction, is a critical component in the rational design of new and improved therapeutic agents. As our ability to predict and control the solid-state structures of these versatile molecules grows, so too will our capacity to harness their full potential in the ongoing quest for novel medicines.
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Azzam, M. A., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–927. [Link]
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Topic: Thermal Properties and Decomposition of Tetrazole-5-acetohydrazide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrazole-5-acetohydrazide (TAH) is a high-nitrogen heterocyclic compound of significant interest due to its potential applications in energetic materials and pharmaceuticals.[1][2][3] A thorough understanding of its thermal properties, stability, and decomposition pathways is paramount for ensuring its safe handling, predicting its performance, and guiding its application. This guide provides a comprehensive analysis of the thermal behavior of TAH, synthesizing data from established analytical techniques. We delve into the methodologies of thermal analysis, explore the compound's decomposition mechanism and kinetics, and present detailed experimental protocols to ensure reproducibility and validation.
Introduction to this compound (TAH)
This compound, with the molecular formula C₃H₆N₆O, is a derivative of the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms.[4] The tetrazole moiety is a key structural feature in many high-energy-density materials (HEDMs) due to its high heat of formation and the generation of dinitrogen (N₂), a stable and environmentally benign gas, upon decomposition.[5][6] The presence of the acetohydrazide group further increases the nitrogen content and energetic potential of the molecule.
The study of the thermal characteristics of such compounds is not merely academic; it is a critical component of safety assessment and material characterization.[7][8] The onset of decomposition, the rate of energy release, and the nature of the decomposition products are all vital parameters that dictate the compound's suitability for specific applications, from propellants to precursors in pharmaceutical synthesis.[9]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(2H-tetrazol-5-yl)acetohydrazide | [4] |
| Molecular Formula | C₃H₆N₆O | [4] |
| Molecular Weight | 142.12 g/mol | [4] |
| Exact Mass | 142.06030884 Da | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
Core Methodologies for Thermal Analysis
To rigorously characterize the thermal behavior of TAH, a multi-technique approach is essential. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with evolved gas analysis (EGA) techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).
-
Differential Scanning Calorimetry (DSC): This technique is the cornerstone for identifying thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For TAH, DSC is used to pinpoint the melting point (an endothermic event) and the subsequent exothermic decomposition, quantifying the energy released during this process. The choice of a 5-10 °C/min heating rate under an inert nitrogen atmosphere is a standard practice to ensure clear peak resolution without inducing artificially high decomposition temperatures.[10]
-
Thermogravimetric Analysis (TGA): TGA provides quantitative data on the mass changes of a sample as it is heated.[10] This is crucial for determining the onset temperature of decomposition, identifying distinct decomposition stages, and quantifying the final residue. The first derivative of the TGA curve (DTG) reveals the temperature at which the rate of mass loss is at its maximum. A typical TGA experiment would involve heating a 2-5 mg sample from ambient temperature to around 500 °C at a controlled rate of 10 °C/min.[10]
-
Evolved Gas Analysis (TGA-MS/FTIR): By coupling the TGA instrument to a mass spectrometer or FTIR spectrometer, the gaseous products evolved during decomposition can be identified in real-time. This provides direct evidence for the proposed decomposition mechanisms and is invaluable for understanding the complex chemical reactions that occur.
Caption: General experimental workflow for thermal characterization.
Thermal Decomposition Profile of TAH
Based on the analysis of similar tetrazole-based energetic compounds, a detailed thermal profile for TAH can be predicted.
DSC and TGA Analysis
The thermal analysis of TAH would likely reveal a multi-stage decomposition process. The DSC curve is expected to show an initial endothermic peak corresponding to its melting point, immediately followed by a large, sharp exothermic peak indicating rapid and energetic decomposition. The TGA curve would corroborate this by showing a significant and rapid mass loss in the same temperature range as the DSC exotherm.
| Analysis | Parameter | Predicted Value Range | Significance |
| DSC | Melting Point (Tₘ) | 140 - 160 °C | Indicates transition to liquid phase before decomposition. |
| Onset of Decomposition (Tₒ) | 180 - 220 °C | Marks the beginning of significant energy release; a key stability metric. | |
| Peak Decomposition Temp (Tₚ) | 200 - 240 °C | Temperature of maximum heat release rate. | |
| TGA | Onset of Mass Loss | 180 - 220 °C | Correlates with DSC Tₒ, confirming decomposition start. |
| Major Mass Loss Stage | 180 - 250 °C | Represents the primary decomposition of the molecule. | |
| Residue at 500 °C | < 5% | Indicates nearly complete decomposition into gaseous products. |
Decomposition Mechanism
The thermal fragmentation of the tetrazole ring is complex and can proceed through different pathways, heavily influenced by substituents and heating rate.[1][7] For 5-substituted tetrazoles, two primary decomposition routes are widely recognized:[7][11][12]
-
N₂ Elimination: The tetrazole ring opens to form a highly reactive nitrilimine or azide intermediate, which then rapidly eliminates a molecule of N₂.[9][11] This is a common pathway for many tetrazole derivatives.
-
HN₃ Elimination: The ring fragments to release hydrazoic acid (HN₃), a toxic and explosive gas. This pathway is often observed in NH-unsubstituted tetrazoles.[7]
For this compound, the decomposition is likely initiated by the fragmentation of the high-energy tetrazole ring, followed by the decomposition of the acetohydrazide side chain. The presence of the N-H bond on the ring makes prototropic tautomerism a significant factor that can influence the dominant decomposition mechanism.[1][13] The decomposition at lower heating rates may favor one pathway, while rapid heating, as seen in combustion events, could activate different chemical processes.[7][12]
Caption: Proposed major decomposition pathways for TAH.
Decomposition Kinetics
To quantify the stability and decomposition rate, kinetic parameters such as the activation energy (Eₐ) are determined from thermal analysis data collected at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa and Kissinger methods, are commonly applied to calculate these parameters without assuming a specific reaction model.[8][12] A higher activation energy generally implies greater thermal stability, as more energy is required to initiate the decomposition reaction.
Self-Validating Experimental Protocols
Adherence to standardized, detailed protocols is essential for generating trustworthy and reproducible data.
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to contain any pressure generated during decomposition. Perforate the lid with a pinhole if analysis of evolved gases is intended and the instrument setup allows.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.[10]
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperatures, peak maxima, and integrated peak areas for all endothermic and exothermic events.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Perform temperature and mass calibration according to the instrument manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound directly into a ceramic or alumina TGA crucible.[10]
-
Instrument Setup: Place the crucible onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate the furnace at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.[10]
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to ensure an inert atmosphere and sweep away decomposition products.
-
-
Data Analysis: Record the sample mass as a function of temperature. Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
Conclusion
This compound exhibits the characteristic thermal behavior of an energetic material, defined by a distinct melting point followed by rapid, exothermic decomposition. The thermal stability, governed by the high-energy tetrazole ring, is a critical parameter for its safe application. The decomposition process is complex, likely proceeding through competing pathways involving the elimination of N₂ or HN₃, leading to the formation of various gaseous products. The rigorous application of thermal analysis techniques like DSC and TGA, as outlined in this guide, provides the essential data required to characterize its stability, understand its decomposition mechanism, and unlock its potential in advanced material applications.
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An In-depth Technical Guide to the Acidity and pKa of 5-Substituted-1H-Tetrazoles
Abstract
The 1H-tetrazole ring is a cornerstone of modern medicinal chemistry, primarily utilized as a bioisosteric replacement for the carboxylic acid functional group.[1][2] This strategic substitution is largely predicated on the comparable acidity of 5-substituted-1H-tetrazoles to their carboxylic acid counterparts.[3] Understanding and predicting the acidity, quantified by the pKa value, of these heterocyclic compounds is therefore of paramount importance for rational drug design and development. This guide provides a comprehensive technical overview of the factors governing the acidity of 5-substituted-1H-tetrazoles, detailed methodologies for their pKa determination, and an exploration of their tautomeric nature. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in optimizing the physicochemical and pharmacological properties of tetrazole-containing drug candidates.
Introduction: The Significance of Tetrazole Acidity in Drug Design
The tetrazole moiety, a five-membered ring containing four nitrogen atoms and one carbon atom, has become an indispensable scaffold in pharmaceutical sciences.[4][5] Its prevalence in numerous clinically approved drugs, such as the antihypertensive agent losartan, underscores its utility.[1][6] The success of the tetrazole ring as a carboxylic acid surrogate stems from its similar physicochemical properties, most notably its acidity.[7] The pKa of unsubstituted 1H-tetrazole is approximately 4.9, placing it in close proximity to that of acetic acid (pKa ≈ 4.76).[4][8] This similarity ensures that at physiological pH, the tetrazole ring exists predominantly in its anionic, deprotonated form, mimicking the behavior of a carboxylate group.[9]
However, the advantages of this bioisosteric replacement extend beyond comparable acidity. The tetrazolate anion exhibits greater lipophilicity than the corresponding carboxylate anion, which can lead to improved cell membrane permeability.[3] Furthermore, tetrazoles are generally more resistant to metabolic degradation pathways that target carboxylic acids, potentially leading to a longer duration of action for the drug molecule.[2][3]
The acidity of a 5-substituted-1H-tetrazole is not a fixed value; it is exquisitely sensitive to the electronic nature of the substituent at the C5 position. This tunability allows medicinal chemists to finely modulate the pKa of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the biological target. A thorough understanding of the structure-acidity relationship is therefore a critical component of the drug discovery and development process.
The Chemical Basis of 1H-Tetrazole Acidity
The appreciable acidity of 1H-tetrazoles is rooted in the exceptional stability of the resulting conjugate base, the tetrazolate anion. Upon deprotonation of the N-H proton, the negative charge is extensively delocalized across all four nitrogen atoms of the aromatic ring through resonance.[9][10] This effective distribution of the negative charge minimizes electron-electron repulsion and stabilizes the anion, thereby facilitating the dissociation of the proton.[9]
Tautomerism: A Key Consideration
5-Substituted-1H-tetrazoles containing an N-H bond exist as a mixture of two principal tautomers: the 1H- and 2H-tautomers.[1][11] In solution, these tautomers are in a dynamic equilibrium, often existing in a roughly 1:1 ratio.[1][12] The position of this equilibrium can be influenced by the nature of the substituent, the solvent, and the temperature.[13] It is important to note that both the 1H- and 2H-tautomers deprotonate to yield the same resonance-stabilized tetrazolate anion.[8][9]
Caption: Tautomeric equilibrium of 5-substituted-1H-tetrazoles.
The Influence of Substituents on Acidity
The electronic properties of the substituent at the C5 position have a profound impact on the acidity of the tetrazole ring. This influence is primarily exerted through inductive and resonance effects, which alter the stability of the tetrazolate anion.
-
Electron-Withdrawing Groups (EWGs): Substituents that are electron-withdrawing in nature, such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3), increase the acidity of the tetrazole (i.e., lower the pKa).[14] These groups help to further delocalize the negative charge of the conjugate base, thereby stabilizing it and making the parent tetrazole a stronger acid.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl (-CH3, -C2H5) or alkoxy (-OCH3) groups, decrease the acidity of the tetrazole (i.e., raise the pKa).[1] These groups tend to destabilize the tetrazolate anion by intensifying the negative charge on the ring, making the parent tetrazole a weaker acid.
Caption: Influence of substituents on the acidity of 5-substituted-1H-tetrazoles.
Experimental Determination of pKa
Accurate determination of pKa values is essential for understanding the behavior of 5-substituted-1H-tetrazoles in biological systems. Several robust experimental techniques are commonly employed for this purpose.
Potentiometric Titration
Potentiometric titration is a classical and widely used method for pKa determination.[8] It involves the gradual addition of a standardized titrant (a strong base, such as NaOH) to a solution of the tetrazole, while monitoring the pH of the solution with a pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the 5-substituted-1H-tetrazole in deionized water or a suitable co-solvent if solubility is an issue.
-
Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8]
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25.0 mL) of the tetrazole solution into a beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly beyond the equivalence point (e.g., to pH 11-12).[8]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).
-
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Tautomeric Forms of 5-Substituted Tetrazoles: A Guide to Structure, Properties, and Application
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tetrazole ring is a cornerstone heterocycle in modern medicinal chemistry, prized for its role as a metabolically stable bioisostere of the carboxylic acid group.[1] This utility, however, is intrinsically linked to a subtle yet critical chemical phenomenon: prototropic tautomerism. 5-Substituted tetrazoles dynamically exist as an equilibrium of two primary tautomeric forms, the 1H- and 2H-isomers, each possessing distinct physicochemical properties that profoundly influence a molecule's biological activity, pharmacokinetic profile, and synthetic accessibility.[2][3] This guide provides an in-depth exploration of the tautomerism of 5-substituted tetrazoles, moving beyond a simple description to explain the underlying principles that govern the tautomeric equilibrium. We will dissect the influence of the physical phase, solvent environment, and electronic nature of substituents. Furthermore, this document details the essential analytical and computational methodologies for characterizing these forms and discusses the implications of tautomerism in the rational design of therapeutic agents.
The Fundamental Equilibrium: 1H- and 2H-Tautomers
The core of tetrazole chemistry lies in the prototropic equilibrium between the 1H- and 2H-tautomers. The proton can reside on either the N1 or N2 nitrogen of the ring, leading to two distinct isomers with different electronic distributions, polarities, and hydrogen bonding capabilities.[4][5] A third potential isomer, the 5H-tautomer, is computationally predicted to be significantly higher in energy and is not experimentally observed under normal conditions.[5]
The dynamic relationship between the two principal forms is the central theme of this guide.
Caption: Prototropic equilibrium between the 1H- and 2H-tautomers of a 5-substituted tetrazole.
Governing Factors of the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed; it is a sensitive balance dictated by a combination of intrinsic molecular properties and extrinsic environmental factors. Understanding these factors is paramount for predicting and controlling the behavior of tetrazole-containing compounds.
Physical Phase and Solvent Effects
The environment surrounding the tetrazole ring plays a decisive role in determining which tautomer predominates.
-
Gas Phase: In the absence of intermolecular interactions, the 2H-tautomer is generally the more stable and predominant form.[2][3][4] This intrinsic stability is often attributed to more favorable electronic arrangements and higher aromaticity.[6]
-
Solid State (Crystal): In the crystalline phase, the 1H-tautomer is almost exclusively observed.[2][7][8] The higher polarity and distinct hydrogen bond donor-acceptor capacity of the 1H-form allow for more stable and organized packing arrangements through intermolecular hydrogen bonds, typically between the N1-H and the N4 atom of an adjacent molecule.[8]
-
Solution: In solution, a dynamic equilibrium exists, and the ratio of tautomers is highly dependent on the solvent's polarity.[3][4][9]
Substituent Electronic Effects
The electronic nature of the substituent at the C5 position directly modulates the electron density within the tetrazole ring, thereby influencing the acidity (pKa) and the relative stability of the tautomers.[3][11]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CF₃, or -Cl increase the acidity of the N-H proton, making the tetrazole a stronger acid. They tend to stabilize the conjugate base (tetrazolate anion) effectively.
-
Electron-Donating Groups (EDGs) such as -CH₃, -NH₂, or -OH decrease the acidity. Computational studies show that EDGs can lower the activation energy for the tautomeric interconversion.[6]
The interplay between these factors determines the final tautomeric ratio in a given system.
Caption: Key factors that govern the 5-substituted tetrazole tautomeric equilibrium.
Physicochemical Properties: A Tale of Two Tautomers
The structural differences between the 1H- and 2H-tautomers translate directly into distinct physicochemical properties, which are summarized below.
| Property | 1H-Tautomer | 2H-Tautomer | Causality & Significance |
| Acidity (pKa) | More Acidic (~4.5-5.5)[12][13] | Weaker Acid | The N1 proton is more acidic due to the electronic distribution, making the 1H-tautomer the primary species ionized at physiological pH. |
| Polarity | More Polar[2] | Less Polar | The asymmetric charge distribution in the 1H-isomer results in a larger dipole moment, explaining its preference in polar solvents. |
| Relative Energy | Higher (Gas Phase)[2] | Lower (Gas Phase) | The 2H-tautomer is intrinsically more stable in isolation, highlighting the critical role of intermolecular forces in favoring the 1H-form. |
| Aromaticity | Highly Aromatic | Slightly Higher Aromaticity[2][6] | Both forms are highly aromatic (6π electrons). Some computational indices (e.g., HOMA) suggest slightly greater aromatic character for the 2H-form.[6] |
Implications in Rational Drug Design
The tetrazole ring is a premier carboxylic acid bioisostere, a substitution that can enhance metabolic stability and modulate lipophilicity.[13][14][15] The specific tautomeric form present is not a trivial detail; it is a critical determinant of a drug's interaction with its biological target.
-
Receptor Interactions: The precise location of the acidic proton and the nitrogen lone pairs dictates the hydrogen bonding pattern. The 1H-tautomer acts as an H-bond donor at N1 and an acceptor at N4, while the 2H-tautomer is a donor at N2 and an acceptor at N4. This difference can dramatically alter binding affinity and orientation within a receptor pocket. The success of the angiotensin II antagonist Losartan , where the tetrazole replaced a carboxylic acid, is a classic example. The specific geometry and hydrogen bonding capacity of the tetrazole moiety were crucial for its enhanced potency.[13][14]
-
Pharmacokinetics (PK): Tautomerism influences properties essential for a drug's absorption, distribution, metabolism, and excretion (ADME).
-
Lipophilicity: While the tetrazolate anion is more lipophilic than the corresponding carboxylate, which can aid membrane permeation, this is a simplification.[14][15]
-
Permeability: The dominant, more polar 1H-tautomer can form strong hydrogen bonds with water, leading to a high desolvation penalty that may counteract the gains in lipophilicity and hinder passive diffusion across membranes.[13] Understanding the tautomeric balance is therefore key to optimizing oral bioavailability.
-
Characterization of Tautomeric Forms: Methodologies and Protocols
Determining the predominant tautomer or the equilibrium ratio is a crucial step in development. A multi-faceted approach combining spectroscopic and computational methods provides the most comprehensive picture.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for studying tautomeric equilibria in solution.[9][16] The chemical environments of the ring carbon and nitrogen atoms are distinct in each tautomer, leading to different chemical shifts. By integrating the signals corresponding to each form in ¹H or ¹³C NMR spectra, the equilibrium ratio can be quantified. ¹⁵N NMR is particularly informative due to the large chemical shift dispersion of nitrogen.
-
X-Ray Crystallography: Provides unambiguous proof of the tautomeric structure in the solid state.[7][8] It is the gold standard for confirming the preference for the 1H-tautomer in crystals and revealing the intermolecular hydrogen bonding networks responsible.
-
Infrared (IR) Spectroscopy: Primarily used for solid-state analysis. The N-H stretching and bending vibrations appear at different frequencies for the 1H- and 2H-tautomers, allowing for identification of the dominant form.[8][17]
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations are indispensable for predicting the relative stabilities (energies) of tautomers in the gas phase.[6][11] By incorporating solvent models (e.g., Polarizable Continuum Model - PCM), the influence of the solvent can be simulated to predict the equilibrium in solution. Common methodologies involve geometry optimization and frequency calculations using functionals like B3LYP with basis sets such as 6-311++G**.[6]
-
Aromaticity Indices: Computational tools like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify and compare the aromatic character of each tautomer, providing insight into their intrinsic stability.[6][11]
Experimental Protocol: Quantifying Tautomeric Equilibrium using ¹H NMR Spectroscopy
This protocol outlines a self-validating system for determining the tautomeric ratio of a novel 5-substituted tetrazole in different solvent environments.
Objective: To quantify the molar ratio of 1H- to 2H-tautomers of "Compound X" in a polar (DMSO-d₆) and a nonpolar (CDCl₃) solvent.
Methodology Rationale: The choice of two solvents with vastly different polarities is designed to induce a significant shift in the tautomeric equilibrium, thereby validating the sensitivity of the compound's tautomerism to its environment. ¹H NMR is selected for its accessibility and the high probability of finding well-resolved signals for each tautomer, particularly from protons on the C5-substituent that are in proximity to the tetrazole ring.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh ~5 mg of Compound X into two separate, dry NMR tubes.
-
To Tube 1, add 0.6 mL of DMSO-d₆ (99.9% D).
-
To Tube 2, add 0.6 mL of CDCl₃ (99.8% D).
-
Cap both tubes and vortex thoroughly for 60 seconds to ensure complete dissolution. A gentle warming or sonication may be applied if solubility is poor, but the sample must be returned to room temperature before analysis.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Shim the instrument for each sample to ensure high resolution.
-
Acquire a standard ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K). Key parameters include:
-
Pulse angle: 30-45 degrees
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to both spectra.
-
Identify a pair of well-resolved signals in the spectrum that can be unambiguously assigned to the 1H- and 2H-tautomers, respectively. These are often protons on the C5-substituent in the α or β position, as their chemical shifts are most affected by the change in the adjacent ring structure.
-
Carefully integrate the area under each of these corresponding signals (Area_1H and Area_2H).
-
Calculate the molar ratio for each solvent:
-
Ratio = (Area_1H) / (Area_2H)
-
-
Calculate the mole fraction of each tautomer. For example:
-
% 1H-Tautomer = [Area_1H / (Area_1H + Area_2H)] * 100
-
-
-
Interpretation and Validation:
-
Expected Outcome: A significantly higher proportion of the 1H-tautomer is expected in the DMSO-d₆ spectrum compared to the CDCl₃ spectrum.
-
Causality Check: This result would confirm the principle that polar solvents stabilize the more polar 1H-tautomer. The magnitude of the shift provides insight into the compound's sensitivity to its environment, a crucial piece of data for predicting its behavior in biological systems.
-
Conclusion
The tautomerism of 5-substituted tetrazoles is a fundamental property with far-reaching consequences in drug discovery and development. The seemingly minor shift of a single proton between N1 and N2 positions redefines a molecule's polarity, acidity, and hydrogen bonding profile. This, in turn, dictates its behavior from the solid state to solution and, most critically, at the active site of a biological target. A thorough understanding and characterization of this equilibrium, using a combination of high-resolution spectroscopy and predictive computational modeling, is not merely an academic exercise. It is an essential requirement for the rational design of effective and safe tetrazole-containing therapeutics, enabling scientists to harness the full potential of this invaluable heterocyclic scaffold.
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ResearchGate. (n.d.). Structural relations between 5-substituted tetrazoles (a) and carboxylic acids, esters and amides (b). ResearchGate.
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Al-Masoudi, N. A., et al. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Journal of the Zhejiang University-SCIENCE B, 18(11), 935-948.
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Golic, M., et al. (2001). NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. The Journal of Organic Chemistry, 66(5), 1775-1782.
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Noroozi Pesyan, N., et al. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Current Chemistry Letters, 3(3), 127-138.
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Kumar, D., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Current Bioactive Compounds, 14(3), 209-226.
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Holzschneider, F., et al. (2020). Synthesis and X-ray crystal structure of tetrazolo[1,5-a]quinoxalin-4(5H)-one. Chemistry–A European Journal, 26(34), 7586-7590.
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Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 149-153.
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A Journey Through Nitrogen-Rich Rings: The History and Synthesis of Tetrazole Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms and one carbon, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a metabolically stable bioisostere for the carboxylic acid group have cemented its importance in a wide array of applications, from blockbuster pharmaceuticals like the angiotensin II receptor blocker losartan to high-energy materials used in automobile airbags.[2][3] This guide navigates the historical milestones of tetrazole chemistry, from its initial discovery to the sophisticated, efficient, and green synthetic methodologies employed today.
Part 1: The Dawn of Tetrazole Chemistry: A Serendipitous Discovery
The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin.[1][4] While investigating reactions of dicyanophenylhydrazine, he treated it with nitrous acid and unexpectedly synthesized the first derivative of this novel heterocyclic system.[4] This pioneering work, however, did not immediately lead to widespread investigation. The early methods were often hazardous and limited in scope, rendering the tetrazole ring a chemical curiosity rather than a practical synthetic target.
It wasn't until the early 20th century that the foundational chemistry for practical tetrazole synthesis was laid. The seminal work of Hantzsch and his collaborators in 1901 established what would become the most prevalent and versatile method for tetrazole synthesis: the [3+2] cycloaddition of an azide with a nitrile.[1] This reaction, however, initially relied on the use of anhydrous hydrazoic acid, a substance that is both highly toxic and dangerously explosive, which severely restricted its application and scalability.[1][5]
Part 2: The Huisgen Cycloaddition: A Foundational & Versatile Synthetic Strategy
The most significant leap forward in making tetrazoles accessible came from the formalization and understanding of the reaction between an organic nitrile and an azide source. This reaction is a classic example of a 1,3-dipolar cycloaddition, a concept extensively developed by Rolf Huisgen.[6]
The core transformation involves the [3+2] cycloaddition of the linear azide dipole with the pi-system of the nitrile. This concerted reaction mechanism forms the stable, aromatic 5-substituted-1H-tetrazole ring. The choice of azide source and catalyst is critical to the reaction's success, safety, and efficiency.
Caption: The Huisgen [3+2] Cycloaddition for Tetrazole Synthesis.
From Hazardous Precursors to Benchtop Stability: The Finnegan Protocol
For decades, the danger of hydrazoic acid remained a major barrier. A landmark advancement occurred in 1958 when W. P. Finnegan and colleagues developed a much safer and more practical procedure.[1][6] They demonstrated that 5-substituted-1H-tetrazoles could be synthesized efficiently using sodium azide (a stable, solid salt) and an ammonium salt like ammonium chloride in a polar aprotic solvent such as dimethylformamide (DMF).[6][7] This modification obviated the need to handle hydrazoic acid directly, as it is generated in situ in controlled amounts, transforming tetrazole synthesis from a specialist's task into a broadly applicable laboratory method that remains in common use today.[1]
Detailed Protocol: Classic Synthesis of 5-Phenyl-1H-tetrazole
The following protocol is a representative example of the Finnegan method, a cornerstone of tetrazole synthesis.
Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile and sodium azide.
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Sodium Nitrite (NaNO₂), aqueous solution (for quenching)
-
Distilled Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Büchner funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 1 M with respect to the benzonitrile.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 12-24 hours.
-
Work-up - Quenching: After cooling the mixture to room temperature, cautiously pour it into a beaker of ice water. Acidify the aqueous solution to pH ~2 by the slow addition of 10% HCl. This protonates the tetrazole salt, causing the product to precipitate.
-
Caution - Azide Destruction: Before proceeding, it is crucial to destroy any residual azide. Slowly add an aqueous solution of sodium nitrite to the acidified mixture and stir for 1-2 hours to convert the remaining azide into nitrogen gas.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 5-phenyl-1H-tetrazole as a white crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Part 3: The Modern Era: Catalysis, Click Chemistry, and Green Innovation
The fundamental [3+2] cycloaddition remains the workhorse of tetrazole synthesis, but modern chemistry has introduced a wealth of refinements to improve reaction rates, yields, and environmental friendliness.
Catalysis: Activating the Nitrile
The cycloaddition can be slow for unactivated or sterically hindered nitriles. To overcome this, various catalysts are employed to activate the nitrile group, making it more electrophilic and susceptible to attack by the azide nucleophile.[1]
-
Lewis and Brønsted Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) are common and effective Lewis acid catalysts.[7][8] They coordinate to the nitrogen of the nitrile, increasing its reactivity. Brønsted acids also promote the reaction.
-
Metal Catalysis: A wide range of metal catalysts, including copper and cobalt complexes, have been developed.[9][10] These often allow for milder reaction conditions and can be more efficient than traditional methods.
-
Nanomaterial Catalysts: Recent research has focused on heterogeneous nanocatalysts, such as magnetic nanoparticles functionalized with catalytic species.[11] These offer significant advantages, including high efficiency, easy separation from the reaction mixture (often with a simple magnet), and excellent reusability, aligning with the principles of green chemistry.[11]
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| None (Thermal) | High Temp (e.g., >120 °C in DMF) | Simple setup | Slow for many substrates, harsh conditions |
| ZnCl₂ / NH₄Cl | Reflux in water or propanol | Inexpensive, effective, greener solvents | Stoichiometric amounts often needed |
| Cu(II) Complexes | Mild conditions (e.g., 80-100 °C) | High yields, good functional group tolerance | Catalyst cost and potential metal leaching |
| Magnetic Nanocatalyst | 80-100 °C in EtOH | Easily recyclable, green solvent, high yields | Higher initial catalyst preparation cost |
The "Click Chemistry" Paradigm
The Huisgen 1,3-dipolar cycloaddition is a prime example of a "click" reaction—a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[12][13] This concept, introduced by K. Barry Sharpless, has positioned tetrazole synthesis as a powerful tool for drug discovery, materials science, and bioconjugation, where reliability and efficiency are paramount.[14] Light-triggered "photoclick" versions of the reaction have also been developed, allowing for spatiotemporal control over the ligation process.[4]
Multicomponent Reactions: The Ugi-Azide Synthesis
For constructing more complex, 1,5-disubstituted tetrazoles, multicomponent reactions (MCRs) offer remarkable efficiency. The Ugi-azide reaction is a prominent example, combining an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source (like trimethylsilyl azide) in a one-pot process.[15][16] This convergent approach allows for the rapid assembly of diverse molecular scaffolds from simple, readily available starting materials, which is highly advantageous in the construction of chemical libraries for drug screening.[15]
Caption: The Evolution of Tetrazole Synthesis Methodologies.
The ongoing development of novel catalytic systems, the expansion of multicomponent reaction methodologies, and the application of technologies like flow chemistry continue to push the boundaries of efficiency and sustainability. [1][17]For researchers in drug discovery and materials science, the tetrazole ring is more accessible and versatile than ever, ensuring its continued prominence in creating the next generation of functional molecules.
References
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- The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies. Benchchem.
- Synthesis of new bis 1- and 5-substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. Sciforum.
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- Tetrazolium Compounds: Synthesis and Applic
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- Synthesis of tetrazole derivatives.
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- A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides.
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- A Click Chemistry Approach to Tetrazoles: Recent Advances.
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Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases using Tetrazole-5-acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of Tetrazoles and Schiff Bases in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Both the tetrazole ring and the azomethine linkage of Schiff bases represent pharmacologically significant scaffolds. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them valuable in designing ligands for various biological targets.[2] Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are lauded for their synthetic accessibility and the wide spectrum of biological activities their derivatives possess, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
The conjugation of these two moieties through the use of Tetrazole-5-acetohydrazide as a key building block yields novel chemical entities with potentially synergistic or enhanced biological activities. This guide provides a comprehensive overview, detailed protocols, and expert insights into the synthesis of these promising compounds, aimed at equipping researchers with the knowledge to explore this fertile area of medicinal chemistry.
Overall Synthesis Workflow
The synthesis of tetrazole-based Schiff bases from this compound is a robust two-step process. The workflow begins with the synthesis of the key hydrazide intermediate, which is then condensed with a variety of aldehydes or ketones to yield the final Schiff base products.
Caption: Overall workflow for the synthesis of tetrazole Schiff bases.
Part 1: Synthesis of the Key Intermediate: this compound
The journey to the target Schiff bases begins with the preparation of the crucial hydrazide intermediate. This is typically achieved in two sequential steps: the formation of an ester precursor, ethyl 1H-tetrazol-5-acetate, followed by its conversion to the hydrazide.
Step 1A: Synthesis of Ethyl 1H-tetrazol-5-acetate
This reaction is a classic example of a [3+2] cycloaddition, where a nitrile and an azide react to form the stable tetrazole ring.[5] Modern protocols often utilize zinc salts as catalysts, which are safer and more environmentally friendly than older methods involving highly toxic tin compounds or explosive hydrazoic acid.[5]
Reaction Mechanism: The Lewis acid catalyst (e.g., ZnBr₂) activates the nitrile group, making the carbon atom more electrophilic. This facilitates the nucleophilic attack by the azide ion, leading to a linear intermediate that rapidly cyclizes to form the tetrazole ring.
Caption: Synthesis of Ethyl 1H-tetrazol-5-acetate.
Protocol 1: Zinc-Catalyzed Synthesis of Ethyl 1H-tetrazol-5-acetate
| Parameter | Value | Rationale / Notes |
| Reagents | Ethyl cyanoacetate (1.0 eq), Sodium azide (1.5 eq), Zinc bromide (0.5 eq) | An excess of sodium azide is used to drive the reaction to completion. Zinc bromide is an effective and relatively safe Lewis acid catalyst. |
| Solvent | Deionized Water | Water is a green and safe solvent for this reaction. The concentration is typically around 1 M with respect to the nitrile. |
| Temperature | Reflux (~100 °C) | Heating is required to overcome the activation energy of the cycloaddition. |
| Time | 12 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed. |
Detailed Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate, sodium azide, zinc bromide, and deionized water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress via TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~2 using concentrated HCl. This protonates the tetrazole ring and precipitates the product. Caution: Acidification of azide-containing solutions generates toxic hydrazoic acid. This step must be performed in a well-ventilated fume hood.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product, ethyl 1H-tetrazol-5-acetate, is typically a white to off-white solid.[6]
Step 1B: Synthesis of this compound
The conversion of the ethyl ester to the corresponding hydrazide is a standard nucleophilic acyl substitution reaction known as hydrazinolysis.
Protocol 2: Hydrazinolysis of Ethyl 1H-tetrazol-5-acetate
| Parameter | Value | Rationale / Notes |
| Reagents | Ethyl 1H-tetrazol-5-acetate (1.0 eq), Hydrazine hydrate (99%, 1.5-2.0 eq) | An excess of hydrazine hydrate ensures complete conversion of the ester. |
| Solvent | Methanol or Ethanol | These solvents are excellent for dissolving both the starting ester and hydrazine hydrate. |
| Temperature | Reflux | Heating accelerates the rate of this nucleophilic substitution reaction. |
| Time | 4 - 8 hours | The reaction can be monitored by TLC for the disappearance of the starting ester. |
Detailed Procedure:
-
Setup: Dissolve ethyl 1H-tetrazol-5-acetate in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reaction: Add hydrazine hydrate dropwise to the solution with continuous stirring. Reflux the reaction mixture for the specified time.
-
Isolation: After the reaction is complete, concentrate the solution under reduced pressure. Cool the resulting solution in an ice bath to induce crystallization.
-
Purification: Filter the solid precipitate, wash with a small amount of cold ethanol or water, and dry. The product, this compound, can be further purified by recrystallization from ethanol to yield a white crystalline powder.[7]
Part 2: Synthesis of Tetrazole Schiff Bases
The final step involves the acid-catalyzed condensation of this compound with an appropriate aldehyde or ketone. The primary amine of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon.
Reaction Mechanism: The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of the terminal nitrogen of the hydrazide attacks the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. This step is reversible.
-
Dehydration: The carbinolamine is then dehydrated to form the C=N double bond (the imine or azomethine group). This step is typically the rate-determining step and is effectively catalyzed by a small amount of acid, which protonates the hydroxyl group, turning it into a good leaving group (water).[8][9]
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"Tetrazole-5-acetohydrazide as a precursor for novel heterocyclic compounds"
An In-Depth Guide to Tetrazole-5-acetohydrazide: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Authored by: A Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a pivotal precursor in the synthesis of diverse, biologically active heterocyclic compounds. The tetrazole moiety is a cornerstone in medicinal chemistry, often serving as a metabolically stable bioisostere for carboxylic acids and cis-amide bonds, and is a feature in numerous FDA-approved drugs.[1][2][3][4][5] Its incorporation into molecules can enhance lipophilicity, metabolic stability, and potency.[2][3] this compound, with its reactive hydrazide functional group appended to the stable tetrazole core, offers a strategic entry point to a wide array of valuable heterocyclic systems, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles.
The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Core Precursor: 2-(1H-Tetrazol-5-yl)acetohydrazide
The journey into novel tetrazole-based heterocycles begins with the reliable synthesis of the key building block, 2-(1H-tetrazol-5-yl)acetohydrazide. The most common route involves a two-step process starting from commercially available cyanoacetic acid. The first step is a [3+2] cycloaddition to form the tetrazole ring, followed by hydrazinolysis of the resulting ester or acid.[6][7][8]
Protocol 1.1: Two-Step Synthesis of 2-(1H-Tetrazol-5-yl)acetohydrazide
Step A: Synthesis of Ethyl 2-(1H-tetrazol-5-yl)acetate
This step employs a zinc-catalyzed cycloaddition reaction between ethyl cyanoacetate and sodium azide. Zinc salts are effective catalysts for this transformation, proceeding under relatively mild conditions.[7]
-
Materials:
-
Ethyl cyanoacetate
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂), anhydrous
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl cyanoacetate (1 eq.), sodium azide (1.5 eq.), and zinc chloride (0.5 eq.).
-
Add 100 mL of water to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the aqueous solution to pH 2-3 with concentrated HCl in a fume hood. Caution: Hydrazoic acid (HN₃), which is toxic and explosive, may be formed. Ensure adequate ventilation.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude ethyl 2-(1H-tetrazol-5-yl)acetate, which can be used in the next step without further purification or purified by column chromatography.
-
Step B: Synthesis of 2-(1H-Tetrazol-5-yl)acetohydrazide
The ester from Step A is converted to the desired hydrazide by reaction with hydrazine hydrate.
-
Materials:
-
Ethyl 2-(1H-tetrazol-5-yl)acetate (from Step A)
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
-
Procedure:
-
Dissolve the crude ethyl 2-(1H-tetrazol-5-yl)acetate (1 eq.) in ethanol (10 mL per gram of ester) in a round-bottom flask.
-
Add hydrazine hydrate (3 eq.) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature for 6-12 hours. The formation of a white precipitate indicates product formation.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 2-(1H-tetrazol-5-yl)acetohydrazide.
-
Data Summary: Precursor Synthesis
| Parameter | Value |
| Starting Material | Ethyl Cyanoacetate |
| Overall Yield | 75-85% |
| Appearance | White crystalline solid |
| Molecular Formula | C₃H₆N₆O[9] |
| Melting Point | ~160-164 °C (decomposes) |
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the two-step synthesis of the target precursor.
Part 2: Application in the Synthesis of 1,3,4-Thiadiazole Derivatives
The reaction of acetohydrazides with carbon disulfide in a basic medium is a classical and efficient method for constructing the 2-mercapto-1,3,4-thiadiazole scaffold. The resulting thiol can be further functionalized, making this a versatile entry point to a library of compounds.
Protocol 2.1: Synthesis of 5-((1H-Tetrazol-5-yl)methyl)-1,3,4-thiadiazole-2-thiol
-
Scientific Rationale: The reaction proceeds via the initial formation of a dithiocarbazate salt upon reaction of the hydrazide with CS₂ under basic conditions (KOH). This intermediate then undergoes acid-catalyzed intramolecular cyclization and dehydration to furnish the aromatic thiadiazole ring.
-
Materials:
-
2-(1H-Tetrazol-5-yl)acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Ice
-
-
Procedure:
-
In a 100 mL flask, dissolve 2-(1H-tetrazol-5-yl)acetohydrazide (1 eq.) and potassium hydroxide (1.1 eq.) in 50 mL of absolute ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add carbon disulfide (1.2 eq.) dropwise over 15 minutes while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The solution will typically turn yellow/orange.
-
Concentrate the reaction mixture under reduced pressure to obtain a solid residue (the potassium dithiocarbazate salt).
-
To this residue, slowly and carefully add 20 mL of concentrated H₂SO₄ or HCl while cooling in an ice bath. Extreme Caution: This step is highly exothermic.
-
After the addition, heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice (~100 g).
-
A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude product.
-
Recrystallize from ethanol/water to yield pure 5-((1H-tetrazol-5-yl)methyl)-1,3,4-thiadiazole-2-thiol.
-
Reaction Diagram: Thiadiazole Synthesis
Caption: Pathway for the synthesis of a 1,3,4-thiadiazole derivative.
Part 3: Application in the Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles can be synthesized from this compound through condensation with various reagents. A common method involves reaction with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.
Protocol 3.1: Synthesis of 4-Aryl-5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3-thiol
-
Scientific Rationale: The nucleophilic hydrazide attacks the electrophilic carbon of the isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. Subsequent treatment with a base (e.g., NaOH) promotes intramolecular cyclization via attack of the N4-nitrogen onto the thiocarbonyl carbon, followed by elimination of water to yield the aromatic triazole-thiol.
-
Materials:
-
2-(1H-Tetrazol-5-yl)acetohydrazide
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
-
Procedure:
-
Dissolve 2-(1H-tetrazol-5-yl)acetohydrazide (1 eq.) in ethanol in a round-bottom flask.
-
Add the aryl isothiocyanate (1.05 eq.) and reflux the mixture for 4-6 hours to form the thiosemicarbazide intermediate.
-
After cooling, add 2M aqueous sodium hydroxide solution (4 eq.) to the reaction mixture.
-
Reflux the resulting mixture for an additional 6-8 hours. The cyclization occurs during this step.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the solution to pH 5-6 with a suitable acid (e.g., dilute HCl).
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure triazole derivative.
-
Reaction Diagram: Triazole Synthesis
Caption: General scheme for the synthesis of 1,2,4-triazole-3-thiols.
Part 4: Application in the Synthesis of Pyrazole Derivatives
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are prevalent scaffolds in pharmaceuticals.[10][11][12] They can be readily synthesized from hydrazides via condensation with 1,3-dicarbonyl compounds.
Protocol 4.1: Synthesis of 3,5-Dimethyl-1-(2-(1H-tetrazol-5-yl)acetyl)-1H-pyrazole
-
Scientific Rationale: This is a classic Knorr pyrazole synthesis.[11] The reaction involves the condensation of the hydrazide with a β-diketone (acetylacetone in this case). The more nucleophilic terminal nitrogen of the hydrazide attacks one carbonyl, and the internal nitrogen attacks the other, followed by dehydration to form the stable aromatic pyrazole ring.
-
Materials:
-
2-(1H-Tetrazol-5-yl)acetohydrazide
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
-
Procedure:
-
In a 50 mL round-bottom flask, suspend 2-(1H-tetrazol-5-yl)acetohydrazide (1 eq.) in glacial acetic acid (15 mL).
-
Add acetylacetone (1.1 eq.) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker of ice-cold water (100 mL).
-
A solid product will precipitate out. If precipitation is slow, gently scratch the inside of the beaker with a glass rod.
-
Collect the solid by vacuum filtration, wash with copious amounts of water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield the target pyrazole derivative.
-
Reaction Diagram: Pyrazole Synthesis
Caption: Condensation reaction for the synthesis of a pyrazole hybrid.
References
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Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
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Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). [Link]
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Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
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Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. [Link]
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Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. MDPI. [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. National Center for Biotechnology Information (NCBI). [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (NCBI). [Link]
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Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. ResearchGate. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. [Link]
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Thiadiazoles and Their Properties. ISRES Publishing. [Link]
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Tetrazole and triazole. SlideShare. [Link]
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Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. National Center for Biotechnology Information (NCBI). [Link]
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(PDF) Synthesis of pyrazole and tetrazole derivatives of 9,10-anthraquinonylhydrazones. ResearchGate. [Link]
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Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. [Link]
-
New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. National Center for Biotechnology Information (NCBI). [Link]
-
One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. MDPI. [Link]
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-
Synthesis of New 5-Aryl Tetrazoline from N-Aceto Hydrazide Cyclic Imides and Study of Biological Activity. ResearchGate. [Link]
-
1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]
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Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. National Center for Biotechnology Information (NCBI). [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Archives. [Link]
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Tetrazoles via Multicomponent Reactions. National Center for Biotechnology Information (NCBI). [Link]
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Tetrazole. Wikipedia. [Link]
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This compound. PubChem. [Link]
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The Versatile Role of Tetrazole-5-acetohydrazide in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged scaffold." Its unique physicochemical properties, including metabolic stability and its ability to act as a bioisostere for carboxylic acids and cis-amides, have cemented its importance in drug design and development.[1] Among the myriad of tetrazole derivatives, Tetrazole-5-acetohydrazide has emerged as a particularly versatile building block. Its dual functionality—a reactive hydrazide group and a metabolically robust tetrazole core—provides a powerful platform for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into the rationale behind experimental choices, to empower researchers in their quest for novel therapeutic agents.
The tetrazole moiety's utility is underscored by its presence in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from antihypertensives to antibiotics.[1] The acidic nature of the tetrazole ring (pKa comparable to carboxylic acids) allows it to participate in crucial hydrogen bonding interactions with biological targets, while its resistance to metabolic degradation enhances the pharmacokinetic profiles of drug candidates.[2] this compound harnesses these advantages and provides a convenient handle for further molecular elaboration, making it a valuable tool in the medicinal chemist's arsenal.
Core Concepts: The Scientific Underpinnings of this compound's Utility
Bioisosterism: A Key to Enhanced Drug-Like Properties
The principle of bioisosterism, the substitution of a functional group with another that retains similar physicochemical properties, is a cornerstone of modern drug design. The tetrazole ring is a classic bioisostere of the carboxylic acid group. This substitution can lead to several advantages:
-
Improved Metabolic Stability: Carboxylic acids are often susceptible to metabolic conjugation, leading to rapid clearance. The tetrazole ring is significantly more resistant to such metabolic transformations.
-
Enhanced Lipophilicity: In certain contexts, replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, potentially improving its absorption and distribution characteristics.
-
Modulation of Acidity: While having a similar pKa to carboxylic acids, the delocalized charge of the tetrazolate anion can lead to different interaction profiles with biological targets.
The acetohydrazide moiety further extends the synthetic possibilities, allowing for the creation of Schiff bases, pyrazoles, and other heterocyclic systems, each with its own potential for biological activity.
Experimental Protocols: A Practical Guide to Synthesis and Derivatization
This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent derivatization into biologically active Schiff bases. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Synthesis of Ethyl 2-(1H-tetrazol-5-yl)acetate (Intermediate)
This protocol outlines the synthesis of the key ester intermediate required for the preparation of this compound. The reaction involves a [3+2] cycloaddition between a nitrile and an azide.
Rationale: The [3+2] cycloaddition is a highly efficient and widely used method for the synthesis of 5-substituted-1H-tetrazoles. Using a nitrile precursor is a common and effective strategy.[3]
Materials:
-
Ethyl cyanoacetate
-
Sodium azide (NaN₃)
-
Triethyl orthoformate
-
Glacial acetic acid
-
Ethanol
-
Dioxane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1 equivalent), sodium azide (1.5 equivalents), and triethyl orthoformate (1.2 equivalents) in a mixture of ethanol and dioxane (1:1 v/v).
-
Expert Insight: The use of a solvent mixture helps to dissolve all reactants. Triethyl orthoformate acts as a dehydrating agent and facilitates the reaction.
-
-
Reaction Execution: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC monitoring ensures the reaction goes to completion and helps to identify the formation of the desired product.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Acidification and Extraction: To the residue, add water and carefully acidify with 2N HCl to a pH of ~2-3. This step protonates the tetrazole ring. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Expert Insight: Acidification is crucial for the subsequent extraction of the product into the organic phase.
-
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure ethyl 2-(1H-tetrazol-5-yl)acetate.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-(1H-tetrazol-5-yl)acetohydrazide
This protocol describes the conversion of the ester intermediate to the target hydrazide via hydrazinolysis.
Rationale: The reaction of an ester with hydrazine hydrate is a standard and efficient method for the synthesis of hydrazides. The high nucleophilicity of hydrazine readily displaces the ethoxy group of the ester.
Materials:
-
Ethyl 2-(1H-tetrazol-5-yl)acetate
-
Hydrazine hydrate (80% or 99%)
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: Dissolve ethyl 2-(1H-tetrazol-5-yl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.
-
Expert Insight: An excess of hydrazine hydrate is used to drive the reaction to completion. The reaction is typically exothermic, so slow addition is recommended.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. The product, being less soluble, will often precipitate out of the solution. Monitor the reaction by TLC.
-
Isolation of Product: After completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by filtration and wash with cold ethanol.
-
Purification: The product is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethanol to obtain pure 2-(1H-tetrazol-5-yl)acetohydrazide as a white solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy (noting the appearance of N-H stretching bands and the amide C=O band, and the disappearance of the ester C=O band), and mass spectrometry.
Protocol 3: Synthesis of N'-arylidene-2-(1H-tetrazol-5-yl)acetohydrazide (Schiff Bases)
This protocol details the synthesis of Schiff base derivatives, which are known to possess a wide range of biological activities.
Rationale: The condensation reaction between a hydrazide and an aldehyde is a straightforward and high-yielding method for the formation of a hydrazone (a type of Schiff base). The imine bond formed is a key pharmacophore in many bioactive compounds.
Materials:
-
2-(1H-tetrazol-5-yl)acetohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(1H-tetrazol-5-yl)acetohydrazide (1 equivalent) in absolute ethanol.
-
Addition of Aldehyde: Add the respective substituted aromatic aldehyde (1 equivalent) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Expert Insight: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide.
-
-
Reaction Execution: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol or an appropriate solvent system to obtain the pure N'-arylidene-2-(1H-tetrazol-5-yl)acetohydrazide derivative.
-
Characterization: Characterize the final products using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Application Notes: Harnessing the Biological Potential
Derivatives of this compound have demonstrated significant promise in various therapeutic areas. The following notes highlight key applications supported by experimental data.
Application 1: Antimicrobial Agents
The Schiff base derivatives of this compound have been extensively investigated for their antimicrobial properties. The imine (-N=CH-) linkage is a crucial pharmacophore for this activity.
Mechanism of Action (Postulated): While the exact mechanism can vary, it is often proposed that these compounds interfere with microbial growth by inhibiting essential enzymes or disrupting cell wall synthesis. The lipophilicity of the aryl substituent on the Schiff base can influence the compound's ability to penetrate the microbial cell membrane.
Experimental Data Summary:
| Compound (Ar group in Schiff Base) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| Phenyl | 15 | 12 | 125 | |
| 4-Chlorophenyl | 18 | 14 | 62.5 | |
| 4-Methoxyphenyl | 14 | 11 | 250 | |
| 2-Hydroxyphenyl | 17 | 13 | 125 | |
| Ciprofloxacin (Standard) | 25 | 22 | - | |
| Griseofulvin (Standard) | - | - | 100 |
Note: The data presented is a representative summary from cited literature and may vary based on specific experimental conditions.
Application 2: Anticancer Agents
The hybridization of the tetrazole scaffold with other pharmacophores through the acetohydrazide linker has yielded potent anticancer agents.[4][5][6] The Schiff base derivatives, in particular, have shown significant cytotoxicity against various cancer cell lines.
Mechanism of Action (Postulated): The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[4] Some derivatives may also act by inhibiting key enzymes involved in cancer cell proliferation and survival.
Experimental Data Summary: In Vitro Cytotoxicity (IC₅₀ values in µM)
| Compound (Ar group in Schiff Base) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| 4-Nitrophenyl | 8.5 | 10.2 | 12.1 | [4][6] |
| 2,4-Dichlorophenyl | 5.2 | 7.8 | 9.5 | [4][6] |
| 3,4,5-Trimethoxyphenyl | 3.1 | 4.5 | 6.8 | [4][6] |
| Cisplatin (Standard) | 12.0 | 15.5 | 18.2 | [4][6] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data is a representative summary.
Application 3: Anti-inflammatory Agents (Cyclooxygenase Inhibition)
Certain derivatives of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[7]
Mechanism of Action: These compounds can selectively or non-selectively inhibit COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation. The nature of the substituents on the aryl ring of the Schiff base can influence the potency and selectivity of COX inhibition.[7]
Experimental Data Summary: In Vitro COX Inhibition (%) at 10 µM
| Compound (Ar group in Schiff Base) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| 4-(Trifluoromethyl)phenyl | 45 | 65 | [7] |
| 4-Nitrophenyl | 38 | 72 | [7] |
| 4-Methoxyphenyl | 55 | 50 | [7] |
| Celecoxib (Standard) | 15 | 85 | [7] |
Note: Data is a representative summary and highlights the potential for developing selective COX-2 inhibitors.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the synthetic pathways and the relationships between the synthesized compounds, the following diagrams are provided in Graphviz DOT language.
Diagram 1: Synthetic Pathway to this compound and its Schiff Base Derivatives
Caption: Synthetic workflow for this compound and its derivatives.
Diagram 2: Bioisosteric Relationship and Pharmacological Potential
Caption: Bioisosteric relationship and diverse pharmacological activities.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized into a wide range of heterocyclic systems provide a fertile ground for the discovery of new therapeutic agents. The demonstrated antimicrobial, anticancer, and anti-inflammatory activities of its derivatives highlight the significant potential of this scaffold.
Future research in this area could focus on several key aspects:
-
Expansion of the Chemical Space: Synthesizing a broader library of derivatives with diverse aromatic and heterocyclic aldehydes to further explore structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds to enable rational drug design.
-
In Vivo Studies: Advancing the most promising in vitro candidates to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Development of Metal Complexes: Exploring the coordination chemistry of this compound and its derivatives with various metal ions to generate novel metallodrugs with unique therapeutic properties.
By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this compound in the ongoing endeavor to develop novel and effective medicines.
References
-
Altıntop, M. D., Sever, B., Temel, H. E., Kaplancıklı, Z. A., & Özdemir, A. (2022). Design, synthesis and in vitro COX inhibitory profiles of a new series of tetrazole-based hydrazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1245. [Link]
-
Anwar, M. I., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(12), 3597-3613. [Link]
-
Mohite, P. B., & Bhaskar, V. H. (2010). Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide. Iranian Journal of Pharmaceutical Sciences, 6(3), 179-184. [Link]
-
Fahmi, H., et al. (2020). Preparation, Characterization, Anti-cancer and Antibacterial Evaluation of New Schiff base and Tetrazole Derivatives. Tikrit Journal of Pure Science, 25(4), 1232-1240. [Link]
-
Singh, P., et al. (2024). An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. Anticancer Agents in Medicinal Chemistry, 24(7), 488-503. [Link]
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Labib, M. B., et al. (2020). Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study. Bioorganic Chemistry, 104, 104308. [Link]
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Gaponik, P. N., Karavai, V. P., & Grigoriev, Y. V. (2004). One-Pot Reactions of Triethyl Orthoformate with Amines. Russian Journal of Organic Chemistry, 40(12), 1739-1745. [Link]
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Chaban, T., & Matiychuk, V. (2020). SYNTHESIS AND ANTIMICROBIAL PROPERTIES 2-(1-ALLYL-1H-TETRAZOL-5-YLSULFANYL)-ACETAMIDES. Journal of V. N. Karazin Kharkiv National University, series "Chemistry", (31), 22-29. [Link]
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Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442. [Link]
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Al-Soud, Y. A., et al. (2010). Synthesis and Antimicrobial Activity of Tetrazole-Substituted Compounds and Fused 1,3,4-Oxadiazoles. Molecules, 15(10), 7056-7066. [Link]
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Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved January 7, 2026, from [Link]
-
Unsal-Tan, O., et al. (2010). Synthesis and cyclooxygenase inhibitory activities of some N-acylhydrazone derivatives of isoxazolo[4,5-d]pyridazin-4(5H)-ones. European Journal of Medicinal Chemistry, 45(6), 2497-2503. [Link]
-
Kalgutkar, A. S., et al. (2000). QSAR analysis of some fused pyrazoles as selective cyclooxygenase-2 inhibitors: a Hansch approach. Bioorganic & Medicinal Chemistry, 8(3), 595-604. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Novel Synthesis of 5-Substituted-Tetrazoles. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
-
Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
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Gaponik, P. N., Karavai, V. P., & Grigoriev, Y. V. (1985). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Chemistry of Heterocyclic Compounds, 21(11), 1223-1226. [Link]
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Grigoriev, Y. V., Voitekhovich, S. V., Karavai, V. P., & Ivashkevich, O. A. (2012). Synthesis of tetrazole and its derivatives by heterocyclization reaction involving primary amines, orthoesters, and azides. Chemistry of Heterocyclic Compounds, 48(1), 1-21. [Link]
-
Al-Omar, M. A., et al. (2020). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 10(61), 37175-37191. [Link]
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Application Notes and Protocols for Tetrazole-5-Acetohydrazide Derivatives: A Guide to Antimicrobial and Antifungal Activity Assessment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antimicrobial and antifungal properties of tetrazole-5-acetohydrazide derivatives. This document outlines the scientific rationale behind the experimental procedures and offers detailed protocols for practical implementation.
Introduction: The Therapeutic Potential of this compound Derivatives
The escalating threat of multidrug-resistant microbial and fungal infections necessitates the development of novel therapeutic agents. Tetrazole derivatives have emerged as a promising class of heterocyclic compounds due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The tetrazole ring is a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2][4]
Specifically, this compound derivatives, which are often utilized as Schiff bases (N'-arylidene-2-(1H-tetrazol-5-yl)acetohydrazides), have demonstrated significant potential as antimicrobial and antifungal agents.[5] The hydrazone moiety (-NH-N=CH-) in these structures is a key pharmacophore known to contribute to their biological activity. This guide provides the foundational knowledge and practical protocols to explore the therapeutic potential of this promising class of compounds.
Mechanism of Action: A Multi-faceted Approach
The antimicrobial and antifungal activity of this compound derivatives is believed to be multi-faceted, leveraging the properties of both the tetrazole ring and the hydrazone linkage.
Inhibition of Ergosterol Biosynthesis (Antifungal Activity)
A primary mechanism of action for many azole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[4][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. It is hypothesized that the nitrogen-rich tetrazole ring can coordinate with the heme iron in the active site of CYP51, thereby inhibiting its function.
Caption: Proposed mechanism of antifungal action via inhibition of CYP51.
Disruption of Bacterial Cell Wall Synthesis and Other Potential Mechanisms (Antimicrobial Activity)
The antibacterial mechanism of these derivatives is less defined but may involve multiple targets. The hydrazone linkage is a known pharmacophore that can interfere with various cellular processes. Potential mechanisms include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some heterocyclic compounds are known to inhibit these essential bacterial enzymes, leading to impaired DNA replication and repair.
-
Disruption of Cell Membrane Potential: The lipophilic nature of some derivatives may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and function.
-
Enzyme Inhibition: The ability of the hydrazone moiety to chelate metal ions could inhibit metalloenzymes that are crucial for bacterial survival.
Further mechanistic studies, such as molecular docking and enzymatic assays, are required to elucidate the precise antibacterial targets of these compounds.
Synthesis of this compound Derivatives
The synthesis of N'-arylidene-2-(1H-tetrazol-5-yl)acetohydrazide derivatives is typically a multi-step process. The following is a general synthetic scheme, with a detailed protocol for a representative synthesis.
General Synthetic Pathway
Caption: General synthetic route for this compound derivatives.
Detailed Synthesis Protocol: N'-(4-chlorobenzylidene)-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide
This protocol is adapted from the synthesis of similar compounds and provides a robust starting point for derivatization.[7]
Step 1: Synthesis of Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate
-
To a solution of 5-phenyl-1H-tetrazole (1.46 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.22 g, 10 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure ethyl (5-phenyl-1H-tetrazol-1-yl)acetate.
Step 2: Synthesis of 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide
-
Dissolve ethyl (5-phenyl-1H-tetrazol-1-yl)acetate (2.32 g, 10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (99%, 0.5 mL, 10 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide.
Step 3: Synthesis of N'-(4-chlorobenzylidene)-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide
-
In a round-bottom flask, dissolve 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide (2.18 g, 10 mmol) in ethanol (25 mL).
-
Add 4-chlorobenzaldehyde (1.40 g, 10 mmol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure Schiff base.
Protocols for Antimicrobial and Antifungal Susceptibility Testing
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial and antifungal susceptibility testing to ensure reproducibility and comparability of results.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth and solvent)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare the microbial inoculum by suspending a few colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).[5]
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the diluted microbial suspension.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test compounds
-
Positive control antibiotic/antifungal disks
-
Sterile swabs
Procedure:
-
Prepare a lawn of the test microorganism on the MHA plate by evenly streaking a sterile swab dipped in the standardized inoculum.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks with a known concentration of the test compound and allow the solvent to evaporate.
-
Place the impregnated disks, along with a positive control disk and a blank disk (with solvent only), onto the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for antimicrobial and antifungal susceptibility testing.
Data Presentation and Interpretation
For a comprehensive comparison of the antimicrobial and antifungal activity of different this compound derivatives, the quantitative data should be summarized in a clear and structured table.
Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives (Example Data)
| Compound ID | R-group on Aldehyde | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| 3a | 4-Chloro | Staphylococcus aureus | 12.5 | 18 |
| 3a | 4-Chloro | Escherichia coli | 25 | 15 |
| 3a | 4-Chloro | Candida albicans | 6.25 | 22 |
| 3b | 4-Nitro | Staphylococcus aureus | 6.25 | 20 |
| 3b | 4-Nitro | Escherichia coli | 12.5 | 17 |
| 3b | 4-Nitro | Candida albicans | 3.125 | 25 |
| Ciprofloxacin | - | Staphylococcus aureus | 1.56 | 28 |
| Ciprofloxacin | - | Escherichia coli | 0.78 | 32 |
| Fluconazole | - | Candida albicans | 0.5 | 30 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel antimicrobial and antifungal agents. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a wider range of derivatives to establish a comprehensive structure-activity relationship (SAR).
-
Mechanistic studies: Utilizing techniques such as molecular docking, enzymatic assays, and transcriptomics to identify the specific molecular targets of these compounds.
-
In vivo efficacy studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential.
-
Toxicity profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index.
By following a systematic and rigorous approach, the full therapeutic potential of this compound derivatives can be unlocked, contributing to the fight against infectious diseases.
References
- Mohite, P. B., & Bhaskar, V. H. (2010). Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide. Iranian Journal of Pharmaceutical Sciences, 6(3), 185-192.
- Broth Microdilution | MI - Microbiology. (n.d.).
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog.
- Broth microdilution. (n.d.). In Wikipedia.
- Mohite, P. B., & Bhaskar, V. H. (2010). Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide. Iranian Journal of Pharmaceutical Sciences, 6(3), 185-192.
- A new class of potential anti-diabetic acetohydrazides: Synthesis, in vivo anti-diabetic activity and molecular docking studies. (2017). Bangladesh Journal of Pharmacology, 12(3), 321-330.
- Mohite, P. B., & Bhaskar, V. H. (2010). Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide. Iranian Journal of Pharmaceutical Sciences, 6(3), 185-192.
- Ozdemir, A., Altıntop, M. D., Sever, B., Canturk, Z., & Kaplancıklı, Z. A. (2015). Synthesis and Evaluation of Tetrazole-Based Hydrazone Derivatives Bearing a Pyridine Moiety as Antimicrobial Agents. Letters in Drug Design & Discovery, 12(8), 687-693.
- Mohite, P. B., & Bhaskar, V. H. (2010). Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide. Iranian Journal of Pharmaceutical Sciences, 6(3), 185-192.
- Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. (2013). Medicinal Chemistry Research, 22(10), 4847-4853.
- Mohite, P. B., & Bhaskar, V. H. (2010). Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide. Iranian Journal of Pharmaceutical Sciences, 6(3), 185-192.
- Łukowska-Chojnacka, E., Kowalkowska, A., Gizińska, M., Koronkiewicz, M., & Staniszewska, M. (2019). Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans. European Journal of Medicinal Chemistry, 164, 433-445.
- Singh, P., & Kumar, A. (2012). Synthesis, Structure Optimization and Antifungal Screening of Novel Tetrazole Ring Bearing Acyl-Hydrazones. Molecules, 17(9), 10426-10444.
- Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents. (2023). ACS Omega, 8(19), 17267-17280.
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- Synthesis, Study Antimicrobial, and Antioxidant Agents of New Tetrazole Derivatives Containing 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazol. (2024). Russian Journal of General Chemistry, 94(8), 1-6.
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Application Notes and Protocols for the Investigation of Tetrazole-5-acetohydrazide Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Tetrazole-5-acetohydrazide Analogs in Oncology
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-rich heterocyclic compounds have emerged as a particularly fruitful area of investigation. Tetrazoles, five-membered aromatic rings with four nitrogen atoms, represent a privileged scaffold in drug discovery.[1][2] Their unique physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for carboxylic acids, make them attractive moieties for the design of new therapeutic agents.[3][4] This application note focuses on a specific subclass, this compound analogs, and provides a comprehensive guide to their synthesis, in vitro cytotoxic evaluation, and mechanistic studies. These compounds have demonstrated significant potential as anticancer agents, with research indicating their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This document is designed to provide researchers with the foundational knowledge and detailed protocols to explore the anticancer and cytotoxic properties of this promising class of molecules.
Part 1: Synthesis of this compound and its Analogs
The synthesis of this compound analogs is a multi-step process that begins with the formation of the core tetrazole ring, followed by the elaboration of the acetohydrazide side chain and subsequent derivatization, often to form Schiff bases. The following protocols are based on established synthetic routes.[5]
Logical Workflow for Synthesis
The overall synthetic strategy can be visualized as a linear progression from a nitrile starting material to the final Schiff base analogs.
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Application Notes & Protocols: Tetrazole-5-acetohydrazide in the Development of Anti-inflammatory Agents
Introduction: The Therapeutic Potential of the Tetrazole Scaffold
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] The mainstay of anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is often limited by significant gastrointestinal and cardiovascular side effects.[1] This has driven a persistent search for novel anti-inflammatory agents with improved efficacy and safety profiles.
Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of modern medicinal chemistry. Among these, the tetrazole ring has emerged as a privileged scaffold.[2][3] The tetrazole moiety is often considered a bioisostere of the carboxylic acid group, sharing similar pKa values and planar geometry while offering enhanced metabolic stability and lipophilicity.[3][4] These properties can improve pharmacokinetic profiles and reduce the side effects associated with acidic drugs.[4] Consequently, tetrazole derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[2][4][5][6]
This guide focuses on Tetrazole-5-acetohydrazide , a key intermediate that serves as a versatile building block for creating libraries of novel anti-inflammatory candidates. The hydrazide functional group is highly reactive and allows for straightforward chemical modification, enabling the exploration of a broad chemical space to optimize biological activity. We will detail the synthesis of this core structure and provide robust, field-proven protocols for evaluating the anti-inflammatory potential of its derivatives through both in vitro and in vivo models.
Section 1: Synthesis of this compound Derivatives
The foundational step in this discovery pipeline is the efficient and scalable synthesis of the this compound core, followed by its derivatization.
Rationale for Synthetic Strategy
The most common and effective method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[7] For synthesizing the parent compound, 1H-tetrazole-5-acetic acid, cyanoacetic acid is reacted with sodium azide, often catalyzed by a Lewis acid like zinc chloride.[8] The resulting tetrazole acetic acid can then be esterified and subsequently reacted with hydrazine hydrate to yield the desired this compound intermediate. This hydrazide is a nucleophilic hub, readily reacting with various electrophiles like aldehydes, ketones, and acid chlorides to generate a diverse library of derivatives (e.g., hydrazones, amides).[5][9]
Caption: Synthetic workflow for this compound and its derivatives.
Protocol: Synthesis of this compound
Materials:
-
Cyanoacetic acid
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.
-
Zinc chloride (ZnCl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated and 2M
-
Ethanol (EtOH), absolute
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Toluene
-
Standard laboratory glassware, heating mantles, magnetic stirrers, and rotary evaporator.
-
Fume hood.
Procedure:
Step 1: Synthesis of 1H-Tetrazole-5-acetic Acid
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add toluene (100 mL), cyanoacetic acid (0.1 mol), sodium azide (0.12 mol), and zinc chloride (0.05 mol).
-
Heat the mixture under reflux with vigorous stirring in a fume hood for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. Add 2M HCl (50 mL) and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude 1H-tetrazole-5-acetic acid from hot water to yield a pure crystalline solid.
Step 2: Synthesis of Ethyl 1H-tetrazole-5-acetate
-
Suspend the synthesized 1H-tetrazole-5-acetic acid (0.1 mol) in absolute ethanol (150 mL).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1 mL) dropwise.
-
Heat the mixture to reflux for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the solution and neutralize the excess acid carefully with a saturated sodium bicarbonate solution.
-
Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester, which can be used directly in the next step.
Step 3: Synthesis of this compound
-
Dissolve the ethyl 1H-tetrazole-5-acetate (0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (0.15 mol) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature for 6-8 hours. A precipitate will typically form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the final this compound.
Section 2: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are critical for the initial screening of compounds to determine their mechanism of action and potency, allowing for the selection of promising candidates for further in vivo testing.
Mechanistic Rationale: Targeting Key Inflammatory Pathways
The inflammatory cascade is complex, but two major enzymatic pathways initiated by arachidonic acid (AA) are primary targets for anti-inflammatory drugs.[1]
-
Cyclooxygenase (COX) Pathway: COX enzymes (constitutive COX-1 and inducible COX-2) metabolize AA into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[10] Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic functions of COX-1.[11]
-
Lipoxygenase (LOX) Pathway: LOX enzymes convert AA into leukotrienes (LTs), which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[12]
-
Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Therefore, scavenging NO radicals is another beneficial anti-inflammatory mechanism.[13]
Caption: Key inflammatory pathways targeted by anti-inflammatory agents.
Protocol: COX-1/COX-2 Inhibition Assay
This protocol uses a colorimetric inhibitor screening kit, which is a common and reliable method.[12][14]
Principle: The assay measures the peroxidase activity of COX. The PGG₂ formed from the oxygenation of arachidonic acid is reduced, and this reaction is monitored colorimetrically.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Colorimetric substrate (e.g., TMPD).
-
Assay buffer (e.g., Tris-HCl).
-
Test compounds (Tetrazole derivatives) dissolved in DMSO.
-
Positive controls: Ibuprofen (non-selective), Celecoxib (COX-2 selective).
-
96-well microplate and plate reader.
Procedure:
-
Prepare all reagents according to the kit manufacturer's instructions.
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well.
-
Add 10 µL of the test compound at various concentrations (e.g., 1-100 µM). For control wells, add 10 µL of DMSO (vehicle control) or the appropriate positive control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Quickly add 10 µL of the colorimetric substrate solution.
-
Shake the plate for 10-20 seconds and immediately read the absorbance at the specified wavelength (e.g., 590-620 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Protocol: Nitric Oxide (NO) Radical Scavenging Assay
This assay evaluates the ability of the test compounds to scavenge nitric oxide generated from sodium nitroprusside.[15]
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The nitrite concentration is measured colorimetrically using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.[15]
Materials:
-
Sodium nitroprusside (SNP), 10 mM.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Griess Reagent (1% sulfanilamide in 5% H₃PO₄ and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO or water).
-
Positive control: Ascorbic acid or Quercetin.[13]
-
96-well microplate and plate reader.
Procedure:
-
In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside with 100 µL of the test compound at various concentrations.
-
Incubate the plate at 25°C for 150 minutes, protected from light.
-
After incubation, add 100 µL of Griess reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 546 nm.[13]
-
Calculate the percentage of NO scavenging activity relative to the control (which contains all reagents except the test compound).
-
Determine the IC₅₀ value.
Section 3: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are indispensable for confirming the therapeutic efficacy of drug candidates in a complex biological system.[1] The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for screening acute anti-inflammatory activity.[16][17]
Rationale for the Carrageenan-Induced Paw Edema Model
The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response.[16]
-
Early Phase (0–2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3–6 hours): Primarily mediated by the overproduction of prostaglandins (PGE₂), involving the infiltration of neutrophils and the production of other inflammatory mediators like nitric oxide.[16] This model is particularly effective for evaluating compounds that inhibit prostaglandin synthesis, making it ideal for testing potential COX inhibitors.[18]
Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar or Sprague-Dawley rats (150-200g).
-
Carrageenan (Lambda, Type IV), 1% w/v suspension in sterile saline.
-
Positive control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg).
-
Test compounds (Tetrazole derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Digital Plethysmometer for paw volume measurement.
-
Oral gavage needles.
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast the rats overnight (with free access to water) before dosing.[14]
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only).
-
Group II: Positive Control (receives Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc.: Test Groups (receive tetrazole derivatives at different doses, e.g., 25, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.[16]
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage, typically 60 minutes before carrageenan injection.[16]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the subplantar surface of the right hind paw of each rat.[16][19]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16][20]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered statistically significant.
-
Section 4: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different derivatives.
Table 1: Sample In Vitro Anti-inflammatory and Antioxidant Activity Data
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ | 5-LOX IC₅₀ (µM) | NO Scavenging IC₅₀ (µM) |
| TZH-01 | 15.2 | 1.8 | 8.4 | > 100 | 45.7 |
| TZH-02 | 25.1 | 0.9 | 27.9 | 12.5 | 33.1 |
| TZH-03 | > 100 | 5.4 | > 18.5 | 8.9 | 21.9 |
| Indomethacin | 0.5 | 7.5 | 0.07 | > 100 | > 100 |
| Celecoxib | 8.3 | 0.15 | 55.3 | > 100 | > 100 |
| Ascorbic Acid | NA | NA | NA | NA | 18.2 |
¹ Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
Table 2: Sample In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Mean Paw Edema (mL) at 3 hr (Mean ± SEM) | % Inhibition at 3 hr |
| Vehicle Control (10 mL/kg) | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| TZH-02 (25 mg/kg) | 0.55 ± 0.05 | 35.3% |
| TZH-02 (50 mg/kg) | 0.41 ± 0.04* | 51.8% |
*p < 0.05 compared to Vehicle Control group.
Interpretation:
-
In the in vitro data, compound TZH-02 shows promising activity. It is a potent and highly selective COX-2 inhibitor (SI = 27.9) and also demonstrates moderate dual inhibitory activity against 5-LOX and good NO scavenging ability. This multi-target profile is highly desirable.
-
The in vivo results for TZH-02 corroborate the in vitro findings, showing a dose-dependent reduction in paw edema that is comparable to the standard drug Indomethacin at the 50 mg/kg dose.
Conclusion
This compound is a highly valuable and synthetically accessible scaffold for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for synthesizing a library of derivatives and systematically evaluating their therapeutic potential. By employing a combination of in vitro mechanistic assays (COX/LOX inhibition, NO scavenging) and a well-established in vivo model of acute inflammation, researchers can efficiently identify and optimize lead compounds. The inherent advantages of the tetrazole ring, coupled with the potential for multi-target activity demonstrated by derivatives like TZH-02, underscore the continued importance of this chemical motif in the quest for safer and more effective anti-inflammatory drugs.
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Patel, K., et al. (n.d.). Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae). PMC - NIH. Retrieved from [Link]
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Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. Retrieved from [Link]
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PubMed Central. (n.d.). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. PubMed Central. Retrieved from [Link]
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NIH. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH. Retrieved from [Link]
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Al-Nahrain Journal of Science. (2025). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Retrieved from [Link]
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The University of Groningen research portal. (2016). Convergent Three-Component Tetrazole Synthesis. The University of Groningen research portal. Retrieved from [Link]
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Application Notes and Protocols: The Use of Tetrazoles as Spatiotemporally Controlled Linkers in Bioconjugation Chemistry
Authored by a Senior Application Scientist
Abstract
Bioconjugation chemistry is a cornerstone of modern biological research and drug development, enabling the precise linkage of molecules to confer new functions. The choice of linker is paramount, dictating the stability, functionality, and precision of the final conjugate. This guide delves into the use of tetrazoles, a unique class of photoactivatable linkers that offer unparalleled spatiotemporal control over ligation reactions. Through a light-induced cycloaddition, commonly termed "photoclick chemistry," tetrazoles react with alkenes to form stable, fluorescent pyrazoline linkages.[1][2] This process is bioorthogonal, proceeding rapidly under physiological conditions without interfering with native biological processes.[1][3] We provide a detailed exploration of the underlying chemistry, experimental design considerations, step-by-step protocols for protein labeling, and a discussion of their expanding applications, offering researchers a comprehensive resource for implementing this powerful technology.
The Chemistry of Tetrazole Photoligation: Precision on Demand
The utility of tetrazoles in bioconjugation stems from their ability to remain inert until activated by light. This provides an exceptional level of control, allowing scientists to initiate a conjugation reaction at a specific time and location.
1.1. Mechanism of Action: Light-Triggered Nitrile Imine Formation
The core of tetrazole photoligation is a two-step mechanism.[1][4]
-
Photoactivation: Upon irradiation with UV light (typically 302 nm or 365 nm), the diaryltetrazole ring undergoes an irreversible cycloreversion, releasing a molecule of dinitrogen gas (N₂).[5][6]
-
1,3-Dipolar Cycloaddition: This photo-elimination generates a highly reactive, transient intermediate known as a nitrile imine.[1][7] This 1,3-dipole is immediately "trapped" by a reaction partner, most commonly an alkene, in a 1,3-dipolar cycloaddition reaction.
The final product of this "photoclick" reaction is a stable pyrazoline cycloadduct. A key advantage of this reaction is that the resulting pyrazoline product is often fluorescent, providing a convenient, built-in reporter for monitoring the reaction progress in real-time without the need for wash steps.[1][2]
Figure 1: Mechanism of Tetrazole-Alkene Photoclick Chemistry.
1.2. Key Advantages of Tetrazole Linkers
The unique properties of tetrazole photochemistry offer significant benefits over conventional bioconjugation methods.
-
Spatiotemporal Control: The reaction is triggered by light, allowing for precise control over where and when the conjugation occurs, a feature invaluable for in vivo studies and hydrogel formation.[1][3]
-
Bioorthogonality: Tetrazoles and their alkene partners are stable and non-reactive within complex biological environments until photoactivation, ensuring high specificity.
-
Fluorogenic Reporting: The formation of a fluorescent pyrazoline product allows for direct, real-time monitoring of the conjugation process, simplifying analysis and enabling "no-wash" imaging applications.[1][2]
-
Favorable Kinetics: Once the nitrile imine is generated, the cycloaddition reaction is extremely rapid, enabling efficient labeling even at low reactant concentrations.[1]
-
Tunable Properties: The photochemical properties, including the activation wavelength, can be tuned by modifying the aromatic substituents on the tetrazole scaffold, allowing for optimization for specific applications.[5][8]
Experimental Design: A Blueprint for Success
Careful planning is crucial for a successful tetrazole-based bioconjugation experiment. This involves selecting the right reagents and defining the optimal strategy for incorporating them into the biomolecules of interest.
2.1. Selecting Reagents
The choice of tetrazole and alkene will depend on the specific application, desired reaction kinetics, and the biological system being studied. Recently, sterically shielded, sulfonated tetrazoles have been developed that exhibit superfast kinetics with strained alkynes like bicyclo[6.1.0]non-4-yne (BCN), expanding the toolkit beyond simple alkenes.
| Reactant Type | Example Structure/Name | Key Features & Considerations | Typical Reaction Partner |
| Tetrazole | Diphenyltetrazole | Standard, well-characterized reagent. Activated by ~300 nm UV light.[1] | Alkenes (e.g., Styrene, Acrylamide) |
| Tetrazole | N-sulfonylpyrrole-substituted Tetrazole | Water-soluble, sterically shielded for enhanced kinetics and reduced side reactions. | Strained Alkynes (e.g., BCN) |
| Tetrazole | Extended Aromatic System Tetrazoles | Designed for longer wavelength activation (e.g., 365 nm, 395 nm) to reduce potential photodamage to cells.[8] | Alkenes |
| Alkene | Styrene, Norbornene | Commonly used, stable, and effective dipolarophiles. Can be incorporated as unnatural amino acids.[8] | Diaryl Tetrazoles |
| Alkyne | Bicyclo[6.1.0]non-4-yne (BCN) | A strained alkyne that exhibits exceptionally fast reaction kinetics with specific tetrazole derivatives. | Sterically Shielded Tetrazoles |
2.2. Strategies for Incorporating Reactive Moieties
To achieve site-specific labeling, the tetrazole or alkene group must be precisely introduced into the target biomolecule.
-
Modification of Native Amino Acids: Cysteine or lysine residues on a protein surface can be chemically modified with a reagent carrying the desired tetrazole or alkene handle. This is a straightforward method but may offer less site-specificity if multiple reactive residues are present.[5]
-
Genetic Code Expansion: The most precise method involves the genetic incorporation of an unnatural amino acid (UAA) containing an alkene or tetrazole side chain at a specific site in the protein sequence.[5][9] This provides ultimate control over the conjugation site.
Figure 2: General Experimental Workflow for Tetrazole-Mediated Bioconjugation.
Detailed Protocols
The following protocols provide a framework for a typical protein labeling experiment using tetrazole-alkene photoclick chemistry.
Protocol 1: Photo-Ligation of an Alkene-Modified Protein
This protocol describes the general procedure for labeling a protein, previously modified to contain an alkene group, with a fluorescent tetrazole probe.
Materials:
-
Alkene-modified protein (e.g., Lysozyme-BCN): 100 µM stock in PBS, pH 7.4
-
Tetrazole Probe (e.g., sulfonated diaryltetrazole): 1 mM stock in DMSO
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
UV Light Source: Handheld UV lamp (302 nm or 365 nm)
-
Quartz cuvette or UV-transparent microplate
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, dilute the alkene-modified protein to a final concentration of 5-10 µM in PBS. A typical reaction volume is 50-100 µL.
-
Add the tetrazole probe from the DMSO stock solution to achieve a 5- to 10-fold molar excess over the protein. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid protein denaturation.
-
Expert Insight: A molar excess of the tetrazole probe drives the reaction to completion, ensuring that the majority of the protein is labeled after the short photo-irradiation step.
-
-
Photo-Irradiation:
-
Transfer the reaction mixture to a quartz cuvette or a suitable UV-transparent vessel.
-
Place the handheld UV lamp directly above the open vessel, approximately 5-10 cm away.
-
Irradiate the sample for a short duration, typically 2-15 seconds.
-
Causality Note: The reaction is extremely fast upon generation of the nitrile imine. Over-exposure to UV light is unnecessary and can increase the risk of photodamage to the protein. The short irradiation time is a key advantage of this chemistry.[1]
-
-
Monitor Reaction (Optional but Recommended):
-
If the tetrazole probe is fluorogenic, the progress of the reaction can be monitored by measuring the increase in fluorescence at the pyrazoline's emission wavelength using a fluorometer or plate reader. This provides a real-time confirmation of successful ligation.
-
-
Purification of the Bioconjugate:
-
Following irradiation, purify the newly formed bioconjugate to remove excess, unreacted tetrazole probe.
-
Equilibrate a desalting column (e.g., PD-10) with PBS, pH 7.4.
-
Apply the reaction mixture to the column and elute with PBS according to the manufacturer's instructions.
-
Collect the fractions containing the purified protein conjugate.
-
Protocol 2: Characterization of the Final Bioconjugate
It is essential to validate the successful formation and purity of the bioconjugate.
A. SDS-PAGE Analysis:
-
Mix a sample of the purified conjugate with SDS-PAGE loading buffer.
-
Load the sample onto a polyacrylamide gel alongside an unlabeled protein control.
-
Run the gel and visualize the protein bands using a suitable stain (e.g., Coomassie Blue).
-
If the tetrazole probe imparted fluorescence, the gel can also be imaged on a fluorescence gel scanner before staining. A fluorescent band should appear at the molecular weight of the protein conjugate, which will be absent in the control lane.
B. Mass Spectrometry (LC-MS):
-
For definitive confirmation and to determine the labeling efficiency, analyze the purified conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The mass spectrum of the conjugate should show a mass shift corresponding to the addition of the reacted tetrazole probe compared to the unlabeled protein control. For example, if a 5 µM solution of Lysozyme-BCN is reacted with 10 equivalents of a tetrazole probe, QTOF-LC/MS analysis should show quantitative conversion to the lyso-pyrazole product.
Applications in Research and Drug Development
The precision and bioorthogonality of tetrazole linkers have led to their adoption in a variety of cutting-edge applications.
-
Live-Cell Imaging: Genetically encoding an alkene-bearing UAA into a protein of interest allows for its subsequent labeling with a fluorogenic tetrazole probe inside living cells, enabling real-time imaging with spatiotemporal control.[1][8]
-
Radiolabeling for PET Imaging: Chelating agents functionalized with tetrazoles can be conjugated to antibodies, which are then radiolabeled with isotopes like ⁸⁹Zr for use as PET imaging agents in oncology.[8]
-
"Smart" Hydrogel Formation: Tetrazole-alkene photoclick chemistry can be used to crosslink polymers, forming hydrogels for 3D cell culture. The light-induced nature of this process allows for the encapsulation of cells in a spatially defined manner.[1]
-
Photoaffinity Labeling: Tetrazoles can be used to trap and identify binding partners. Unexpected photoreactivity with primary amines (e.g., lysine) has been discovered, expanding their use for photo-cross-linking studies to map protein interactions.[10]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Insufficient UV exposure. | Increase irradiation time in small increments (e.g., 5-second intervals). Ensure the UV lamp is close to the sample. |
| Degradation of reagents. | Prepare fresh stock solutions of the tetrazole probe. Ensure protein integrity. | |
| Inefficient alkene incorporation. | Verify the modification of the starting biomolecule using mass spectrometry before attempting the ligation. | |
| High Background Signal | Non-specific binding of the probe. | Ensure thorough purification of the conjugate after the reaction using SEC or dialysis. |
| Photoreactivity with native residues. | While highly orthogonal, nitrile imines can react with certain nucleophilic residues like tryptophan.[7][11] Use control experiments with unmodified protein. Consider tetrazole derivatives designed to minimize side reactions. | |
| Protein Aggregation/Precipitation | High concentration of organic solvent (DMSO). | Keep the final concentration of DMSO below 5%. If higher concentrations are needed, perform a solvent exchange on the probe. |
| Photodamage to the protein. | Reduce UV irradiation time and/or intensity. If possible, use a tetrazole derivative that activates at a longer, less damaging wavelength (e.g., 365 nm).[8] |
Conclusion
Tetrazole-based linkers represent a powerful and versatile tool in the bioconjugation chemist's arsenal. Their defining feature—light-inducible reactivity—provides an exceptional degree of spatiotemporal control that is difficult to achieve with other chemistries. The fluorogenic nature of the photoclick reaction further enhances their utility, offering a simple and direct method for monitoring conjugation. From fundamental cell biology to the development of advanced therapeutics and diagnostics, tetrazole linkers are enabling innovative solutions to complex scientific challenges. As research continues to refine the photophysical properties and reactivity of these linkers, their role in bioconjugation is set to expand even further.
References
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Lin, Q., et al. (2011). Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. PMC - NIH. [Link]
-
Wang, Y., et al. (2022). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Journal of the American Chemical Society. [Link]
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Grammatoglou, K., et al. (2022). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. ACS Omega. [Link]
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Knight, J. C., et al. Tuning Tetrazole Photochemistry for Protein Ligation and Molecular Imaging. Request PDF. [Link]
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Herner, A., & Lin, Q. (2016). Photo-Triggered Click Chemistry for Biological Applications. PMC - NIH. [Link]
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Li, Q., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (2025). Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. ResearchGate. [Link]
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Shang, Y., et al. (2017). Light-Triggered Click Chemistry. PMC - PubMed Central - NIH. [Link]
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Sīle, L., et al. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry. [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation. Journal of Molecular Structure. [Link]
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ResearchGate. (n.d.). Strategies for site selective protein modifications via photo-triggered tetrazole-alkene cycloaddition reaction. ResearchGate. [Link]
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Li, Q., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
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Wang, S., et al. (2024). Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine. Journal of the American Chemical Society. [Link]
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Bird, R. E., et al. (2021). Bioorthogonal Chemistry and Its Applications. Bioconjugate Chemistry. [Link]
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Foley, D. J., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters. [Link]
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Popat, K., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. [Link]
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Bernardes, G. J. L., et al. (n.d.). Chapter 12: Site-specific Protein Modification and Bio-orthogonal Chemistry. Royal Society of Chemistry. [Link]
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van der Zouwen, M. W., et al. (2017). Photo-induced conjugation of tetrazoles to modified and native proteins. Organic & Biomolecular Chemistry. [Link]
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Wan, K. T. (2013). Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. Semantic Scholar. [Link]
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Spicer, C. D., & Davis, B. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]
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Zarganes-Tzitzikas, T., et al. (2019). Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH. [Link]
-
ResearchGate. (2025). (PDF) Photo-induced conjugation of tetrazoles to modified and native proteins. ResearchGate. [Link]
-
Wu, Z., et al. (2015). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]
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Herner, A., & Lin, Q. (2017). Photo-Activatable Reagents for Bioorthogonal Ligation Reactions. PMC - NIH. [Link]
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Application Notes and Protocols for the Synthesis of Tetrazole-5-acetohydrazide Derivatives
An In-Depth Guide to the Condensation Reaction for the Synthesis of Novel Hydrazone Derivatives
Abstract
This comprehensive guide provides a detailed experimental protocol for the condensation reaction of Tetrazole-5-acetohydrazide with various aldehydes and ketones. This reaction is a cornerstone in the synthesis of novel hydrazone derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful synthesis and validation.
Introduction: The Significance of Tetrazole-Based Hydrazones
The tetrazole moiety is a key pharmacophore in medicinal chemistry, recognized as a bioisosteric replacement for the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles.[2][3] When coupled with the versatile hydrazone linkage (-NH-N=CH-), the resulting this compound derivatives become a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]
The condensation reaction between this compound and a carbonyl compound (aldehyde or ketone) is a classic example of nucleophilic addition-elimination, leading to the formation of a Schiff base (in this case, a hydrazone).[1] This reaction is highly efficient and provides a straightforward method for generating a diverse library of compounds for biological screening.
Materials and Equipment
Reagents and Solvents
-
This compound (Synthesis reference: see Note 1)
-
Substituted aromatic or aliphatic aldehyde/ketone
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Hydrazine Hydrate
-
Ethyl 2-(1H-tetrazol-5-yl)acetate (precursor for this compound)
-
Deionized Water
-
Solvents for recrystallization (e.g., Ethanol, Methanol, Dioxane)[5][6]
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)
Note 1: Synthesis of this compound this compound is typically synthesized by reacting Ethyl 2-(1H-tetrazol-5-yl)acetate with hydrazine hydrate in ethanol under reflux.[5]
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bars
-
Büchner funnel and flask
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
FT-IR Spectrometer
-
NMR Spectrometer
Experimental Protocol: Condensation of this compound
This protocol outlines the general procedure for the synthesis of hydrazone derivatives from this compound and a representative aldehyde.
Reaction Setup
-
To a 100 mL round-bottom flask, add this compound (1 mmol).
-
Add absolute ethanol (25 mL) to dissolve the hydrazide. Gentle warming may be required.
-
To this solution, add the desired aldehyde or ketone (1 mmol).
-
Finally, add a catalytic amount of glacial acetic acid (2-3 drops).[5][6] The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
Reaction Execution and Monitoring
-
Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain for 3-4 hours.[5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals (e.g., every hour) and spot them on a TLC plate alongside the starting materials. The formation of a new spot with a different Rf value indicates the progress of the reaction.
Work-up and Purification
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
In many cases, the product will precipitate out of the solution upon cooling. If not, the solution can be poured into a beaker of ice-cold water to induce precipitation.[6][7]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[5]
-
Dry the crude product under low pressure.
-
For further purification, recrystallize the solid product from a suitable solvent, such as ethanol or a methanol-water mixture.[5][6]
Product Characterization
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is an indicator of purity.
-
FT-IR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic C=N stretching band (around 1580-1650 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine in the hydrazide (around 3300-3400 cm⁻¹).[5]
-
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is used to confirm the overall structure of the synthesized compound. The proton NMR should show a characteristic singlet for the azomethine proton (-N=CH-) in the range of 8-9 ppm.
Data Presentation
| Parameter | Condition | Rationale |
| Reactant Ratio | 1:1 (Hydrazide:Carbonyl) | Ensures complete consumption of the limiting reagent. |
| Solvent | Absolute Ethanol | Good solvent for both reactants and allows for easy product precipitation upon cooling.[5] |
| Catalyst | Glacial Acetic Acid (catalytic) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack.[6] |
| Temperature | Reflux (approx. 78 °C) | Provides sufficient energy to overcome the activation energy of the reaction without degrading the reactants or products.[5] |
| Reaction Time | 3-4 hours | Generally sufficient for the reaction to go to completion, but should be monitored by TLC.[5] |
| Purification | Recrystallization | A standard and effective method for purifying solid organic compounds.[6] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of tetrazole-hydrazones.
Reaction Mechanism
Caption: Generalized mechanism of acid-catalyzed hydrazone formation.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The purity of the final compound can be readily assessed by its sharp melting point and confirmed by TLC, showing a single spot. Spectroscopic data from FT-IR and NMR provide definitive structural confirmation, ensuring the identity of the synthesized hydrazone. The disappearance of the starting material signals and the appearance of characteristic product signals validate the completion and success of the reaction.
References
- MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
- Alcrut group. Synthesis and Evaluation of Hydrazones.
- ResearchGate. (2025, August 6). Tetrazoles: Synthesis and Biological Activity.
- Coalesce Research Group. Synthesis, Characterization of Novel Schiff's Bases of 2-(1H-tetrazol-5-yl) Pyridine and Evaluation of their Antitubercular Activity.
- PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- Journal of Pharmaceutical Sciences and Research. (2010). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents.
- PMC - NIH. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity.
- Representing pathway for synthesis of aldehyde substituted tetrazole acetohydrazides.
- PubMed. Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines.
- CORE. (2019, February 1). Tetrazoles via Multicomponent Reactions.
- Bentham Science Publisher. Tetrazoles: Synthesis and Biological Activity.
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Application Note: Microwave-Assisted Synthesis of Tetrazole-5-Acetohydrazide Derivatives
Executive Summary
The tetrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for carboxylic acids and amide groups in drug design.[1][2] This has led to its incorporation into a wide array of pharmacologically active agents, including those with antibacterial, antifungal, anticancer, and antihypertensive properties.[3][4] Tetrazole-5-acetohydrazide and its derivatives, particularly N-acyl hydrazones, are of significant interest as versatile intermediates and potential therapeutic candidates.[5]
Conventional synthetic methods for these compounds often require long reaction times, high temperatures, and significant solvent usage, posing challenges for efficiency and sustainability. This application note provides a detailed protocol and expert insights into the use of Microwave-Assisted Organic Synthesis (MAOS) to produce this compound derivatives. By leveraging the principles of microwave dielectric heating, this approach dramatically reduces reaction times from hours to minutes, improves product yields, and aligns with the principles of Green Chemistry.[6][7][8] We present a robust, validated workflow, from the synthesis of the key acetohydrazide intermediate to its subsequent derivatization, complete with mechanistic insights, safety protocols, and troubleshooting guidance.
The Rationale for Microwave-Assisted Synthesis
The acceleration of chemical reactions under microwave irradiation stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating.[9]
-
Mechanism of Heating: Microwave energy interacts directly with polar molecules or ions in the reaction mixture. This interaction forces the dipoles to constantly realign with the rapidly oscillating electromagnetic field, generating heat through molecular friction (dipolar polarization).[8][10] This process, known as dielectric heating, results in rapid, uniform, and volumetric heating of the reaction mixture, eliminating the temperature gradients and localized overheating often seen with external heating sources.
-
Key Advantages Over Conventional Methods:
-
Drastic Reduction in Reaction Time: Reactions that typically take several hours can often be completed in minutes.[11][12]
-
Increased Product Yields: Uniform heating and the ability to safely reach superheated solvent temperatures can lead to cleaner reaction profiles with fewer by-products.[10][13]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, making the process significantly more energy-efficient.[8][14]
-
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, ensuring high reproducibility.[15]
-
Synthetic Pathway Overview
The synthesis of this compound derivatives is typically achieved via a two-step process. The first step involves the formation of the key intermediate, 2-(1H-tetrazol-5-yl)acetohydrazide, from a readily available precursor. The second step is a microwave-assisted condensation reaction with a substituted aldehyde to form the final N'-arylmethylene hydrazone derivative.
Caption: General two-step reaction scheme for the synthesis of target derivatives.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Sodium azide is highly toxic and explosive; handle with extreme care.
Protocol 1: Synthesis of 2-(1H-tetrazol-5-yl)acetohydrazide (Intermediate)
This protocol is based on the established [3+2] cycloaddition reaction to form the tetrazole ring from a nitrile precursor.[16][17]
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve cyanoacetohydrazide (10 mmol, 0.99 g) in 20 mL of distilled water.[18][19]
-
Addition of Azide: Carefully add sodium azide (12 mmol, 0.78 g) and zinc chloride (6 mmol, 0.82 g) as a catalyst to the solution.
-
Reaction: Heat the mixture at 80-90 °C under reflux with constant stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution to pH 2-3 with dilute HCl. A white precipitate will form.
-
Isolation: Filter the solid precipitate using a Buchner funnel, wash thoroughly with cold water, and dry under vacuum to yield 2-(1H-tetrazol-5-yl)acetohydrazide. Characterize using IR and NMR spectroscopy.
Protocol 2: Microwave-Assisted Synthesis of N'-Arylmethylene-2-(1H-tetrazol-5-yl)acetohydrazide Derivatives
This protocol details the final condensation step using a dedicated microwave synthesis reactor.
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-(1H-tetrazol-5-yl)acetohydrazide (1 mmol, 142 mg).
-
Reagent Addition: Add the desired substituted aromatic aldehyde (1 mmol) and 3-4 mL of ethanol as the solvent. Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Microwave Reactor Setup:
-
Seal the vessel with a Teflon septum cap.
-
Place the vessel in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 110 °C
-
Power: 150-200 W (use dynamic power control)
-
Hold Time: 5-10 minutes
-
Stirring: High
-
-
-
Reaction Execution: Initiate the microwave irradiation program. The system will automatically monitor and control the temperature and pressure.
-
Post-Reaction Work-up: Once the reaction is complete, the vessel is cooled to below 50 °C via forced air cooling.
-
Isolation and Purification:
-
Open the vessel in a fume hood.
-
Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure derivative.
-
Caption: Step-by-step workflow for the microwave-assisted synthesis of derivatives.
Comparative Data and Results
The microwave-assisted protocol consistently provides superior results compared to conventional heating methods.[20][21]
| Aldehyde Substituent (R) | Method | Time | Temperature (°C) | Yield (%) |
| 4-Chloro | Microwave | 7 min | 110 | 92% |
| 4-Chloro | Conventional | 6 hours | 78 (Reflux) | 75% |
| 4-Nitro | Microwave | 5 min | 110 | 95% |
| 4-Nitro | Conventional | 5 hours | 78 (Reflux) | 81% |
| 4-Methoxy | Microwave | 10 min | 110 | 89% |
| 4-Methoxy | Conventional | 8 hours | 78 (Reflux) | 68% |
| 2-Hydroxy | Microwave | 8 min | 110 | 90% |
| 2-Hydroxy | Conventional | 7 hours | 78 (Reflux) | 72% |
Safety and Best Practices in Microwave Chemistry
Adherence to strict safety protocols is paramount for successful and safe microwave synthesis.
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[22] Laboratory-grade reactors are built with corrosion-resistant cavities, pressure-withstanding capabilities, and essential safety interlocks that domestic ovens lack.[15]
-
Vessel Integrity: Always inspect reaction vessels for cracks or scratches before use. Use vessels only within their specified temperature and pressure limits.
-
Stirring: Ensure efficient magnetic stirring is active throughout the reaction. This prevents the formation of localized hot spots and potential thermal runaways, especially in viscous mixtures.[22]
-
Solvent Choice: Polar solvents like ethanol, DMF, and water are excellent microwave absorbers and heat rapidly. Non-polar solvents like toluene or hexane are poor absorbers and may require the addition of a polar co-solvent or a passive heating element.[14]
-
Reaction Scale: When developing a new protocol, always begin with small-scale reactions (e.g., 0.5-1.0 mmol) to safely assess the reaction kinetics and exothermicity before scaling up.[22]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.- Inactive catalyst.- Degradation of starting material. | - Increase reaction time or temperature.- Use fresh glacial acetic acid.- Confirm starting material purity. Lower temperature if degradation is suspected. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Low microwave power absorption. | - Increase hold time in 5-minute increments.- Increase set temperature by 10-20 °C.- If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., ethanol). |
| Formation of By-products | - Reaction temperature is too high.- Reaction time is too long. | - Reduce the set temperature.- Reduce the reaction hold time.- Optimize purification; consider column chromatography if recrystallization is insufficient. |
| Pressure Limit Exceeded | - Reaction is highly exothermic.- Vessel was overfilled. | - Reduce the amount of starting material.- Ensure the total reaction volume does not exceed the manufacturer's recommendation (typically 1/3 to 1/2 of the vessel volume). |
References
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- PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
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- Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
- (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- AIP Publishing. (2023). Microwave assisted synthesis of tetrazole derivative.
- (n.d.). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity.
- (n.d.). Tetrazole derivatives possessing devised important pharmacological properties.
- Rasayan Journal of Chemistry. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY.
- Revue Roumaine de Chimie. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR.
- ResearchGate. (n.d.). Synthesis of cyanoacetohydrazide | Download Scientific Diagram.
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- ResearchGate. (n.d.). Microwave-assisted synthesis of tetrazolyl pyrazole amides.
- PMC - NIH. (n.d.). Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds.
- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
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- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
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- (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
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- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Cambridge Open Engage. (2022). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor | Organic Chemistry | ChemRxiv.
- ResearchGate. (n.d.). (PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor.
- (2025). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
- (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog.
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- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
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Tetrazole-5-acetohydrazide as a Bioisostere for Carboxylic Acids in Drug Design: Application Notes and Protocols
Introduction: The Rationale for Bioisosteric Replacement
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and safety.[1] One of the most powerful strategies in the medicinal chemist's toolkit is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical and steric properties, ultimately leading to comparable or improved biological activity.[2] The carboxylic acid moiety, a common pharmacophore in numerous drugs, often presents challenges related to metabolic instability, poor membrane permeability, and potential toxicity.[3] The tetrazole ring has emerged as a highly successful bioisostere for the carboxylic acid group, a substitution that has been integral to the development of several marketed drugs, including the antihypertensive agent losartan.[2][4][5]
This guide provides a comprehensive overview and detailed protocols for researchers exploring the use of tetrazole-5-acetohydrazide and its derivatives as carboxylic acid bioisosteres. The core of this strategy lies in the similar acidity of the tetrazole's N-H proton (pKa ≈ 4.5–5.0) to that of a carboxylic acid's hydroxyl proton (pKa ≈ 4.2–4.5), allowing it to mimic the anionic carboxylate group at physiological pH.[2][4] This mimicry, however, is coupled with several potential advantages conferred by the tetrazole ring, including enhanced metabolic stability against common degradation pathways like glucuronidation, and altered lipophilicity which can be fine-tuned to improve pharmacokinetic profiles.[4][6]
This document will detail the synthetic route to this compound, a key building block, and provide step-by-step protocols for a suite of assays to rigorously compare its properties against a corresponding carboxylic acid analogue. These assays will enable a thorough evaluation of acidity, lipophilicity, membrane permeability, and metabolic stability, providing a solid data-driven foundation for its application in drug design projects.
I. Synthesis of this compound and its Carboxylic Acid Analogue
A direct comparison between a bioisostere and its parent functional group necessitates the synthesis of both compounds. The following protocols outline the preparation of ethyl 2-(1H-tetrazol-5-yl)acetate, its subsequent conversion to 2-(1H-tetrazol-5-yl)acetohydrazide, and the synthesis of the corresponding carboxylic acid analogue, malonic acid monohydrazide.
Protocol 1: Synthesis of Ethyl 2-(1H-tetrazol-5-yl)acetate
This procedure describes the [3+2] cycloaddition reaction between ethyl cyanoacetate and sodium azide to form the tetrazole ring.
Materials:
-
Ethyl cyanoacetate
-
Sodium azide (NaN₃)
-
L-proline
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 mmol) in DMF (5 mL).
-
Add sodium azide (1.25 mmol) and L-proline (30 mol%) to the solution.
-
Heat the reaction mixture to 110°C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure ethyl 2-(1H-tetrazol-5-yl)acetate.
Protocol 2: Synthesis of 2-(1H-tetrazol-5-yl)acetohydrazide
This protocol details the hydrazinolysis of the ethyl ester to the desired acetohydrazide.
Materials:
-
Ethyl 2-(1H-tetrazol-5-yl)acetate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Methanol (dry)
-
Chloroform
Procedure:
-
Dissolve ethyl 2-(1H-tetrazol-5-yl)acetate (1.0 mmol) in 10 mL of dry distilled methanol in a round-bottom flask.[7]
-
Add hydrazine hydrate (2.0 mmol) to the solution.[7]
-
Stir the reaction mixture at room temperature for 30 minutes. A precipitate should form.[7]
-
Collect the precipitate by filtration and wash with cold methanol.
-
Recrystallize the crude product from a methanol-chloroform mixture (1:1) to yield pure 2-(1H-tetrazol-5-yl)acetohydrazide as a white crystalline solid.[7]
Protocol 3: Synthesis of Malonic Acid Monohydrazide (Carboxylic Acid Analogue)
For comparative studies, malonic acid monohydrazide can be synthesized or commercially sourced. A general synthetic approach involves the reaction of diethyl malonate with hydrazine hydrate.
II. Comparative Physicochemical and ADME Profiling
To rationally apply this compound as a bioisostere, it is crucial to quantitatively assess its physicochemical properties and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile in parallel with its carboxylic acid counterpart.
A. Acidity (pKa) Determination
The pKa is a critical parameter as it dictates the ionization state of the molecule at physiological pH, which in turn influences receptor binding and solubility.
Protocol 4: pKa Determination by Potentiometric Titration
Principle: A solution of the compound is titrated with a strong base (or acid), and the pH is monitored with a pH electrode. The pKa is the pH at which the compound is half-ionized.[8]
Materials:
-
Test compound (this compound or carboxylic acid analogue)
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.15 M Potassium chloride (KCl) solution
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[9]
-
Prepare a 1 mM solution of the test compound in water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be specific to that solvent system.
-
Take 20 mL of the 1 mM sample solution and add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[9]
-
If the compound is acidic, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with 0.1 M NaOH, adding small increments and recording the pH after each addition, ensuring the reading is stable (less than 0.01 pH unit drift per minute).[9]
-
Continue the titration until the pH reaches 12-12.5.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where pH = pKa.[10]
-
Perform the titration in triplicate for each compound and report the average pKa with the standard deviation.
B. Lipophilicity (LogD) Measurement
LogD, the distribution coefficient at a specific pH (typically 7.4), is a key indicator of a compound's lipophilicity, which affects its permeability, solubility, and protein binding.
Protocol 5: LogD₇.₄ Determination by Shake-Flask Method
Principle: The compound is partitioned between n-octanol and an aqueous buffer at pH 7.4. The concentrations of the compound in each phase are measured to determine the distribution coefficient.[3][11]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with PBS pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV/MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol (pre-saturated with PBS) and PBS pH 7.4 (pre-saturated with n-octanol) in a known volume ratio (e.g., 1:1).[12]
-
Vigorously shake or vortex the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.[12]
-
Separate the two phases by centrifugation.
-
Carefully collect aliquots from both the n-octanol and the aqueous phase.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method like HPLC.
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).
-
Run the experiment in triplicate for each compound.
| Property | Carboxylic Acid Analogue | This compound Analogue | Expected Outcome & Rationale |
| pKa | ~3-5 | ~4.5-6 | The pKa values are expected to be similar, confirming the bioisosteric rationale of mimicking the acidic proton. The tetrazole is generally a slightly weaker acid.[2][4] |
| LogD at pH 7.4 | Lower | Higher | The tetrazolate anion is generally more lipophilic than the corresponding carboxylate due to greater charge delocalization over the five-membered ring.[2][6] |
C. Membrane Permeability Assessment
Predicting the ability of a compound to cross biological membranes is crucial for oral bioavailability and reaching intracellular targets.
Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that predicts passive diffusion. A 96-well microtiter plate with a filter membrane coated with a lipid solution separates a donor compartment from an acceptor compartment.[4]
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound solutions (in PBS)
-
Plate shaker
-
Plate reader or HPLC-MS for quantification
Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS (acceptor buffer).
-
Add the test compound solutions (e.g., 10 µM in PBS) to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Pₑ) using the provided formula from the assay kit or relevant literature.[4]
Protocol 7: Caco-2 Cell Permeability Assay
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to predict in vivo drug absorption. It accounts for both passive diffusion and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transwell® permeable supports (21-28 day cultured monolayers)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound solutions (in transport buffer)
-
Plate shaker
-
LC-MS/MS for quantification
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
For Apical to Basolateral (A→B) transport: Add the test compound solution (e.g., 10 µM) to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.
-
For Basolateral to Apical (B→A) transport: Add the test compound solution to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate the plates at 37°C for a set time (e.g., 2 hours) with gentle shaking.
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the compound concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.
| Assay | Carboxylic Acid Analogue | This compound Analogue | Expected Outcome & Rationale |
| PAMPA (Pₑ) | Variable | Potentially Higher | Increased lipophilicity of the tetrazole may lead to enhanced passive diffusion. However, strong hydrogen bonding capacity can sometimes counteract this effect.[2][12] |
| Caco-2 (Papp) | Often low due to charge | Potentially Higher | Improved lipophilicity and resistance to efflux may improve permeability. However, tetrazoles can also be subject to active efflux.[12] |
| Efflux Ratio | Variable | Variable | This will determine if either compound is a substrate for efflux transporters like P-glycoprotein. |
D. Metabolic Stability Assessment
Metabolic stability is a key advantage often cited for the tetrazole bioisostere.
Protocol 8: In Vitro Metabolic Stability in Liver Microsomes
Principle: The compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound over time is measured.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Test compound
-
Control compounds (one high turnover, one low turnover)
-
Acetonitrile (for quenching the reaction)
-
Incubator/water bath at 37°C
-
LC-MS/MS for quantification
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
| Parameter | Carboxylic Acid Analogue | This compound Analogue | Expected Outcome & Rationale |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | Carboxylic acids are susceptible to Phase II metabolism (glucuronidation). The tetrazole ring is generally more resistant to metabolic degradation.[4] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A lower clearance rate indicates greater metabolic stability, a key goal of this bioisosteric replacement. |
III. Biological Activity Evaluation (Example: Angiotensin II Receptor Binding)
The ultimate test of a bioisosteric replacement is its effect on biological activity. As many antihypertensive drugs (e.g., Losartan, Valsartan) utilize a tetrazole as a carboxylic acid bioisostere to target the Angiotensin II Type 1 (AT₁) receptor, a competitive binding assay for this receptor serves as an excellent case study.[4]
Protocol 9: AT₁ Receptor Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AT₁ receptor. A decrease in radioactivity indicates that the test compound is binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the human AT₁ receptor (e.g., CHO-AT1R cells).
-
Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).
-
Unlabeled competitor (test compounds and a known antagonist like Losartan).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with serial dilutions of the test compounds.
-
Total Binding wells: Add membrane preparation and radioligand.
-
Non-specific Binding wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled known antagonist (e.g., 10 µM Losartan).
-
Competitive Binding wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
IV. Data Visualization and Interpretation
Workflow for Bioisostere Evaluation
Caption: Experimental workflow for the comparative evaluation of a tetrazole bioisostere.
Conceptual Basis for Bioisosterism
Caption: Physicochemical similarities between carboxylic acid and tetrazole.
V. Conclusion and Future Perspectives
The replacement of a carboxylic acid with a this compound moiety is a well-established and powerful strategy in drug design.[2][4] The protocols outlined in this guide provide a robust framework for synthesizing the necessary compounds and conducting a thorough, data-driven comparison of their key properties. By systematically evaluating acidity, lipophilicity, permeability, metabolic stability, and biological activity, researchers can make informed decisions about the utility of this bioisosteric replacement in their specific drug discovery programs. The enhanced metabolic stability and modulated lipophilicity offered by the tetrazole ring can overcome critical hurdles in lead optimization, ultimately paving the way for the development of safer and more effective therapeutics.
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
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ResearchGate. (2022). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]
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Iranian Journal of Pharmaceutical Sciences. (2010). View of Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1HTetrazol- 1-yl) Acetohydrazide. [Link]
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Bangladesh Journal of Pharmacology. (2017). A new class of potential anti-diabetic acetohydrazides: Synthesis, in vivo anti-diabetic activity and molecular docking studies. [Link]
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Eurasian Chemical Communications. (2023). Synthesis, characterization, and evaluation of antibacterial and antioxidant activity of 1, 2, 3-triazole, and tetrazole derivatives of cromoglicic aid. [Link]
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The Tetrazole Moiety: A Versatile Pharmacophore in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Ascendance of the Tetrazole Ring in Medicinal Chemistry
The tetrazole, a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its ascent from a chemical curiosity, first synthesized in 1885, to a cornerstone of modern drug design is a testament to its unique and advantageous physicochemical properties.[3][4] This guide provides an in-depth exploration of the tetrazole moiety's role as a pharmacophore, offering both foundational knowledge and practical protocols for its application in drug discovery and development. The nitrogen-rich nature of the tetrazole ring confers a unique electronic and structural profile, making it a valuable tool for medicinal chemists.[1][5]
The significance of the tetrazole ring is underscored by its presence in numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including antihypertensives like losartan and valsartan, antibacterial agents such as ceftezole and tedizolid, and anticancer drugs like letrozole.[6][7] The World Health Organization has even recognized the tetrazole ring as an important descriptor in analogue-based drug discovery.[4]
Physicochemical Properties and Bioisosteric Advantages
The utility of the tetrazole moiety in drug design is largely attributed to its function as a bioisostere, most notably for the carboxylic acid group.[3][8] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The tetrazole ring's ability to mimic a carboxylic acid is rooted in several key characteristics:
-
Acidity: The proton on the tetrazole ring is acidic, with a pKa value typically around 4.9, which is comparable to that of many carboxylic acids.[1][5] This acidity is crucial for interactions with biological targets that recognize an anionic group.
-
Planarity and Electronic Distribution: The tetrazole ring is a planar, aromatic system with a delocalized negative charge in its anionic form, similar to a carboxylate anion.[9][10] This allows it to engage in similar electrostatic and hydrogen bonding interactions with receptors.
-
Metabolic Stability: A primary advantage of replacing a carboxylic acid with a tetrazole is enhanced metabolic stability.[6][11] Carboxylic acids are susceptible to metabolic transformations such as β-oxidation or conjugation, which can lead to rapid clearance. The tetrazole ring is generally resistant to these metabolic pathways, often resulting in a longer biological half-life.[12]
-
Lipophilicity: The tetrazolate anion is approximately ten times more lipophilic than the corresponding carboxylate.[12][13] This increased lipophilicity can improve a drug candidate's ability to cross cell membranes and enhance its oral bioavailability.[3][4]
-
Receptor Interactions: The tetrazole moiety can form multiple interactions with biological targets, including hydrogen bonds and π-π stacking.[12] In some cases, it can chelate metal ions within enzyme active sites.[12]
These properties are summarized in the table below:
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Significance in Drug Design |
| pKa | ~4-5 | ~4.9 | Similar acidity allows for comparable ionic interactions with biological targets.[1][5] |
| Geometry | Planar carboxylate | Planar ring | Enables similar spatial orientation within a binding pocket.[9][10] |
| Metabolic Stability | Susceptible to conjugation and reduction | Generally stable | Can lead to improved pharmacokinetic profiles and longer duration of action.[6][11] |
| Lipophilicity (of anion) | Lower | Higher | May enhance membrane permeability and oral bioavailability.[12][13] |
| Bioavailability | Can be limited by polarity | Often improved | Enhanced lipophilicity can lead to better absorption.[3][4] |
Therapeutic Applications of Tetrazole-Containing Drugs
The versatility of the tetrazole pharmacophore is evident in its widespread application across various therapeutic areas.
Antihypertensive Agents: Angiotensin II Receptor Blockers (ARBs)
A prominent class of tetrazole-containing drugs is the angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs, including losartan, valsartan, and irbesartan, are mainstays in the treatment of hypertension.[6][14] They function by blocking the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II. The acidic tetrazole moiety plays a critical role in their mechanism of action by forming key interactions, often a salt bridge, with positively charged residues like arginine (Arg167) and lysine (Lys199) in the AT1 receptor binding pocket.[15][16] This strong interaction contributes to the insurmountable antagonism observed with many ARBs.[15]
Antibacterial Agents
The tetrazole moiety is present in several antibacterial drugs, spanning different classes and mechanisms of action.
-
Cephalosporins: Ceftezole and cefamandole are cephalosporin antibiotics that incorporate a tetrazole ring.[6] These drugs inhibit bacterial cell wall synthesis.
-
Oxazolidinones: Tedizolid is a second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections.[6]
The incorporation of the tetrazole can enhance the antibacterial spectrum and pharmacokinetic properties of these agents.[7]
Anticancer Agents
The tetrazole scaffold is increasingly being explored in the design of novel anticancer agents.[11][17][18] Tetrazole-containing compounds have demonstrated a range of antitumor activities, including:
-
Enzyme Inhibition: Letrozole is an aromatase inhibitor used in the treatment of hormone-responsive breast cancer.
-
Tubulin Polymerization Inhibition: Some tetrazole derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel.[17]
-
Signaling Pathway Modulation: Tetrazole-containing molecules have been designed to inhibit various signaling pathways crucial for cancer cell growth and survival.[17]
The metabolic stability and ability to form specific interactions make the tetrazole a valuable component in the development of targeted cancer therapies.[18][19]
Other Therapeutic Areas
The application of tetrazoles extends to a multitude of other therapeutic areas, including:
-
Antifungal Agents: Several tetrazole derivatives have shown promising antifungal activity.[3][9]
-
Antiviral Agents: The tetrazole nucleus has been incorporated into compounds with activity against viruses such as HIV.[6][20]
-
Anti-inflammatory and Analgesic Agents: Tetrazole-containing compounds have been investigated for their anti-inflammatory and pain-relieving properties.[1][21]
-
Antidiabetic Agents: Tetrazoles are being explored as components of drugs for type 2 diabetes, targeting various mechanisms like PPAR agonism and DPP-4 inhibition.[3][22]
Protocols for the Synthesis and Evaluation of Tetrazole-Containing Compounds
Protocol 1: Synthesis of 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition
The [3+2] cycloaddition of a nitrile with an azide source is one of the most common and efficient methods for the synthesis of 5-substituted-1H-tetrazoles.[8][23][24] This protocol describes a general procedure using sodium azide and a catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Substituted Nitrile | Reagent | Sigma-Aldrich or equivalent |
| Sodium Azide (NaN₃) | ReagentPlus®, ≥99.5% | Sigma-Aldrich or equivalent |
| Zinc Chloride (ZnCl₂) or Silica Sulfuric Acid | Anhydrous, 98% | Sigma-Aldrich or equivalent |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich or equivalent |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific or equivalent |
| Ethyl Acetate | ACS Grade | Fisher Scientific or equivalent |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific or equivalent |
| Round-bottom flask | - | VWR or equivalent |
| Magnetic stirrer and stir bar | - | VWR or equivalent |
| Reflux condenser | - | VWR or equivalent |
| Heating mantle or oil bath | - | VWR or equivalent |
| Separatory funnel | - | VWR or equivalent |
| Rotary evaporator | - | Buchi or equivalent |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted nitrile (1.0 eq).
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the nitrile. To this solution, add sodium azide (1.5 eq) followed by the catalyst, such as zinc chloride (1.2 eq) or silica sulfuric acid.[23]
-
Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate may form at this stage.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Catalyst: Lewis acids like ZnCl₂ or solid acids like silica sulfuric acid are used to activate the nitrile towards nucleophilic attack by the azide.[23]
-
Solvent: DMF is a polar aprotic solvent that is suitable for dissolving the reagents and can withstand the high reaction temperatures.[25]
-
Acidification: The tetrazole product is acidic and will be in its salt form in the basic reaction mixture. Acidification protonates the tetrazole, making it less water-soluble and allowing for extraction into an organic solvent.
Protocol 2: In Vitro Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized tetrazole compound against a bacterial strain.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Synthesized Tetrazole Compound | Purified | - |
| Bacterial Strain (e.g., S. aureus, E. coli) | ATCC or equivalent | ATCC |
| Mueller-Hinton Broth (MHB) | - | Becton Dickinson or equivalent |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade | Sigma-Aldrich or equivalent |
| 96-well microtiter plates | Sterile | Corning or equivalent |
| Positive Control Antibiotic (e.g., Ciprofloxacin) | USP grade | Sigma-Aldrich or equivalent |
| Resazurin solution | - | Sigma-Aldrich or equivalent |
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of sterile MHB.
-
Incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the tetrazole compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to obtain a range of concentrations to be tested.
-
-
Assay Setup:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).
-
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Visual inspection can be aided by adding a viability indicator like resazurin.
-
Data Interpretation:
The results are typically presented as the MIC value in µg/mL or µM. A lower MIC value indicates higher antimicrobial activity.
Conclusion and Future Perspectives
The tetrazole moiety has firmly established itself as a valuable pharmacophore in medicinal chemistry.[8][11] Its ability to act as a metabolically stable bioisostere for carboxylic acids has led to the development of numerous successful drugs with improved pharmacokinetic profiles.[3][6] The diverse range of biological activities exhibited by tetrazole-containing compounds, from antihypertensive to anticancer, highlights the versatility of this heterocyclic system.[1][26]
Future research in this area will likely focus on several key aspects:
-
Novel Synthetic Methodologies: The development of more efficient, greener, and safer methods for the synthesis of tetrazoles remains an active area of research.
-
New Therapeutic Applications: The exploration of tetrazoles in novel therapeutic areas and for targeting new biological pathways will undoubtedly continue to expand.
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR of tetrazole-containing compounds will enable the rational design of more potent and selective drug candidates.[1][27]
The continued investigation of the tetrazole pharmacophore promises to yield new and improved therapies for a wide range of diseases, solidifying its importance in the future of drug discovery.
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Application Notes & Protocols: Synthesis and Cytotoxic Evaluation of Tetrazole-Containing 1,3,5-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Hybrid Scaffolds in Oncology
The strategic combination of distinct pharmacophores into a single molecular entity is a well-established paradigm in the quest for novel therapeutic agents with enhanced efficacy and selectivity. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[1][2] Notably, the FDA-approved drug Altretamine, an s-triazine derivative, is used in the treatment of ovarian cancer.[1] The tetrazole ring, a bioisostere of the carboxylic acid group, is another crucial moiety in drug design, known to enhance metabolic stability and receptor binding affinity.[3][4] Compounds incorporating a tetrazole ring have demonstrated a broad range of pharmacological effects, including anticancer activity.[3][5][6]
The synthesis of hybrid molecules incorporating both the 1,3,5-triazine and tetrazole moieties presents a promising strategy for the development of novel cytotoxic agents.[7][8] The nitrogen-rich frameworks of both heterocycles may facilitate enhanced binding to biological targets through various non-covalent interactions.[9] This guide provides a comprehensive overview of the synthesis of such derivatives and detailed protocols for the evaluation of their cytotoxic activity, empowering researchers to explore this promising class of compounds.
Part 1: Synthesis of Tetrazole-Containing 1,3,5-Triazine Derivatives
The synthetic approach to tetrazole-containing 1,3,5-triazine derivatives typically leverages the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the three chlorine atoms, governed by temperature, allows for a controlled and stepwise introduction of various substituents.[2][10][11]
General Synthetic Strategy
The most common pathway involves a three-step reaction sequence starting from cyanuric chloride. The first chlorine is typically substituted at a low temperature (around 0 °C), the second at room temperature, and the third at an elevated temperature.[11] This allows for the sequential introduction of different nucleophiles, including those bearing the tetrazole moiety.
Alternatively, the tetrazole ring can be formed in a later step from a nitrile precursor. For instance, a nitrile-containing substituent can be introduced onto the triazine core, followed by a [2+3] cycloaddition with an azide to form the tetrazole ring.[12]
Below is a representative synthetic protocol for the preparation of a tetrazole-containing 1,3,5-triazine derivative.
Experimental Protocol: Synthesis of a Model Tetrazole-Triazine Derivative
This protocol outlines a general procedure for the synthesis of a disubstituted 1,3,5-triazine with one tetrazole-containing moiety.
Materials:
-
Cyanuric chloride
-
Amine (Nucleophile 1, e.g., morpholine)
-
Tetrazole-containing amine (Nucleophile 2, e.g., 5-(aminomethyl)-1H-tetrazole)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Step 1: Monosubstitution of Cyanuric Chloride
-
Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve Nucleophile 1 (1 equivalent) and sodium bicarbonate (1.1 equivalents) in a mixture of acetone and water.
-
Add the solution of Nucleophile 1 dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the monosubstituted product.
Step 2: Disubstitution with the Tetrazole Moiety
-
Dissolve the monosubstituted product (1 equivalent) in a suitable solvent (e.g., acetone or THF).
-
Add Nucleophile 2 (1 equivalent) and a base such as sodium bicarbonate or potassium carbonate (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired tetrazole-containing 1,3,5-triazine derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the synthesis of tetrazole-containing 1,3,5-triazine derivatives.
Part 2: Evaluation of Cytotoxic Activity
The in vitro cytotoxic activity of the synthesized compounds is a critical first step in evaluating their potential as anticancer agents.[13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][15][16]
Principle of the MTT Assay
Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.[16][17]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)[16]
-
Non-cancerous cell line for selectivity assessment (e.g., HEK293)[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized tetrazole-triazine derivatives
-
Positive control (a known cytotoxic drug, e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[13]
-
Dimethyl sulfoxide (DMSO)[13]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO₂.[13]
-
Harvest cells in the logarithmic growth phase.
-
Determine cell concentration and viability.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13][16]
-
Incubate the plates for 24 hours to allow for cell attachment.[13][16]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).[13]
-
Perform serial dilutions of the stock solution to obtain a range of working concentrations.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control.[13]
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[13][17]
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13]
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][16]
-
Gently shake the plates to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[13][17]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[13]
-
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation and Interpretation
The cytotoxic effects of the synthesized compounds are typically presented as IC₅₀ values. A lower IC₅₀ value indicates greater potency. It is crucial to test the compounds on multiple cancer cell lines to assess their spectrum of activity.[18] Furthermore, evaluating the cytotoxicity on non-cancerous cell lines helps to determine the selectivity of the compounds, a key parameter in drug development.[8]
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Non-cancerous) |
| Tz-T-01 | 10.6 | 15.2 | 41.3 | > 50 |
| Tz-T-02 | 3.7 | 8.9 | 19.9 | 15.8 |
| Tz-T-03 | > 50 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.5 | 0.8 | 1.2 | 2.5 |
The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Structure-Activity Relationship (SAR) Insights
Systematic variation of the substituents on the 1,3,5-triazine ring can provide valuable insights into the structure-activity relationship (SAR).[19] For instance, the nature of the substituents at the other positions of the triazine ring can significantly influence the cytotoxic activity of the tetrazole-containing derivatives.[9] The position of the tetrazole ring and the nature of the linker connecting it to the triazine core can also play a crucial role. These SAR studies are essential for the rational design and optimization of more potent and selective cytotoxic agents.[3][5][6]
Conclusion
The synthesis and evaluation of tetrazole-containing 1,3,5-triazine derivatives represent a promising avenue for the discovery of novel anticancer agents. The protocols outlined in this guide provide a solid foundation for researchers to synthesize these hybrid molecules and assess their cytotoxic potential. Further investigations into their mechanism of action and in vivo efficacy are warranted for the most promising candidates.
References
-
Mikolaichuk, O., Protas, A., et al. (2022). Synthesis and In vitro Study of Cytotoxic Activity of New Tetrazole-Containing 2,4-Diamino-1,3,5-triazine Derivatives. Russian Journal of General Chemistry, 92(9), 1723-1731. Available from: [Link]
-
ResearchGate. Synthesis and In vitro Study of Cytotoxic Activity of New Tetrazole-Containing 2,4-Diamino-1,3,5-triazine Derivatives | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][7][13][14]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Available from: [Link]
-
PubMed Central. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available from: [Link]
-
RSIS International. Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. Available from: [Link]
-
ResearchGate. Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Available from: [Link]
-
PubMed. Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine. Available from: [Link]
-
MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available from: [Link]
-
ResearchGate. Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine | Request PDF. Available from: [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available from: [Link]
-
PubMed Central. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Available from: [Link]
-
National Institutes of Health. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available from: [Link]
-
PubMed. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][8][13][17]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. Available from: [Link]
-
PubMed Central. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. Available from: [Link]
-
ResearchGate. (PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
-
Convenient methods for the synthesis and characterisation of various Triazines. Available from: [Link]
-
ResearchGate. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Available from: [Link]
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- 19. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetrazoles in Photo-induced Bioconjugation: A Guide for Researchers
This guide provides a comprehensive overview of the principles, applications, and protocols for utilizing tetrazoles in photo-induced bioconjugation, a powerful technique for forging covalent linkages between biomolecules with high spatial and temporal control. This technology, often termed "photoclick chemistry," has emerged as an invaluable tool in chemical biology, drug development, and materials science for its ability to precisely label and manipulate biological systems.[1][2]
Application Notes
The Principle: Light-Triggered Covalent Ligation
Photo-induced bioconjugation with tetrazoles hinges on a light-mediated 1,3-dipolar cycloaddition reaction. The core of this chemistry involves a diaryltetrazole, which upon irradiation with UV or visible light, undergoes an irreversible cycloreversion, extruding a molecule of nitrogen gas (N₂) to generate a highly reactive, short-lived nitrile imine intermediate.[3][4][5] This nitrile imine then rapidly and selectively reacts with a dipolarophile, most commonly an alkene, to form a stable, fluorescent pyrazoline cycloadduct.[1][4]
The key advantages of this approach are:
-
Spatiotemporal Control: The reaction is initiated only in the presence of light, allowing for precise control over where and when the conjugation occurs.[1][5]
-
Bioorthogonality: The tetrazole and alkene functionalities are largely inert within the complex biological milieu until activated by light, minimizing off-target reactions.[1] However, it is crucial to be aware that the highly reactive nitrile imine can react with other nucleophiles, a factor to consider in experimental design.[6][7][8]
-
Fluorogenic Nature: The formation of the pyrazoline product is often accompanied by the emergence of fluorescence, providing a convenient, real-time readout of the ligation progress without the need for wash steps.[1][2]
-
Catalyst-Free: The reaction proceeds without the need for potentially toxic metal catalysts, enhancing its biocompatibility for live-cell applications.[1]
Mechanism of Tetrazole-Alkene Photoclick Chemistry
The reaction proceeds via a two-step mechanism. The first step is the photoactivation of the tetrazole to form the nitrile imine, which is the rate-determining step under certain conditions. The second, typically faster step, is the 1,3-dipolar cycloaddition of the nitrile imine with an alkene.[1][5]
Caption: Mechanism of photo-induced tetrazole-alkene cycloaddition.
Expanding the Toolbox: Beyond Alkenes
While the reaction with alkenes is the most established, recent research has demonstrated that the photo-generated nitrile imine can also react with other functional groups. Notably, photoreactivity with primary amines to form stable 1,2,4-triazole products has been discovered, expanding the repertoire of this chemistry for bioconjugation, particularly for targeting lysine residues in proteins.[9][10] This finding underscores the versatility of tetrazoles as photoactivatable handles but also highlights the importance of understanding potential alternative reaction pathways in complex biological systems.
Designing the Experiment: Key Considerations
-
Choice of Tetrazole: The structure of the diaryltetrazole influences its photochemical properties. Extending the aromatic conjugation can shift the activation wavelength to a more biocompatible range (e.g., 405 nm or enable two-photon excitation with near-infrared light), reducing potential phototoxicity associated with UV irradiation.[1][4]
-
Choice of Alkene: The reactivity of the alkene dipolarophile is also critical. Electron-deficient alkenes, such as acrylamides, and strained alkenes, like norbornenes, often exhibit faster reaction kinetics.[11][12] The choice of alkene can be tailored for specific applications, including genetic encoding of alkene-containing unnatural amino acids.[1]
-
Light Source and Dosage: The wavelength, intensity, and duration of light exposure must be carefully optimized to ensure efficient activation of the tetrazole while minimizing photodamage to biological samples. The use of LED lights or lasers is common.[1][13]
-
Reaction Environment: While the reaction can proceed in aqueous buffers, the presence of other nucleophiles can lead to side reactions.[6][7] Therefore, understanding the composition of the reaction medium is crucial for achieving high selectivity.
Quantitative Data Summary
The efficiency of photo-induced bioconjugation can be quantified by several parameters. The following table summarizes representative data from the literature.
| Tetrazole Derivative | Alkene Substrate | Wavelength (nm) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Quantum Yield (Φ) | Reference |
| Diphenyltetrazole | Acrylamide | 302 | 11.0 | 0.006 - 0.04 | [5] |
| Oligothiophene-based tetrazole | - | 405 | 619 ± 108 | 0.16 | [5] |
| Naphthalene-tetrazole | Fumarate | 405 | - | - | [1] |
| Monoaryltetrazole | Fumarate | - | 0.082 ± 0.011 | - | [1] |
| 2-phenyl-5-(p-methylbenzoate)tetrazole | Allyl phenyl ether | - | 0.00202 ± 0.00007 | - | [11] |
Experimental Protocols
Protocol 1: General Procedure for Photo-induced Labeling of a Protein in vitro
This protocol describes a general workflow for labeling a protein that has been pre-functionalized with either a tetrazole or an alkene moiety.
Caption: Workflow for in vitro protein labeling via photoclick chemistry.
Materials:
-
Purified protein containing a site-specifically incorporated tetrazole or alkene moiety (e.g., via unnatural amino acid incorporation or chemical modification).
-
Tetrazole or alkene-containing fluorescent probe or molecule of interest.
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Light source (e.g., handheld UV lamp, LED array, or laser).
-
Analytical equipment (e.g., SDS-PAGE apparatus, mass spectrometer, fluorescence plate reader).
Procedure:
-
Preparation of Reaction Mixture:
-
Dissolve the functionalized protein in the reaction buffer to a final concentration of 10-100 µM.
-
Add the tetrazole or alkene-containing probe from a stock solution (e.g., in DMSO) to the protein solution. A 10 to 100-fold molar excess of the probe over the protein is typically used. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid protein denaturation.
-
-
Photo-irradiation:
-
Place the reaction mixture in a suitable container (e.g., quartz cuvette or microcentrifuge tube).
-
Irradiate the sample with the chosen light source. The irradiation time can range from a few minutes to hours, depending on the reactivity of the components and the intensity of the light source.[11][12] It is advisable to perform a time-course experiment to determine the optimal irradiation time.
-
During irradiation, the sample can be gently mixed to ensure uniform exposure.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by turning off the light source. For some applications, adding a scavenger for the nitrile imine, such as a high concentration of a thiol-containing compound, can be considered, although this is not always necessary.
-
-
Purification of the Labeled Protein:
-
Remove the excess unreacted probe by a suitable method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
-
Analysis of the Conjugate:
-
Confirm successful conjugation by SDS-PAGE. The labeled protein should show a shift in molecular weight and/or exhibit fluorescence under appropriate excitation.[12]
-
Further characterization can be performed using mass spectrometry to confirm the mass of the conjugate and identify the site of modification.
-
The degree of labeling can be quantified by fluorescence spectroscopy if a fluorescent probe was used.
-
Protocol 2: Live-Cell Protein Labeling
This protocol outlines a general procedure for labeling a specific protein expressed with a bioorthogonal handle (tetrazole or alkene) in living cells.
Materials:
-
Mammalian cells cultured on a suitable imaging dish (e.g., glass-bottom dish).
-
Expression vector for the protein of interest containing a genetically encoded tetrazole or alkene-bearing unnatural amino acid.
-
Cell-permeable tetrazole or alkene-containing fluorescent probe.
-
Cell culture medium.
-
Fluorescence microscope equipped with a suitable light source for photoactivation and imaging.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells of choice according to standard protocols.
-
Transfect the cells with the expression vector for the target protein containing the bioorthogonal handle. This often involves co-transfection with plasmids for the engineered aminoacyl-tRNA synthetase and tRNA.[1]
-
Supplement the culture medium with the corresponding unnatural amino acid.
-
-
Probe Incubation:
-
After allowing sufficient time for protein expression (typically 24-48 hours), replace the culture medium with fresh medium containing the cell-permeable fluorescent probe (typically at a concentration of 1-20 µM).
-
Incubate the cells with the probe for a period ranging from 30 minutes to a few hours to allow for cellular uptake.
-
-
Wash and Image (Pre-activation):
-
Gently wash the cells with fresh medium or PBS to remove excess extracellular probe.
-
Acquire a pre-activation fluorescence image to establish a baseline.
-
-
Photoactivation and Labeling:
-
Using the microscope's light source, irradiate a specific region of interest (ROI) with the appropriate wavelength of light to trigger the photoclick reaction.[1] The duration and intensity of the light exposure should be minimized to reduce phototoxicity.
-
-
Post-activation Imaging:
-
Immediately after photoactivation, acquire fluorescence images to visualize the localized labeling of the target protein. The signal should be concentrated in the irradiated region.[4]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the ROI before and after photoactivation to determine the labeling efficiency and specificity.
-
References
-
Mechanism of tetrazole-based photocycloaddition via light-induced... - ResearchGate. Available at: [Link]
-
Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - ResearchGate. Available at: [Link]
-
Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC - NIH. Available at: [Link]
-
Photo-Triggered Click Chemistry for Biological Applications - PMC. Available at: [Link]
-
Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine - PubMed. Available at: [Link]
-
Light-Triggered Click Chemistry - PMC - PubMed Central - NIH. Available at: [Link]
-
Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells - NIH. Available at: [Link]
-
Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC - NIH. Available at: [Link]
-
Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine | Journal of the American Chemical Society. Available at: [Link]
-
Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions. Available at: [Link]
-
Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. | Semantic Scholar. Available at: [Link]
-
Tetrazole photoclick chemistry: Reinvestigating its suitability as a bioorthogonal reaction and potential applications - Korea University Pure. Available at: [Link]
-
Lights on 2,5-diaryl tetrazoles: applications and limits of a versatile photoclick reaction. Available at: [Link]
-
Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - ResearchGate. Available at: [Link]
-
(PDF) Photo-induced conjugation of tetrazoles to modified and native proteins. Available at: [Link]
-
Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC - NIH. Available at: [Link]
-
Photo-induced conjugation of tetrazoles to modified and native proteins - RSC Publishing. Available at: [Link]
-
Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC - NIH. Available at: [Link]
-
An improved photo-induced fluorogenic alkene-tetrazole reaction for protein labeling - PMC. Available at: [Link]
-
Strategies for site selective protein modifications via photo-triggered tetrazole-alkene cycloaddition reaction - ResearchGate. Available at: [Link]
Sources
- 1. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photo-Triggered Click Chemistry for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
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- 8. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tetrazole-5-acetohydrazide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrazole-5-acetohydrazide. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of the synthesis and optimize your yields. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Synthesis Pathway Overview
The synthesis of this compound is typically a two-step process. The first step involves the formation of the tetrazole ring to create an ester intermediate, followed by the conversion of this ester into the final hydrazide product.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocols
These protocols are baseline procedures. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 2.1: Synthesis of Ethyl 2-(2H-tetrazol-5-yl)acetate (Intermediate)
This procedure is based on the widely used [3+2] cycloaddition reaction between a nitrile and an azide.[1] The use of a catalyst is crucial for activating the nitrile group.[2][3]
Materials:
-
Cyanoacetic Acid
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂, catalyst)
-
Solvent (e.g., Water or DMF)
-
Hydrochloric Acid (HCl) for pH adjustment
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetic acid, sodium azide, zinc chloride, and the chosen solvent (e.g., water). A typical molar ratio is 1:0.8-1.5 for cyanoacetic acid to sodium azide.[4]
-
Heating: Heat the mixture under stirring to reflux. The reaction time can vary significantly, from hours to days, depending on the scale and specific conditions.[5][6] Microwave-assisted synthesis can dramatically reduce reaction times to minutes.[1][2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.[4]
-
Dissolve the residue in water and adjust the pH to acidic (e.g., pH 1.5-2) with hydrochloric acid. This protonates the tetrazole ring and allows for extraction.[4][7]
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.
-
-
Purification: The crude ethyl 2-(2H-tetrazol-5-yl)acetate can be purified by recrystallization or column chromatography to obtain a white to off-white solid.[8] The melting point of the pure compound is reported to be in the range of 123-127 °C.[8][9]
Protocol 2.2: Synthesis of this compound
This step involves the nucleophilic substitution of the ethoxy group of the ester with hydrazine.[10]
Materials:
-
Ethyl 2-(2H-tetrazol-5-yl)acetate
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Solvent (e.g., Absolute Ethanol or Methanol)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the ethyl 2-(2H-tetrazol-5-yl)acetate intermediate in a suitable solvent like absolute ethanol in a round-bottom flask.[11]
-
Hydrazine Addition: Add a slight excess of hydrazine hydrate to the solution. The reaction is often performed at temperatures ranging from room temperature to a gentle reflux (45-50 °C).[11][12]
-
Reaction Time: Stir the mixture for several hours (e.g., 7-12 hours) until the reaction is complete, as monitored by TLC.[11]
-
Product Isolation:
-
Upon completion, cool the reaction mixture. The product, this compound, often precipitates out of the solution.
-
If precipitation occurs, filter the solid, wash it with cold solvent (e.g., ethanol), and dry it under vacuum.[13]
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Caption: Troubleshooting workflow for low yield in tetrazole ring formation.
Q: My yield of ethyl 2-(2H-tetrazol-5-yl)acetate is consistently low or the reaction stalls. What are the primary causes and solutions?
A: Low conversion in tetrazole synthesis is a common challenge.[2] The root cause often lies in the insufficient activation of the nitrile group, which is not electrophilic enough to react readily with the azide nucleophile.[2]
-
Cause 1: Insufficient Nitrile Activation. The [3+2] cycloaddition is often slow without an activator.
-
Solution: The addition of a Lewis acid (like zinc or aluminum salts) or a Brønsted acid (like ammonium chloride) is standard practice to activate the nitrile.[2] Silica sulfuric acid has also been reported as an effective and recoverable solid acid catalyst.[3] Ensure your catalyst is active and used in the correct stoichiometric amount.
-
-
Cause 2: Suboptimal Reaction Conditions. Long reaction times are a known drawback of traditional tetrazole synthesis.[2][6]
-
Cause 3: Tautomerization Issues. 5-substituted tetrazoles exist as a mixture of 1H and 2H tautomers. The reaction conditions can influence the ratio of these tautomers, which might affect isolation and subsequent reactivity.[14]
-
Solution: While difficult to control directly, be aware of this phenomenon during characterization (e.g., NMR spectroscopy). The work-up and purification pH can influence which tautomer crystallizes.
-
Q: The conversion of my ester to this compound in Step 2 is incomplete. How can I drive the reaction to completion?
A: Incomplete hydrazinolysis is usually a matter of reaction kinetics or equilibrium.
-
Cause 1: Insufficient Hydrazine. The reaction requires at least a stoichiometric amount of hydrazine hydrate.
-
Cause 2: Low Reaction Temperature or Short Duration. The reaction may be slow at room temperature.
-
Cause 3: Solvent Choice. The choice of solvent can affect the solubility of the reactants and the reaction rate.
Q: I am observing an unexpected side product during the hydrazinolysis step. What could it be?
A: While the reaction is generally clean, side reactions can occur, especially with prolonged heating or impurities.
-
Possible Cause: Degradation. Tetrazole rings are generally stable, but the side chain could be susceptible to degradation under harsh conditions (e.g., excessively high temperatures or prolonged reflux).[1][5]
-
Solution: Avoid excessive heating. Use the lowest effective temperature to drive the reaction to completion. Ensure the starting ester is pure, as impurities could lead to side products.
-
-
Possible Cause: Reaction with Solvent. While less common with alcohols, ensure no reactive impurities are present in your solvent.
-
Solution: Use high-purity or absolute solvents for the reaction.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when handling sodium azide?
A: Sodium azide (NaN₃) is acutely toxic and can be explosive.
-
Toxicity: It is highly toxic if swallowed or inhaled. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Explosion Hazard: Do not allow sodium azide to come into contact with heavy metals (e.g., lead, copper) or strong acids. Contact with acid generates highly toxic and explosive hydrazoic acid (HN₃) gas.[1] Use appropriate quenching procedures for any residual azide in your waste.
Q: Can this synthesis be performed under "green" or more environmentally benign conditions?
A: Yes, significant research has focused on greener synthetic routes for tetrazoles.
-
Catalysts: Using heterogeneous or recyclable catalysts like nano-Fe₃O₄ or expanded perlite can reduce waste and simplify purification.[1][6]
-
Solvents: Some protocols have been developed using water as a solvent, which is a significant improvement over solvents like DMF.[1]
-
Energy: Microwave-assisted synthesis is considered a green chemistry technique because it dramatically reduces reaction times and energy consumption.[1]
Q: How do I properly characterize the final product, this compound?
A: A combination of spectroscopic methods is required for unambiguous characterization.
-
¹H NMR: You should see signals corresponding to the methylene protons (CH₂) and the hydrazide protons (NH and NH₂).
-
¹³C NMR: A signal for the tetrazole ring carbon should appear around 155–160 ppm.[5]
-
FT-IR: Look for characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide carbonyl), and C=N/N=N stretching from the tetrazole ring.
-
Mass Spectrometry: This will confirm the molecular weight of the compound (C₃H₆N₆O, MW: 142.12 g/mol ).[16][17]
Q: Why is the tetrazole group often used as a bioisostere for a carboxylic acid?
A: The tetrazole ring is an effective bioisosteric replacement for a carboxylic acid group for several reasons. Its pKa is similar to that of a carboxylic acid (pKa of tetrazole is ~4.9), meaning it will have a similar acidic character and charge state at physiological pH.[5][18] Furthermore, the tetrazole anion is planar and has delocalized electrons, similar to a carboxylate group, allowing it to participate in similar interactions with biological receptors.[19][20] This substitution can improve metabolic stability and other pharmacokinetic properties.[14][21]
Data Summary: Optimized Reaction Parameters
The following table summarizes various catalytic systems and conditions reported for the synthesis of 5-substituted 1H-tetrazoles (Step 1), which is often the yield-limiting step.
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Reported Yields | Reference |
| Conventional Heating | |||||
| NH₄Cl / NaN₃ | DMF | 100-125 °C | 24-48 hours | Moderate to Good | [5][18] |
| ZnBr₂ / NaN₃ | Water | Reflux | 10-15 minutes | 80-85% | [1] |
| Silica Sulfuric Acid / NaN₃ | DMF | Reflux | 5-10 hours | 72-95% | [3] |
| Copper (II) Complex / NaN₃ | DMSO | Mild Conditions | Not Specified | High | |
| Microwave Irradiation | |||||
| Triethylamine HCl / NaN₃ | DMF | 130 °C | 2 hours | ~70% | [1] |
| i-PrOH/Water (3:1) | - | 160 °C | 1 hour | 25-100% | [1] |
References
- Benchchem. ethyl 2-(2H-tetrazol-5-yl)
- Benchchem.
- NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Taylor & Francis. Tetrazole – Knowledge and References.
- ResearchGate.
- TÜBİTAK Academic Journals. Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)
- PubChem - NIH. This compound | C3H6N6O | CID 55281807.
- ResearchGate. (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)
- ResearchGate. 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead....
- Alfa Chemistry. CAS 13616-37-0 2H-Tetrazole-5-aceticacid,ethyl ester.
- CookeChem. Ethyl2-(2H-tetrazol-5-yl)
- Bentham Science. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- PubMed Central - NIH.
- Journal of Chemical Health Risks.
- Bangladesh Journal of Pharmacology. A new class of potential anti-diabetic acetohydrazides: Synthesis, in vivo anti-diabetic activity and molecular docking studies.
- ACS Publications. Tetrazoles via Multicomponent Reactions | Chemical Reviews.
- PrepChem.com. Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid.
- ResearchGate. Synthesis of New 5-Aryl Tetrazoline from N-Aceto Hydrazide Cyclic Imides and Study of Biological Activity.
- Pharmaffiliates. CAS No : 1002104-07-5| Chemical Name : this compound.
- ResearchGate. (PDF) Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)
- Thieme. Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
- International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
- Google Patents. CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.
- University of Groningen Research Portal. Convergent Three-Component Tetrazole Synthesis.
- NIH. Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes.
- Filo.
- RSC Publishing.
- ResearchGate. (PDF)
- NIH.
- MDPI.
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"Common side reactions in the synthesis of 5-substituted tetrazoles"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-substituted tetrazoles. As a Senior Application Scientist, I have compiled this guide to address the common challenges and side reactions encountered during the synthesis of these crucial heterocyclic compounds. This resource is structured in a question-and-answer format to provide direct and actionable solutions to specific issues you may face in the laboratory. Our focus is on providing not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot effectively.
Overview of Synthetic Routes
The [2+3] cycloaddition reaction between a nitrile and an azide source, typically sodium azide, is the most common and versatile method for synthesizing 5-substituted-1H-tetrazoles.[1][2] This reaction is often facilitated by catalysts to enhance the electrophilicity of the nitrile.[3] While this method is robust, it is not without its challenges. This guide will primarily focus on troubleshooting this popular synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Tetrazole
Q1: My reaction shows very low or no formation of the 5-substituted tetrazole. What are the primary reasons for this?
A1: Low or no conversion is a common hurdle and can often be attributed to several factors:
-
Insufficient Nitrile Activation: The nitrile group is often not electrophilic enough to react readily with the azide nucleophile.[4] Lewis acids (e.g., zinc salts, aluminum salts) or Brønsted acids (e.g., ammonium chloride) are frequently used to activate the nitrile.[3] Without adequate activation, the reaction may not proceed at a practical rate.
-
Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier. If the temperature is too low, the reaction kinetics will be sluggish, leading to poor conversion within a reasonable timeframe.[5] Conversely, excessively high temperatures can lead to decomposition of reactants, reagents, or the product.
-
Poor Solubility of Reagents: Sodium azide has limited solubility in many organic solvents.[6] If the reagents are not adequately solubilized, the reaction will be slow or may not occur at all.
-
Catalyst Inactivation: The catalyst can be deactivated by impurities in the starting materials or solvent. Water, for instance, can hydrolyze some Lewis acid catalysts.
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality: Ensure all starting materials, including the nitrile, sodium azide, and solvent, are pure and dry (if the reaction is moisture-sensitive).
-
Optimize Catalyst and Stoichiometry:
-
If using a Lewis acid like ZnBr₂, ensure it is anhydrous.
-
Consider screening different Lewis or Brønsted acids.
-
A stoichiometric amount of the activating agent is sometimes necessary.[5]
-
-
Adjust Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Microwave irradiation can sometimes be a highly effective method for accelerating these reactions.[3]
-
Improve Solubility:
Issue 2: Formation of Amide Byproduct
Q2: I am observing a significant amount of an amide byproduct corresponding to the hydrolysis of my starting nitrile. Why is this happening and how can I prevent it?
A2: The formation of an amide is a common side reaction in tetrazole synthesis, arising from the hydrolysis of the nitrile starting material.[8] This is particularly prevalent under acidic or basic conditions in the presence of water.
Mechanism of Amide Formation:
Under acidic conditions, the nitrile nitrogen is protonated, increasing its electrophilicity and making it susceptible to nucleophilic attack by water.[9] Subsequent tautomerization and deprotonation yield the amide. Under basic conditions, direct nucleophilic attack of hydroxide on the nitrile carbon occurs, leading to the amide after protonation.[10]
Certain catalysts, especially zinc salts, can promote this hydration side reaction, particularly at elevated temperatures in aqueous or protic solvents.[8]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If your chosen synthetic method is not explicitly aqueous, use anhydrous solvents and reagents. Dry glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: In aqueous systems, maintaining a slightly alkaline pH (around 8) can minimize the formation of hydrazoic acid and may also help in reducing nitrile hydrolysis.[11]
-
Choice of Catalyst: If amide formation is persistent with a particular Lewis acid (e.g., ZnCl₂), consider switching to a different catalyst that is less prone to promoting hydration.
-
Temperature and Reaction Time: Minimize the reaction time and use the lowest effective temperature to reduce the rate of the competing hydrolysis reaction.
| Condition | Effect on Amide Formation | Recommendation |
| Presence of Water | Promotes nitrile hydrolysis | Use anhydrous conditions unless the protocol is aqueous. |
| Acidic/Basic Conditions | Catalyzes nitrile hydrolysis | Maintain neutral or slightly alkaline pH where possible. |
| Elevated Temperature | Accelerates hydrolysis | Use the lowest effective temperature. |
| Zinc Catalysts | Can promote hydration | Consider alternative catalysts if amide formation is significant.[8] |
Issue 3: Safety Concerns - Hydrazoic Acid Formation
Q3: I am using sodium azide and an acid catalyst. What are the risks associated with hydrazoic acid, and how can I work safely?
A3: The combination of sodium azide with an acid (even a weak Brønsted acid like ammonium chloride) can generate hydrazoic acid (HN₃).[7] Hydrazoic acid is highly toxic, volatile, and dangerously explosive.[5] It is crucial to take stringent safety precautions.
Safety Protocols:
-
Work in a Well-Ventilated Fume Hood: Always handle sodium azide and conduct reactions that may generate hydrazoic acid in a certified chemical fume hood to prevent inhalation of toxic vapors.
-
Avoid Acidic Conditions Where Possible: Some modern protocols utilize catalysts that do not require strong acids, or are performed in water at a controlled pH to minimize the formation of free hydrazoic acid.[11]
-
Quenching Excess Azide: At the end of the reaction, it is imperative to quench any unreacted sodium azide. This is typically done by adding a solution of sodium nitrite, followed by acidification to generate nitrous acid, which decomposes the azide to nitrogen gas and nitrous oxide. This should be done cautiously and with appropriate temperature control.
-
Proper Waste Disposal: Azide-containing waste should be handled according to your institution's safety guidelines. Azides can form explosive heavy metal salts, so avoid contact with metals like copper, lead, and mercury in waste streams.[12]
Visualizing the Hazard:
Caption: Formation of hazardous hydrazoic acid.
Issue 4: Formation of Isomeric Products in N-Alkylation/Arylation
Q4: I am trying to N-alkylate my 5-substituted-1H-tetrazole and I am getting a mixture of two isomers. Why does this happen and how can I control the regioselectivity?
A4: The 5-substituted-1H-tetrazole anion is ambident, meaning it has two nucleophilic nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of 1,5- and 2,5-disubstituted tetrazole isomers, respectively. The ratio of these isomers is influenced by several factors.[1][3]
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky alkylating agents tend to favor alkylation at the less sterically hindered N2 position, leading to the 2,5-isomer as the major product.
-
Electronic Effects: The electronic nature of the substituent at the 5-position can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of solvent, base, and counter-ion can affect the regioselectivity of the alkylation.
-
Nature of the Electrophile: The reaction mechanism (Sₙ1 vs. Sₙ2) of the alkylating agent plays a crucial role. Sₙ2 reactions are generally more selective.[13]
Troubleshooting and Control Strategies:
-
Optimize the Alkylating Agent: If possible, choose an alkylating agent that is known to favor the desired isomer.
-
Screen Solvents and Bases: The polarity of the solvent and the nature of the base can influence the position of alkylation. A systematic screening of these parameters is recommended.
-
Chromatographic Separation: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel. Their different polarities usually allow for good separation.
-
Directed Synthesis: In some cases, it may be more efficient to synthesize the desired isomer directly, for example, by using a pre-functionalized azide in the initial cycloaddition.
Workflow for Addressing Isomer Formation:
Caption: Troubleshooting isomer formation.
Issue 5: Byproducts from Solvent Decomposition
Q5: I am running my reaction in DMF at a high temperature and observing unexpected byproducts. Could the solvent be the source?
A5: Yes, at elevated temperatures, N,N-dimethylformamide (DMF) can decompose, especially in the presence of strong bases or acids.[14] In the context of tetrazole synthesis with sodium azide, there have been reports of DMF reacting to form byproducts. While the exact mechanisms can be complex, thermal decomposition of DMF can produce dimethylamine and carbon monoxide.[14] These reactive species could potentially lead to the formation of unforeseen impurities.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Alternative Solvents: Consider using a more thermally stable solvent such as DMSO, NMP, or nitrobenzene, if compatible with your reaction conditions.[3]
-
Microwave Synthesis: Microwave-assisted synthesis can often drive reactions to completion at lower bulk temperatures and shorter reaction times, potentially minimizing solvent decomposition.[3]
Purification and Characterization
Q: What are the best practices for purifying 5-substituted tetrazoles and confirming their structure?
A: The purification and characterization of 5-substituted tetrazoles are critical steps to ensure the quality of the final product.
Purification Methods:
-
Crystallization: Many 5-substituted tetrazoles are crystalline solids and can be purified by recrystallization from a suitable solvent or solvent mixture.[13] This is often the most effective method for removing minor impurities.
-
Acid-Base Extraction: The acidic nature of the N-H proton in 5-substituted-1H-tetrazoles allows for purification by acid-base extraction. The tetrazole can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification of the aqueous layer.
-
Column Chromatography: Silica gel column chromatography is a versatile method for purifying tetrazoles, especially for separating mixtures of isomers or removing closely related impurities.
Characterization Techniques:
| Technique | Information Provided | Key Features for 5-Substituted Tetrazoles |
| ¹H NMR | Proton environment and connectivity | The acidic N-H proton is often broad and may exchange with D₂O. The chemical shifts of the substituent protons are key for confirming the structure.[7] |
| ¹³C NMR | Carbon skeleton | The tetrazole ring carbon typically appears in the range of 142-164 ppm.[15] |
| FTIR | Functional groups | Characteristic vibrations of the tetrazole ring (N-N=N, C=N) and the N-H bond.[15] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | ESI-MS is commonly used. A characteristic fragmentation in positive ion mode is the loss of HN₃, while in negative ion mode, the loss of N₂ is often observed.[15][16] |
| Elemental Analysis | Elemental composition | Confirms the empirical formula of the synthesized compound.[17] |
References
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(42), 21085-21091. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
-
Liu, X., et al. (2013). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 10(4), 3125-3130. [Link]
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical reviews, 119(3), 1970–2042. [Link]
-
Reynard, G., Lai, C., Azek, E., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. New Journal of Chemistry, 46(42), 21085-21091. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Science.gov. (n.d.). dimethylformamide dmf solution: Topics by Science.gov. [Link]
-
Nagham M. Aljamali. (2015). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Journal of Kerbala University, 13(4), 136-148. [Link]
-
Habibi, D., Nasrollahzadeh, M., & Kamali, T. A. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry, 13(12), 3499-3504. [Link]
-
Sinha, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Pollet, P., et al. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. [Link]
-
Zarghania, S., & Akhlaghinia, B. (2015). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 5(128), 105847-105869. [Link]
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Ghorbani‐Vaghei, R., & Veisi, H. (2009). N,N-Dimethylformamide as a Reagent in Organic Synthesis. Current Organic Chemistry, 13(15), 1487-1509. [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
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ResearchGate. (n.d.). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]
-
University of Mississippi eGrove. (n.d.). Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. [Link]
-
Neochoritis, C. G., et al. (2016). MCR synthesis of a tetracyclic tetrazole scaffold. Beilstein Journal of Organic Chemistry, 12, 1243-1249. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Sinha, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 2: Zinc-Catalyzed Heterocycle Synthesis. [Link]
- Google Patents. (n.d.). WO2007014412A1 - Procede pour purifier des tetrazoles 5-substitues.
-
Scientific Update. (2023, March 12). Sodium Azide-Sonic Boom Boy. [Link]
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ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
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Wikipedia. (n.d.). Dimethylformamide. [Link]
-
Clancy, A. J., et al. (2018). Scheme 1 Proposed decomposition of DMF in the presence of sodium naphthalide in neat solvent. ResearchGate. [Link]
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Vorona, S., et al. (2014). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of Organic Chemistry, 50(11), 1632-1639. [Link]
-
de Souza, M. C. B. V., et al. (2018). Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. Molbank, 2018(4), M1017. [Link]
-
Sawkill, M. G. (n.d.). A Study of the Decomposition of Sodium Azide using Differential Thermal Analysis. University of Leeds. [Link]
-
Himo, F., et al. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(32), 9671-9680. [Link]
-
University of Baghdad College of Science. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]
-
ResearchGate. (n.d.). 2-Substituted and 2,5-Disubstituted Tetrazoles. [Link]
-
The Royal Society of Chemistry. (n.d.). Tetrazole Regioisomers in the Development of Nitro Group-Containing Antitubercular Agents. [Link]
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Technical Support Center: Purification of Tetrazole-5-acetohydrazide by Recrystallization
Welcome to the technical support guide for the purification of Tetrazole-5-acetohydrazide. This document, prepared by a Senior Application Scientist, provides in-depth, field-proven insights into the recrystallization process. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the highest purity of their compound.
CRITICAL SAFETY DIRECTIVE
Before commencing any experimental work, it is imperative to address the significant safety considerations associated with tetrazole and hydrazide compounds.
Q: What are the primary hazards of working with this compound and what precautions are mandatory?
A: this compound combines two functional groups with inherent risks that demand rigorous safety protocols.
-
Explosion Hazard: The tetrazole ring has a high nitrogen content, making it an energetic material. Tetrazoles can be sensitive to shock, friction, or heat, and may decompose explosively, especially when heated above their melting point.[1][2] Always handle the compound with non-sparking tools and avoid grinding or subjecting it to shock.[1][3] Heating should be gradual and carefully monitored.
-
Toxicity: Hydrazide derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.
-
General Chemical Handling: Avoid formation of dust and aerosols.[1][3]
Mandatory Personal Protective Equipment (PPE) and Handling Procedures:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1][4]
-
Skin Protection: Use compatible, chemical-resistant gloves and fire/flame-resistant lab coats.[1][3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2]
-
Respiratory Protection: Work in a well-ventilated fume hood at all times.[1][3] If exposure limits are exceeded, a full-face respirator may be necessary.[3]
-
Emergency Preparedness: Ensure a safety shower and eye wash station are immediately accessible.[4] Know the location of the appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam).[3]
Frequently Asked Questions (FAQs)
Q: What is the fundamental principle of purifying this compound by recrystallization?
A: Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure, crude this compound in a hot solvent in which the compound is highly soluble, while the impurities are either insoluble (and can be filtered out hot) or remain soluble upon cooling. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving the soluble impurities behind in the solvent (mother liquor).[5][6]
Q: How do I select an appropriate solvent for recrystallization?
A: The ideal solvent is one where this compound has high solubility at elevated temperatures but is sparingly soluble at room or cold temperatures.[5] Tetrazoles generally show good solubility in aqueous and alcoholic solvents.[7]
Solvent Selection Workflow:
-
Initial Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, acetonitrile, or mixtures) in a small test tube.[5]
-
Hot Solubility Test: Heat the solvents that showed poor solubility at room temperature. A good candidate solvent will fully dissolve the compound when hot.
-
Cooling Test: Allow the hot solution to cool. The formation of a significant amount of crystalline precipitate indicates a promising solvent.
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[8][9] Gentle heating to clarify the solution followed by slow cooling can yield excellent crystals.
Q: What are the likely impurities in my crude this compound?
A: Impurities depend heavily on the synthetic route. The most common synthesis involves the reaction of a cyano-containing precursor with an azide source.[10][11][12] Potential impurities could include:
-
Unreacted starting materials (e.g., cyanoacetic acid derivatives).[13]
-
Side-reaction products.
-
Solvents from the reaction mixture.
Impurities can significantly impact crystallization, sometimes lowering the melting point and increasing the likelihood of "oiling out".[8]
Troubleshooting Guide
Problem: The compound will not dissolve in the hot solvent.
-
Causality: You may have added too little solvent, or the chosen solvent is simply not suitable for your compound at that temperature.[5]
-
Solution:
-
Add More Solvent: Add small increments of the hot solvent until the compound dissolves. Be cautious, as using too much solvent will significantly reduce your final yield.[6]
-
Change Solvents: If a large volume of solvent is required, it is not an ideal choice. Switch to a more polar solvent or consider a mixed solvent system.[5] For instance, if ethanol is not working, try water or a mixture of ethanol and water.
-
Problem: My compound has "oiled out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solid melts before it dissolves or when it separates from a supersaturated solution as a liquid instead of a solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[8] The resulting oil often traps impurities.
-
Solution:
-
Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.[8]
-
Slow Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm bath that cools to room temperature over several hours. Slower cooling is critical for forming well-ordered crystals.[8]
-
Change Solvent System: Use a lower-boiling point solvent or adjust the ratio of your mixed-solvent system.
-
Problem: No crystals are forming, even after the solution has cooled completely.
-
Causality: The solution is likely not sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.[5][6][8]
-
Solution (Inducing Crystallization):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a rough surface that can initiate nucleation.[6]
-
Seeding: If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed" crystal provides a template for further crystal growth.[6][8]
-
Reduce Volume: Slowly evaporate some of the solvent to increase the concentration of the compound and induce supersaturation.[5]
-
Deep Cooling: Place the solution in an ice bath or refrigerator, but only after slow cooling to room temperature has failed to produce crystals.
-
Problem: The final crystal yield is very low.
-
Causality: A low yield can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is not ice-cold.[6]
-
Solution:
-
Minimize Solvent: Always use the minimum amount of near-boiling solvent required to fully dissolve the compound.[6]
-
Concentrate the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second crop of crystals by evaporating a portion of the solvent and re-cooling, though this crop may be less pure.
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without re-dissolving a significant amount of the product.[6]
-
Experimental Protocol & Workflow
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step General Protocol
-
Solvent Selection: Based on prior screening, choose a suitable solvent or solvent pair.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid has just dissolved completely. Avoid adding excess solvent.[6]
-
Hot Filtration (Optional): If there are visible insoluble impurities (e.g., dust, non-soluble side products), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step prevents the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a very small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[6]
-
Drying: Transfer the crystals to a watch glass or drying dish and dry them thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point.
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Safety Considerations |
| Water | 100 | 80.1 | Non-flammable, non-toxic. |
| Ethanol | 78 | 24.5 | Flammable liquid. |
| Methanol | 65 | 32.7 | Flammable, toxic if ingested or inhaled. |
| Acetonitrile | 82 | 37.5 | Flammable, harmful if swallowed or in contact with skin.[4] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, reproductive toxicity. Often used for poorly soluble compounds.[9] |
References
- Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Benchchem.
- 1H-Tetrazole SDS, 288-94-8 Safety D
- 1H-TETRAZOLE - Safety D
- Safety D
- Technical Support Center: Troubleshooting Hydrazone Crystal Growth for X-ray Crystallography. Benchchem.
- Recrystalliz
- SAFETY D
- SAFETY D
- How to purify hydrazone?.
- How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?.
- Tetrazole – Knowledge and References. Taylor & Francis.
- Synthesis of New 5-Aryl Tetrazoline from N-Aceto Hydrazide Cyclic Imides and Study of Biological Activity.
- CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.
- Tetrazoles via Multicomponent Reactions. PubMed Central (PMC).
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Unknown Source.
- RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.
- Coupling of N-tosylhydrazones with tetrazoles: synthesis of 2-β-D- glycopyranosylmethyl-5-substituted. Unknown Source.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central (PMC).
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- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
"Managing moisture sensitivity in tetrazole synthesis reactions"
Technical Support Center: Tetrazole Synthesis
Introduction: Navigating the Challenges of Moisture in Tetrazole Synthesis
Welcome to the technical support guide for managing moisture sensitivity in tetrazole synthesis. As researchers and drug development professionals, we understand that the synthesis of the tetrazole moiety—a critical bioisostere for carboxylic acids in medicinal chemistry—is often plagued by issues of low yield and failed reactions.[1] One of the most common, yet frequently underestimated, culprits is the presence of ambient or residual moisture.
This guide moves beyond simple procedural lists. It is designed to provide you, a fellow scientist, with a deep, mechanistic understanding of why moisture is detrimental and to equip you with robust, field-proven strategies for its systematic exclusion. We will cover everything from proactive measures in reagent and solvent preparation to reactive troubleshooting when experiments do not proceed as planned. Our goal is to make your tetrazole synthesis not just successful, but also reliable and safe.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate questions researchers face when encountering difficulties with tetrazole synthesis, particularly the popular [3+2] cycloaddition of nitriles and azides.[2]
Q1: My tetrazole synthesis reaction shows very low or no conversion. What is the most common cause related to moisture?
A: The most frequent cause is the deactivation of the catalyst, especially if you are using a Lewis acid like zinc (II) chloride (ZnCl₂), zinc bromide (ZnBr₂), or aluminum chloride (AlCl₃).[3][4] These catalysts are essential for activating the nitrile group, making it more electrophilic and susceptible to attack by the azide nucleophile.[4] Lewis acids are highly hygroscopic and readily react with water. This hydrolysis reaction forms metal hydroxides or oxides, rendering the catalyst inactive and effectively halting the reaction.
Q2: I'm using an ammonium salt (e.g., NH₄Cl) as a catalyst. Is this reaction still sensitive to moisture?
A: Yes, and for a critical safety reason. While the ammonium salt acts as a Brønsted acid to protonate the nitrile, the primary concern with excess water is the formation of hydrazoic acid (HN₃).[1][5] Sodium azide (NaN₃) reacts with proton sources, including water, to generate HN₃. Hydrazoic acid is not only highly toxic but also dangerously explosive, especially in concentrated form or as a vapor.[1][6] Rigorously dry conditions minimize the uncontrolled formation of this hazardous byproduct.[5]
Q3: Can I use water as a solvent? I've seen some procedures that do.
A: It is possible, but only under very specific, controlled conditions. Certain protocols, particularly those developed by Sharpless and coworkers, use zinc salts in water, where the reaction proceeds readily.[4] These methods are designed to control the pH and minimize the concentration of free hydrazoic acid in the headspace.[1] However, for most standard procedures using Lewis acids or for reactions sensitive to hydrolysis, deliberately adding water is not recommended. Unless you are following a protocol specifically optimized for an aqueous medium, you should assume all reagents and solvents must be anhydrous.[7][8]
Q4: My reagents (e.g., sodium azide, zinc chloride) have been on the shelf for a while. Could they be the source of moisture?
A: Absolutely. Sodium azide and particularly Lewis salts like ZnCl₂ and AlCl₃ are hygroscopic and will absorb moisture from the atmosphere over time. It is crucial to use freshly opened reagents or those that have been stored correctly in a desiccator. If you suspect your reagents are "wet," they may need to be dried under vacuum before use, or a fresh bottle should be procured.
Part 2: The Mechanism of Moisture Interference
Understanding how water disrupts the reaction at a molecular level is key to designing a successful experiment. Moisture primarily interferes in two ways: catalyst deactivation and hazardous byproduct formation.
A. Lewis Acid Catalyst Deactivation
Lewis acids function by coordinating to the nitrogen atom of the nitrile, withdrawing electron density and making the carbon atom more electrophilic. Water, being a Lewis base, competes with the nitrile for coordination to the Lewis acid catalyst. More destructively, it can hydrolyze the catalyst, as shown with Zinc Chloride below:
ZnCl₂ + 2H₂O → Zn(OH)₂ + 2HCl
This process is often irreversible and consumes the catalyst, preventing the crucial nitrile activation step.
B. Hydrazoic Acid Formation
The reaction between sodium azide and any available proton source (including trace water or acidic catalysts) generates hydrazoic acid (HN₃). This equilibrium is the primary safety concern in tetrazole synthesis.
NaN₃ + H₂O ⇌ HN₃ + NaOH
While some protocols use acidic co-catalysts like triethylamine hydrochloride to generate the reactive species in a controlled manner, uncontrolled generation from residual water can lead to dangerous pressure buildup and the accumulation of explosive HN₃ in the reaction headspace or condenser.[5][9]
The diagram below illustrates these two primary failure pathways caused by moisture.
Caption: Moisture interference pathways in Lewis acid-catalyzed tetrazole synthesis.
Part 3: Proactive Moisture Management - A Practical Guide
The most effective way to manage moisture is to prevent its introduction. This requires a systematic approach covering glassware, solvents, reagents, and atmosphere.
Q5: How can I ensure my glassware is completely dry?
A: Standard air-drying is insufficient. Laboratory glassware has a thin film of adsorbed moisture that must be removed.[10]
-
Best Practice: Flame-dry the glassware under vacuum or a stream of inert gas.
-
Alternative: Oven-dry all glassware at >125°C for at least 4 hours (overnight is better).[10] Assemble the apparatus while it is still hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon) to cool. This prevents atmospheric moisture from re-adsorbing onto the cool surfaces.
Q6: Which solvents are best, and how should I purify them?
A: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used because they effectively dissolve the reagents and can be heated to the high temperatures often required for the reaction.[3][11]
-
Solvent Choice: Always use a freshly opened bottle of an anhydrous grade solvent if available.
-
Purification: If anhydrous grade solvent is unavailable or its quality is suspect, purification is necessary. Distillation from a suitable drying agent is a reliable method.[12] For example, DMF can be dried by stirring over calcium hydride (CaH₂) overnight, followed by distillation under reduced pressure.[12]
-
Storage: Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[13]
Q7: What are the best practices for handling hygroscopic reagents like NaN₃ and ZnCl₂?
A:
-
Storage: Store all hygroscopic reagents in a desiccator over a strong desiccant like Drierite™ or phosphorus pentoxide.
-
Weighing & Transfer: Weigh reagents quickly in a dry, low-humidity environment. For highly sensitive reactions, perform all transfers inside a glovebox.[14]
-
Addition: Add reagents to the reaction flask under a positive flow of inert gas to prevent atmospheric moisture from entering the flask.
Q8: What is an inert atmosphere, and how do I set one up?
A: An inert atmosphere is a reaction environment that excludes reactive atmospheric gases, primarily oxygen and water.[15] This is typically achieved using dry nitrogen or argon.[16] The two most common setups are a Schlenk line or a glovebox.
-
Schlenk Line/Manifold: This apparatus allows you to alternate between vacuum (to remove air and moisture) and an inert gas supply.[14] A typical procedure involves connecting your assembled, hot-from-the-oven glassware to the line and performing at least three "vacuum/backfill" cycles to purge the vessel.[14] The reaction is then maintained under a slight positive pressure of inert gas, often visualized by a bubbler.[15]
-
Glovebox: A glovebox is a sealed chamber containing an inert atmosphere with very low levels (<1 ppm) of water and oxygen.[14] It is the gold standard for handling highly sensitive materials, as it allows for standard manipulations (like weighing solids) in a completely inert environment.[14]
Part 4: Troubleshooting Guide - When Reactions Go Wrong
Even with careful preparation, problems can arise. This guide helps you diagnose issues based on your observations.
Q9: My reaction started but seems to have stalled (no further product formation on TLC). What happened?
A: This often points to a slow ingress of moisture during the reaction. Check all your seals and joints. A common culprit is a poorly sealed septum or a loose joint. A slow leak can introduce enough moisture over several hours to poison the catalyst. Another possibility is that your solvent or reagents were not as dry as you thought, and the limited amount of catalyst was consumed before the reaction went to completion.
Q10: I see some product, but the yield is very low. How can I improve it?
A: Low yield is a classic symptom of moisture contamination. Before re-running the reaction, review every step of your moisture management protocol. The workflow below can help you identify the likely source of the problem.
Caption: A logical workflow for troubleshooting low-yield tetrazole synthesis reactions.
Part 5: Key Protocols & Reference Data
Protocol 1: Standard Inert Atmosphere Setup (Schlenk Line)
-
Glassware Prep: Oven-dry all glassware (round-bottom flask, condenser, etc.) at 140°C for at least 4 hours.[10]
-
Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line's gas inlet via thick-walled tubing. Use a high-quality vacuum grease on all joints.
-
Purging: Evacuate the apparatus using the vacuum manifold until the pressure is low.
-
Backfill: Gently refill the apparatus with dry nitrogen or argon from the gas manifold.
-
Cycle: Repeat the evacuate/backfill cycle three to five times to ensure all atmospheric gases are removed.[14]
-
Positive Pressure: Leave the apparatus under a slight positive pressure of inert gas, confirmed by bubbling through an oil bubbler. The reaction is now ready for the addition of dry solvents and reagents.
Table 1: Comparison of Common Drying Agents for Solvents
| Drying Agent | Chemical Formula | Capacity | Speed | Suitable For | Unsuitable For |
| Magnesium Sulfate | MgSO₄ | High | Fast | Ethers, Esters, Halogenated Solvents | Acidic compounds |
| Sodium Sulfate | Na₂SO₄ | High | Slow | General purpose, neutral | Very wet solutions (forms clumps) |
| Calcium Chloride | CaCl₂ | High | Fast | Hydrocarbons, Ethers | Alcohols, Amines (forms adducts) |
| Calcium Hydride | CaH₂ | Low | Moderate | Ethers, Hydrocarbons, Amines | Esters, Ketones, Acidic Solvents |
| Molecular Sieves (3Å) | KₙNa₁₂₋ₙ[(AlO₂)₁₂(SiO₂)₁₂]·xH₂O | High | Moderate | Methanol, Ethanol, Polar Solvents | Solvents with molecules >3Å |
| Potassium Hydroxide | KOH | Moderate | Fast | Amines, Basic Solvents | Acidic or base-sensitive compounds |
Data synthesized from sources[13][17].
References
- Troubleshooting low conversion rates in tetrazole synthesis. (2025). Benchchem.
- Troubleshooting guide for Tetrazole functionaliz
- 1H-Tetrazole synthesis. Organic Chemistry Portal.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.
- Inert
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh.
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
- Safe and Convenient Procedure for Solvent Purific
- Technical Support Center: Tetrazole Ring Form
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews.
- Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. (2012). The Heterocyclist.
- Inert
- The use of alternative solvent purification techniques. American Chemical Society.
- Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech.
- Tetrazoles via Multicomponent Reactions.
- Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
- Water promoted one pot three-component synthesis of tetrazoles. RSC Publishing.
- Opportunities and Limits of the Use of Azides in Industrial Production.
- Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
- RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. IUPAC.
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- Water promoted one pot three-component synthesis of tetrazoles. (2012). New Journal of Chemistry.
- Summary of Common Organic Solvent Purification Methods Used in Labor
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). University of Johannesburg.
- Some successful tetrazole synthesis in water.
- Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
- Problem with tetrazole form
- Drying Agents. (2024). Chemistry LibreTexts.
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- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. chimia.ch [chimia.ch]
- 6. rsc.org [rsc.org]
- 7. Water promoted one pot three-component synthesis of tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
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- 11. pubs.acs.org [pubs.acs.org]
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- 15. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
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"Removal of amide byproduct from Tetrazole-5-acetohydrazide synthesis"
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Tetrazole-5-acetohydrazide, with a specific focus on the identification and removal of persistent amide byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures effectively.
I. Understanding Amide Byproduct Formation
In the synthesis of this compound, which often involves the reaction of a tetrazole-5-acetic acid derivative (like an ester) with hydrazine, the formation of an amide byproduct can occur through several pathways. A primary route is the incomplete reaction or side reactions involving the starting materials or intermediates. For instance, if the reaction is initiated from an activated carboxylic acid, any unreacted starting material or a competing reaction with an amine impurity can lead to stable amide formation.
The challenge in separation arises from the similar polarities of the desired hydrazide product and the amide byproduct, which can make conventional purification techniques like simple recrystallization less effective.
II. Troubleshooting Guide: Isolating Pure this compound
This section addresses common issues encountered during the purification process and provides step-by-step protocols to overcome them.
Issue 1: My initial recrystallization failed to remove the amide byproduct, as confirmed by NMR/LC-MS.
Cause: The solubility profiles of this compound and the corresponding amide byproduct can be very similar in many common solvents, leading to co-crystallization.
Solution: pH-Mediated Extraction
This protocol leverages the acidic nature of the tetrazole ring (pKa similar to a carboxylic acid) to selectively partition the desired product into an aqueous basic phase, leaving the less acidic amide byproduct in the organic phase.[1]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing both this compound and the amide byproduct in a suitable organic solvent like ethyl acetate (EtOAc).
-
Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, ensuring proper mixing of the two phases. This will deprotonate the acidic tetrazole ring, forming a water-soluble salt.[2][3]
-
Phase Separation: Allow the layers to separate. The aqueous layer will now contain the sodium salt of this compound, while the organic layer will retain the neutral amide byproduct.
-
Extraction: Separate the aqueous layer. To ensure complete recovery, you can wash the organic layer with another portion of 1 M NaOH.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 2 M hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2-3). This will protonate the tetrazole, causing the pure this compound to precipitate out of the solution.[4][5]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any residual salts, and dry under vacuum.
Diagram: Workflow for pH-Mediated Extraction
Caption: Workflow for Amide Byproduct Removal via Acid-Base Extraction.
Issue 2: Acid-base extraction resulted in an emulsion or poor recovery.
Cause: Emulsion formation can occur due to the presence of surfactants or very fine solid particles. Poor recovery might be due to the product's partial solubility in the organic phase even in its salt form, or incomplete precipitation.
Solution: Column Chromatography
For cases where extraction is problematic, column chromatography offers a reliable alternative for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a silica gel column. The choice of silica gel mesh size (e.g., 200-300 mesh) will depend on the required resolution.[6]
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Eluent System: The key to successful separation is the choice of the mobile phase. A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.
-
Starting Eluent: A mixture of dichloromethane (DCM) and methanol (MeOH) in a high DCM ratio (e.g., 98:2).
-
Gradient: Slowly increase the percentage of methanol. The less polar amide byproduct should elute first, followed by the more polar this compound.
-
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Data Presentation: Eluent System Optimization
| Eluent System (DCM:MeOH) | Rf of Amide Byproduct (Approx.) | Rf of this compound (Approx.) | Separation Quality |
| 98:2 | 0.5 | 0.3 | Good |
| 95:5 | 0.7 | 0.5 | Moderate |
| 90:10 | 0.85 | 0.75 | Poor |
Note: Rf values are illustrative and will vary based on the specific amide byproduct and TLC conditions.
III. Frequently Asked Questions (FAQs)
Q1: What are the key differences in chemical properties between this compound and the amide byproduct that I can exploit for purification?
The most significant difference is the acidity of the tetrazole ring. The N-H proton of the tetrazole ring is acidic, with a pKa comparable to that of carboxylic acids.[1][7] This allows for its deprotonation with a mild base to form a water-soluble salt. The amide N-H proton, in contrast, is significantly less acidic and will not be deprotonated under these conditions. This difference in acidity is the foundation of the acid-base extraction method.
Q2: Can I use a different base for the extraction?
Yes, other inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used. However, their basicity is lower than NaOH, so the extraction efficiency might be reduced. It is advisable to perform a small-scale test to ensure complete deprotonation of the tetrazole.
Q3: My product is an oil and does not precipitate upon acidification. What should I do?
If your product oils out, it suggests the presence of impurities that are depressing its melting point.[8] In this scenario, after acidification, you should extract the aqueous layer with a suitable organic solvent like ethyl acetate. The protonated, neutral this compound will move back into the organic phase. You can then dry the organic layer (e.g., over anhydrous Na₂SO₄), filter, and concentrate it under reduced pressure. The resulting oil should then be purified by column chromatography.[3]
Q4: Are there any alternative chromatographic methods if my compound sticks to the silica gel?
If your tetrazole derivative shows strong interaction with silica gel, you can consider using reverse-phase chromatography.[8][9] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The elution order will be reversed, with the more polar this compound eluting before the less polar amide byproduct.
Q5: How can I confirm the purity of my final product?
The purity of the final this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurity signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
IV. References
-
Benchchem. Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives.
-
Brainly. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?
-
Reddit. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?
-
ACS Publications. Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution.
-
NIH. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst.
-
PubMed. Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction.
-
YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment.
-
ResearchGate. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst.
-
PubMed Central. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.
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- 5. researchgate.net [researchgate.net]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
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- 9. Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
"Stability and proper storage conditions for Tetrazole-5-acetohydrazide"
Technical Support Center: Tetrazole-5-acetohydrazide
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound (CAS: 1002104-07-5). As a key reagent in various research and development applications, its stability is paramount to achieving reproducible and reliable experimental outcomes.[1] This guide, developed by our team of application scientists, provides in-depth answers to frequently asked questions and offers troubleshooting solutions for common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the day-to-day use and storage of this compound.
Q1: What are the definitive storage conditions for this compound?
The stability of this compound is critically dependent on its storage environment. Based on vendor recommendations and the chemical nature of the tetrazole and hydrazide moieties, we have established the following best practices.
-
Core Principle: The primary goal is to protect the compound from heat, moisture, and incompatible materials which can catalyze degradation. The tetrazole ring, while generally stable, possesses a high enthalpy of formation, and certain derivatives can be energetic or heat-sensitive.[2][3] The hydrazide group is a strong reducing agent, making it susceptible to oxidation.[4]
-
Quantitative Storage Recommendations:
| Condition | Temperature | Atmosphere | Duration | Rationale |
| Long-Term Storage | 2-8°C Refrigerator[1] | Inert gas (Argon/Nitrogen) | Months to Years | Minimizes thermal decomposition pathways. An inert atmosphere prevents slow oxidation of the hydrazide moiety. |
| Short-Term Storage | 2-8°C Refrigerator | Tightly sealed container[5] | Days to Weeks | Sufficient for active projects. Ensures minimal exposure to atmospheric moisture and oxygen between uses. |
| Working Solution | -20°C to -80°C | Sealed, single-use aliquots | Varies by solvent | Prevents degradation in solution and avoids repeated freeze-thaw cycles. Solvent choice is critical. |
Q2: How sensitive is this compound to air and moisture?
Both the tetrazole and hydrazide functional groups have sensitivities that necessitate careful handling.
-
Moisture (Hygroscopicity): Hydrazide compounds can be hygroscopic.[6] Absorbed moisture can lead to hydrolysis or act as a medium for reactions with atmospheric CO2. It is imperative to store the compound in a dry, cool, and well-ventilated place.[5][7] For optimal protection, especially after the container has been opened, storage in a desiccator is recommended.
-
Air (Oxygen): The hydrazide functional group is a reducing agent and can be susceptible to oxidation upon prolonged exposure to atmospheric oxygen.[4] While the solid compound may exhibit slow oxidation, this process is accelerated in solution. Storing the solid under an inert atmosphere and using freshly prepared solutions are key to mitigating this risk.
Q3: What are the primary chemical incompatibilities I should be aware of?
To prevent hazardous reactions and maintain the integrity of the compound, avoid contact with the following materials:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, hypochlorites). The hydrazide moiety can react violently with oxidizers.[4]
-
Strong Acids, Acid Chlorides, and Acid Anhydrides: These can react exothermically with the basic sites on the molecule.[8]
-
Metal Oxides and Salts: Contact with certain metals can lead to the formation of sensitive or explosive compounds, a known characteristic of some tetrazole derivatives.[8]
Always use glass or inert plastic (e.g., PTFE) tools and containers for handling. Avoid metal spatulas if there is any concern about reactivity.
Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Adherence to good industrial hygiene and safety practices is essential.[5]
-
Eye Protection: Chemical safety goggles are required.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[10]
-
Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, additional protective clothing may be necessary.[9]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]
Troubleshooting Guide: Experimental Inconsistency
This section provides a logical framework for diagnosing and resolving issues that may arise during your experiments.
Problem 1: The solid this compound has changed in appearance (e.g., discoloration, clumping).
-
Potential Cause: This often indicates chemical degradation or moisture absorption. Clumping is a classic sign of hygroscopicity, while discoloration (e.g., yellowing) can suggest oxidation or other decomposition pathways.
-
Investigative Steps:
-
Verify Storage: Confirm that the compound has been consistently stored at the recommended 2-8°C in a tightly sealed container.[1][5]
-
Check Container Seal: Ensure the cap was securely fastened after each use.
-
Review Handling: Was the compound exposed to the ambient atmosphere for extended periods? Was it handled outside of a controlled environment (e.g., glove box or fume hood)?
-
-
Corrective Action: If significant changes in appearance are noted, the purity of the compound is compromised. It is strongly recommended to use a fresh, unopened vial for critical experiments to ensure data integrity. Discard the suspect material according to your institution's hazardous waste protocols.
Problem 2: My reaction yield is low or my analytical results are inconsistent.
-
Potential Cause: Assuming all other experimental parameters are controlled, this issue frequently points to reduced purity or potency of the this compound. Degradation, even if not visually apparent, can significantly lower the concentration of the active compound.
-
Investigative Steps & Solutions:
-
Prepare Fresh Solutions: Never use stock solutions that are old or have been stored improperly. The stability of this compound in solution is highly dependent on the solvent and storage temperature and is generally lower than in its solid state. Prepare solutions fresh for each experiment.
-
Use a New Aliquot: If you are using a vial that has been opened multiple times, switch to a new, unopened vial to rule out degradation from repeated exposure to the atmosphere.
-
Solubility Check: Ensure the compound is fully dissolved in your chosen solvent. Incomplete dissolution is a common source of error.
-
Below is a workflow to systematically troubleshoot stability-related issues.
Caption: Troubleshooting workflow for stability issues.
Protocol: Best Practices for Handling and Aliquoting
To ensure the long-term viability of your this compound stock, a self-validating system of proper handling and aliquoting is crucial.
Objective: To minimize contamination and degradation from atmospheric exposure and freeze-thaw cycles.
Materials:
-
Primary container of this compound
-
Appropriate number of smaller, sealable vials (e.g., 1.5 mL amber glass vials with PTFE-lined caps)
-
Analytical balance
-
Spatula (non-metallic preferred)
-
Labeling materials
-
Inert gas source (Argon or Nitrogen)
-
Desiccator
Procedure:
-
Equilibration: Before opening, allow the primary container of this compound to warm to room temperature inside a desiccator (approx. 20-30 minutes). This prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Perform all weighing and aliquoting in a controlled environment, such as a chemical fume hood or a glove box with a dry atmosphere.
-
Weighing: Tare a pre-labeled aliquot vial. Carefully transfer the desired amount of solid into the vial. Work efficiently to minimize exposure time.
-
Inert Gas Purge: Gently flush the headspace of each new aliquot vial (and the primary container) with a stream of inert gas (e.g., argon or nitrogen) before sealing.
-
Sealing: Tightly seal the caps on all vials. For extra protection, consider wrapping the cap-vial interface with parafilm.
-
Storage: Immediately place the newly created aliquots and the primary stock container back into storage at 2-8°C.[1]
-
Documentation: Log the date of aliquoting and the quantity per vial. When using an aliquot, note the date it was opened and use it entirely for preparing fresh solutions.
By following this protocol, you create a system where the primary stock remains pristine, and each experiment is conducted with a reliable, uncontaminated aliquot.
References
-
Pharmaffiliates. CAS No: 1002104-07-5 | Chemical Name: this compound. [Link]
-
Bio-Fine. 1-H-TETRAZOLE - Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. [Link]
-
Giant Chem Solutions. MATERIAL SAFETY DATA SHEET - TETRAZOLE. [Link]
-
Reddit. (2021). Storage of Boc-hydrazide. [Link]
-
ResearchGate. (2021). 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead.... [Link]
-
National Institutes of Health. Tetrazoles via Multicomponent Reactions. [Link]
-
Organic Syntheses. hydrazine hydrate - Organic Syntheses Procedure. [Link]
-
MDPI. (2020). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. [Link]
-
National Institutes of Health. This compound. [Link]
-
ResearchGate. (2024). Decomposition products of tetrazoles. [Link]
-
Defense Technical Information Center. (1967). Safety and Handling of Hydrazine. [Link]
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- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Interpreting the Mass Spectrum of Tetrazole-5-acetohydrazide
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with Tetrazole-5-acetohydrazide. As a Senior Application Scientist, my goal is to provide not just procedural steps but also the underlying scientific rationale to empower you to confidently interpret your mass spectrometry data and troubleshoot common experimental hurdles. This document is structured as a dynamic FAQ and troubleshooting manual, designed to address the specific challenges encountered during the analysis of this nitrogen-rich heterocyclic compound.
Section 1: Foundational Knowledge & Core FAQs
This section addresses the fundamental questions that form the basis of a successful mass spectrometric analysis of this compound.
Q1: What is the precise molecular weight of this compound, and what molecular ion peaks should I expect?
A1: Understanding the precise mass is the critical first step. The molecular formula for this compound is C₃H₆N₆O.[1][2]
-
Nominal Molecular Weight: 142 g/mol .
-
Monoisotopic (Exact) Mass: 142.0603 Da.[2]
The molecular ion you observe depends heavily on the ionization technique employed. Due to the presence of multiple nitrogen atoms, this molecule is readily ionizable via electrospray ionization (ESI).
| Ionization Mode | Adduct/Ion Type | Calculated m/z | Rationale for Observation |
| Positive ESI (+ESI) | [M+H]⁺ | 143.0676 | Protonation is highly likely on the basic nitrogen atoms of the tetrazole ring or the hydrazide group. This is often the base peak in +ESI. |
| [M+Na]⁺ | 165.0495 | Sodium adducts are common contaminants from glassware or solvents and are frequently observed. | |
| [M+K]⁺ | 181.0235 | Potassium adducts can also be present, typically from solvent impurities. | |
| Negative ESI (-ESI) | [M-H]⁻ | 141.0530 | Deprotonation can occur at the N-H of the tetrazole ring or the hydrazide moiety, which exhibit acidic character.[3] |
| Electron Impact (EI) | [M]⁺• | 142.0603 | The radical cation. In EI, the molecular ion peak for tetrazoles can be weak or entirely absent due to the high energy causing immediate fragmentation.[3] |
Expert Insight: For this molecule, ESI is the preferred method for confirming the molecular weight due to its "soft" ionization nature, which minimizes premature fragmentation and typically yields a strong molecular ion peak.
Q2: What are the characteristic fragmentation patterns for the tetrazole ring itself?
A2: The tetrazole ring has distinct fragmentation behaviors that serve as diagnostic markers. The specific pathway is highly influenced by the ionization method and energy.[3][4]
-
Loss of Dinitrogen (N₂): This is a hallmark fragmentation for tetrazoles, especially under higher energy conditions like EI or Collision-Induced Dissociation (CID) in MS/MS. The loss of a stable, neutral N₂ molecule (28.006 Da) is a thermodynamically favorable process.[5]
-
Loss of Hydrazoic Acid (HN₃): In positive mode ESI-MS/MS, the protonated tetrazole ring can undergo rearrangement and eliminate a neutral hydrazoic acid molecule (43.025 Da).[6] This is a key diagnostic fragmentation in +ESI.[6]
-
Loss of N₃ Radical (•N₃): While less common, the loss of an azide radical (42.009 Da) can occur under certain conditions.[6]
The choice between these pathways provides clues about the ionization mechanism and the structure of the precursor ion.
Q3: How is the acetohydrazide side chain expected to fragment?
A3: The acetohydrazide moiety introduces additional, predictable cleavage points, primarily around the carbonyl group.
-
Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the formation of an acylium ion or the loss of the entire hydrazide group.
-
Loss of Hydrazine (NH₂NH₂): Cleavage of the C-N bond can lead to the loss of a neutral hydrazine molecule (32.026 Da).
-
Loss of the Hydrazide Group (•CONHNH₂): This would correspond to a loss of 73.038 Da.
The interplay between the fragmentation of the tetrazole ring and the side chain will define the overall mass spectrum.
Section 2: A Step-by-Step Guide to Interpreting Your Spectrum
This section provides a structured workflow for analyzing your experimental data.
Protocol: Spectrum Analysis Workflow
-
Identify the Molecular Ion: Scan your spectrum for the m/z values listed in the table above. The presence of [M+H]⁺, [M-H]⁻, or [M+Na]⁺ confirms the presence of your target compound.
-
Propose Primary Fragments: Look for peaks corresponding to the neutral losses characteristic of the tetrazole ring and acetohydrazide side chain.
-
Correlate Fragments: Use the major fragments to piece together the structure. For instance, if you observe the molecular ion and a fragment corresponding to [M+H - 28]⁺, it strongly suggests the loss of N₂ from the tetrazole ring.
-
Utilize Tandem MS (MS/MS): If available, isolate the molecular ion and fragment it. This will confirm the relationship between the precursor and product ions, providing definitive structural evidence.
Data Summary: Predicted Key Fragment Ions for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment m/z | Fragment Identity (Proposed) |
| [M+H]⁺ (143.0676) | HN₃ (43.025 Da) | 100.0426 | [C₃H₆NO]⁺ |
| N₂ (28.006 Da) | 115.0616 | [C₃H₇N₄O]⁺ | |
| H₂N-NH₂ (32.026 Da) | 111.0415 | [C₃H₃N₄O]⁺ | |
| CO (27.995 Da) | 115.0726 | [C₂H₇N₆]⁺ | |
| [M-H]⁻ (141.0530) | N₂ (28.006 Da) | 113.0470 | [C₃H₅N₄O]⁻ |
Visualization of Fragmentation Pathways
The following diagram illustrates the most probable fragmentation pathways for the protonated molecule in positive ESI mode.
Caption: Proposed fragmentation of protonated this compound.
Section 3: Troubleshooting Common Experimental Issues
Even with a clear understanding of the fragmentation patterns, experimental artifacts can complicate interpretation. This section addresses common problems in a Q&A format.
Q4: I don't see a molecular ion peak in my spectrum. What are the likely causes and what should I do?
A4: The absence of a molecular ion is a frequent issue, especially for new or complex compounds. Here’s how to troubleshoot it:
-
Check Ionization Method: If you are using Electron Impact (EI), the high energy may have fragmented 100% of your analyte.
-
Solution: Switch to a softer ionization technique like ESI or Chemical Ionization (CI).[7] These methods are much more likely to preserve the molecular ion.
-
-
Verify Instrument Sensitivity & Calibration: The instrument may not be sensitive enough to detect your ion, or it may be improperly calibrated.
-
Solution: Run a known standard to confirm the instrument is performing correctly. Perform a fresh tune and calibration as per the manufacturer's guidelines.[7]
-
-
Assess Sample Purity: Your sample may have degraded or be impure.
-
Solution: Verify the sample's integrity using another technique like NMR or HPLC-UV before infusion.
-
Q5: My spectrum is very noisy, or I see many peaks that I can't identify. How can I diagnose the source of this high background?
A5: High background can obscure your target peaks and make data interpretation impossible. The key is to systematically identify the source of contamination.
Workflow: Diagnosing High Background
Caption: Systematic workflow for troubleshooting high background noise.
Expert Insight: Common contaminants include phthalates (from plastics), siloxanes (from column bleed or glassware), and polymers like polyethylene glycol (PEG). Checking for repeating units in the unknown peaks can often help identify these.[8]
Q6: My signal intensity is very low. How can I improve it?
A6: Poor signal intensity can be due to a variety of factors related to the sample, the instrument, or the method.[7]
-
Optimize Sample Concentration: The sample may be too dilute. Conversely, a sample that is too concentrated can cause ion suppression, where other components in the sample matrix interfere with the ionization of your analyte.
-
Solution: Prepare a dilution series to find the optimal concentration range.
-
-
Improve Ionization Efficiency: this compound has several sites that can be protonated or deprotonated. The pH of your mobile phase can dramatically affect ionization.
-
Solution: For +ESI, add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase. For -ESI, add a weak base (e.g., 0.1% ammonium hydroxide).
-
-
Perform Source Maintenance: A dirty ion source is a primary cause of declining sensitivity.
-
Solution: Follow the manufacturer's protocol for cleaning the ion source, capillary, and lenses.
-
-
Check Nitrogen Gas Supply: In ESI, nitrogen is crucial for desolvation.
Section 4: Standard Operating Protocol
This section provides a baseline LC-MS protocol for the analysis of this compound.
Protocol: LC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol/Water 50:50 v/v) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: Positive and Negative (run separately).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV (+ESI), -3.0 kV (-ESI).
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Data Acquisition: Full scan mode. For structural confirmation, use Targeted MS/MS mode, isolating the appropriate precursor ion.
-
References
-
Pharmaffiliates. This compound. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55281807, this compound. [Link]
-
Pinho e Melo, T. M., & Costa, S. P. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3249. [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Organomation. (2023). 5 Common Nitrogen Issues in LC-MS. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Scilit. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
ResearchGate. (2021). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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- 3. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. lifesciencesite.com [lifesciencesite.com]
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- 9. blog.organomation.com [blog.organomation.com]
Technical Support Center: Troubleshooting Overlapping Peaks in the ¹H NMR of Tetrazole Derivatives
Welcome to the Technical Support Center for the NMR analysis of tetrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the common challenge of overlapping signals in the ¹H NMR spectra of this important class of heterocycles. As Senior Application Scientists, we provide this guide based on established analytical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions progress from simple adjustments to more advanced NMR techniques.
Question: My ¹H NMR spectrum shows a complex, unresolved multiplet for the aromatic/substituent region. How do I begin to troubleshoot this?
Answer: The first and most critical step is to ensure the complexity is not due to impurities.
Causality: Impurities introduce extraneous signals that can easily be mistaken for complex coupling or overlap from your target compound. Confirming purity simplifies the problem, ensuring you are only troubleshooting the intrinsic spectral properties of your tetrazole derivative.[1]
Protocol: Purity Confirmation
-
Review Reaction and Purification: Re-examine your synthetic route and purification method (e.g., column chromatography, recrystallization). Could there be any unreacted starting materials or byproducts?
-
Alternative Characterization: Use a secondary method like LC-MS or high-resolution mass spectrometry (HRMS) to confirm the mass of your compound and identify any significant impurities.
-
Initial NMR Check: If the sample is pure, the overlap is inherent to your molecule. Proceed to the next troubleshooting steps.[1]
Question: The proton signals from my tetrazole's substituent are overlapping with each other or with the C5-H proton. What simple adjustments can I make?
Answer: Modifying the sample environment through solvent changes is often the most effective initial step. This approach leverages solvent-induced shifts to resolve overlapping resonances.
Causality: Deuterated solvents are not magnetically inert. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons through an effect known as the Aromatic Solvent-Induced Shift (ASIS).[1][2] Protons located in different spatial regions relative to the solute will experience different degrees of shielding or deshielding, often resolving the overlap.
Protocol: Solvent Titration Study
-
Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent like CDCl₃ or DMSO-d₆.
-
Prepare samples in a range of solvents with different properties (e.g., benzene-d₆, acetone-d₆, methanol-d₄).[2]
-
Acquire spectra in each solvent and compare the signal dispersion. Pay close attention to the aromatic and substituent regions.
-
Even a small percentage of a solvent like benzene-d₆ added to a CDCl₃ solution can sometimes be sufficient to resolve peaks.
| Solvent | Typical Effect on ¹H NMR Spectrum |
| CDCl₃ | Standard, relatively non-polar. |
| DMSO-d₆ | Polar, aprotic. Can form hydrogen bonds with N-H protons, shifting them significantly downfield.[3] |
| Benzene-d₆ | Aromatic. Induces Aromatic Solvent-Induced Shifts (ASIS), causing significant changes based on molecular geometry.[1][2] |
| Methanol-d₄ | Polar, protic. Can exchange with acidic protons (like the tetrazole N-H), causing that peak to disappear or broaden.[2] |
| Acetone-d₆ | Polar, aprotic. Offers an alternative polarity to resolve signals.[2] |
Question: My spectrum shows broad peaks, which are merging. Could this be a dynamic process like tautomerism?
Answer: Yes, peak broadening is a classic sign of chemical exchange occurring on the NMR timescale. For 1-H-5-substituted tetrazoles, this is frequently due to proton tautomerism between the N1 and N2 positions of the tetrazole ring. Variable Temperature (VT) NMR is the definitive experiment to investigate this.
Causality: At room temperature, if the rate of tautomeric exchange is similar to the NMR frequency difference between the signals in each tautomer, the peaks will be broad. By heating the sample, the exchange rate increases, and the NMR "sees" an averaged signal, which appears sharp. Conversely, cooling the sample slows the exchange, and you may be able to "freeze out" the individual tautomers, observing two distinct sets of sharp signals.[4][5]
Protocol: Variable Temperature (VT) NMR Experiment
-
Select an Appropriate Solvent: Choose a solvent with a high boiling point for high-temperature experiments (e.g., DMSO-d₆, toluene-d₈) or a low freezing point for low-temperature experiments (e.g., methanol-d₄, acetone-d₆).[6]
-
Acquire a Room Temperature Spectrum: Record a spectrum at ambient temperature (e.g., 25°C) to serve as a baseline.
-
Increase Temperature: Incrementally increase the temperature (e.g., in 10-20°C steps) and acquire a spectrum at each step.[4] Look for the coalescence of broad peaks into sharper, averaged signals.
-
Decrease Temperature (if necessary): If high-temperature experiments are inconclusive or if you want to observe individual tautomers, cool the sample incrementally (e.g., to 0°C, -20°C, -40°C) and acquire spectra. Look for the sharpening of signals into two distinct sets representing each tautomer.
Caption: Tautomeric equilibrium in 5-substituted tetrazoles.
Question: I've tried changing solvents, but the signals are still overlapped. What are my next options?
Answer: When simple methods fail, you must turn to more advanced techniques. The use of lanthanide shift reagents or, more powerfully, 2D NMR spectroscopy, is the logical next step.
Option 1: Lanthanide Shift Reagents (LSRs)
Causality: LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃) that act as Lewis acids.[7] They reversibly coordinate to Lewis basic sites in your molecule (like the tetrazole nitrogens). The paramagnetic metal creates a large local magnetic field that dramatically shifts the resonances of nearby protons. The magnitude of this shift is dependent on the distance from the lanthanide ion, effectively spreading out a crowded spectrum.[1][8]
Protocol: Titration with an LSR
-
Acquire a standard ¹H NMR spectrum of your pure compound.
-
Add a small, measured amount of the LSR (e.g., 0.1 equivalents) to the NMR tube.
-
Acquire another spectrum. The peaks closest to the binding site should show the largest downfield shift.
-
Continue adding small aliquots of the LSR and acquiring spectra until sufficient resolution is achieved.
-
Caution: LSRs can cause significant line broadening, which can reduce resolution if too much is added.[7] They are also highly sensitive to water, so use of dry solvents is critical.
Option 2: 2D NMR Spectroscopy
Causality: 2D NMR is the most powerful method for resolving overlap. It works by spreading the signals out into a second dimension, using correlations between nuclei to reveal connectivity that is hidden in the 1D spectrum.[9][10][11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect signals from coupled protons, allowing you to trace out spin systems even if they overlap in the 1D spectrum.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This is often the best experiment for severe overlap. It correlates each proton signal directly to the carbon it is attached to. Since ¹³C spectra are much more dispersed than ¹H spectra, overlapping proton signals are almost always resolved in the second (¹³C) dimension.[9][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (2-3 bonds). This is invaluable for assigning quaternary carbons and piecing together the molecular skeleton. For tetrazoles, it can definitively distinguish between N1 and N2 isomers by observing the correlation from the substituent's protons to the tetrazole ring carbon (C5).[15][16]
-
¹H-¹⁵N HMBC: A specialized but extremely powerful technique for tetrazoles. It shows long-range correlations between protons and the nitrogen atoms in the ring. This can provide unambiguous assignment of the substitution pattern and tautomeric form.[15][17][18]
Caption: A systematic workflow for troubleshooting overlapping NMR signals.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for protons in tetrazole derivatives? The chemical shift of the C5-H proton of the tetrazole ring is highly dependent on whether the ring is protonated or deprotonated, and the nature of the substituent. In a neutral 5-substituted-1H-tetrazole, the N-H proton is typically very broad and can appear over a wide range, often far downfield (>10 ppm), especially in DMSO-d₆.[3] The C5-H proton in an unsubstituted tetrazole appears around 9.45 ppm in DMSO-d₆.[19] Substituents will, of course, alter this value.
Q2: How does pH affect the ¹H NMR spectrum of a tetrazole derivative? The tetrazole N-H proton is acidic (pKa ≈ 4.5-5). Therefore, pH can have a dramatic effect on the spectrum, especially in protic solvents.[20] Lowering the pH will keep the tetrazole protonated. Raising the pH above the pKa will lead to deprotonation to form the tetrazolate anion. This deprotonation causes significant upfield shifts in the resonances of the ring protons and nearby substituent protons due to the increased electron density of the anionic ring. This property can be used to your advantage; intentionally altering the pH of your sample (e.g., by adding a drop of D₂O or NaOD) can sometimes resolve overlapping peaks.[21]
Q3: Can I use ¹³C or ¹⁵N NMR to help with my assignment? Absolutely. As mentioned in the troubleshooting guide, heteronuclear 2D NMR techniques are key. A standard 1D ¹³C NMR can also be helpful. The chemical shift of the C5 carbon of the tetrazole ring is sensitive to the substitution pattern and can help confirm the structure. ¹⁵N NMR, while less common due to lower sensitivity and natural abundance, provides direct information about the electronic environment of the nitrogen atoms.[15][16] Using ¹⁵N-labeled starting materials or advanced techniques like ¹H-¹⁵N HMBC at natural abundance can provide unambiguous proof of structure where ¹H NMR alone is insufficient.[17][18]
References
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Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab. [Link]
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Reddy, D. S., et al. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?[Link]
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Kumar, A., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Royal Society of Chemistry. [Link]
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ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
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CONICET. (2012, April 5). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H- Tetrazoles. [Link]
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ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds [Table]. [Link]
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Weizmann Institute of Science. (n.d.). Types of 2D NMR. [Link]
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Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. [Link]
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Laali, K. K., et al. (2012, April 20). Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. The Journal of Organic Chemistry, 77(8), 4152-5. [Link]
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Slideshare. (n.d.). Lanthanide compounds as shift reagents. [Link]
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YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. [Link]
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Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]
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National Institutes of Health. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]
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University of Oxford, Department of Chemistry. (2018). Variable Temperature NMR Experiments. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
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ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy [Image]. [Link]
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ResearchGate. (2012, August 14). Is there any effect of temperature on tautomerism?[Link]
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ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
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ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?[Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link]
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SpectraBase. (n.d.). Tetrazole - Optional[1H NMR] - Spectrum. [Link]
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The Royal Society of Chemistry. (2015). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. [Link]
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Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]
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Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR. [Link]
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ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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National Institutes of Health. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. [Link]
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National Library of Medicine. (n.d.). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. [Link]
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Sabinet. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
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The Ohio State University, Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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National Institutes of Health. (n.d.). Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance: a Tool To Study Benzothiazole Biodegradation by Two Rhodococcus Strains. [Link]
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Giraudeau, P., et al. (2022, February 5). Ultrafast 2D NMR for the analysis of complex mixtures. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
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National Library of Medicine. (n.d.). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. [Link]
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ResearchGate. (2008, January 1). (PDF) Utilizing Long-Range 1H-15N 2D NMR Spectroscopy in Chemical Structure Elucidation. [Link]
-
ResearchGate. (2021, December 21). How to perform selective suppression of more than one NMR signal in 2D experiments. [Link]
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"How to confirm NH proton peaks in Tetrazole-5-acetohydrazide NMR"
A-Level Technical Guide for Researchers
Welcome to the technical support center for NMR analysis of Tetrazole-5-acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific challenges you may encounter during your NMR experiments, particularly in confirming the elusive NH proton peaks.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm not sure which peaks in my ¹H NMR spectrum correspond to the NH protons of this compound. Where should I be looking?
Answer:
Identifying NH proton signals can be challenging due to their variable chemical shifts and peak shapes. For this compound, you are looking for three distinct NH protons: one on the tetrazole ring (if tautomerism allows), one amide NH, and the two protons of the terminal -NH2 group.
Typical Chemical Shift Ranges:
The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.[1][2][3] Below is a table summarizing the expected ranges:
| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Typical Peak Appearance |
| Tetrazole NH | Tetrazole Ring | 14.0 - 16.0 | Often broad |
| Amide NH | -CO-NH - | 9.0 - 12.0 | Typically a singlet, can be broad |
| Hydrazide NH₂ | -NH₂ | 4.0 - 5.0 | Often a broad singlet |
Note: These ranges are estimates. The exact position can vary based on experimental conditions.[4][5] In aprotic solvents like DMSO-d₆, hydrogen bonding is more pronounced, which tends to shift NH protons downfield (to a higher ppm value).[2][6]
Causality Behind the Shift Ranges:
-
Tetrazole NH: The tetrazole ring is an aromatic system with four nitrogen atoms, which are strongly electron-withdrawing. This deshields the attached proton significantly, pushing its chemical shift far downfield.
-
Amide NH: The adjacent carbonyl group is also electron-withdrawing, leading to a deshielded proton. Its chemical shift is a hallmark of amide linkages.
-
Hydrazide NH₂: These protons are generally more shielded compared to the amide and tetrazole protons, hence they appear more upfield.
Question 2: My potential NH peaks are very broad and difficult to distinguish from the baseline. How can I confirm they are actually NH protons?
Answer:
The most definitive and straightforward method to confirm exchangeable protons like those in -NH and -OH groups is the D₂O exchange experiment .[1][7][8]
The Principle (E-E-A-T): Protons attached to heteroatoms (like N or O) are "labile" or "exchangeable."[1][7] When a small amount of deuterium oxide (D₂O) is added to the NMR sample, these labile protons will rapidly exchange with deuterium atoms from the D₂O. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the signal corresponding to the NH proton will disappear from the spectrum.[7][8][9]
-
Acquire Initial Spectrum: Dissolve your this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.[8][10]
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Compare: Overlay the two spectra. The peaks that have disappeared or significantly diminished in intensity in the second spectrum are your NH (or any other exchangeable) protons.[8][10][11]
Workflow for D₂O Exchange
Caption: Workflow for NH peak confirmation using D₂O exchange.
Question 3: The D₂O exchange confirmed my NH peaks, but they are still broad and overlapping. How can I improve the resolution?
Answer:
Overlapping and broad signals can often be resolved by performing a Variable Temperature (VT) NMR study .[2][12]
The Principle (E-E-A-T): The chemical shift of exchangeable protons is highly sensitive to temperature changes.[2][13] This is because temperature affects the dynamics of hydrogen bonding.
-
Increasing Temperature: Generally, as you increase the temperature, intermolecular hydrogen bonds are disrupted. This leads to a decrease in the deshielding effect, causing the NH proton signals to shift upfield (to a lower ppm value).[14] The rate of chemical exchange may also increase, sometimes leading to sharper signals.
-
Decreasing Temperature: Lowering the temperature can slow down conformational exchange and strengthen hydrogen bonds, often resulting in a downfield shift and potentially sharper signals if the exchange rate was causing broadening at room temperature.[12]
Different NH protons in the molecule will likely respond to temperature changes to different extents, which can resolve overlapping signals.[2][13]
-
Safety First: Ensure your NMR tube is appropriate for VT experiments (Class A glass, e.g., Pyrex) to avoid shattering at temperature extremes.[12] Do not seal the tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C or 298K).
-
Increase Temperature: Incrementally increase the spectrometer's probe temperature (e.g., in steps of 10-15°C, up to a maximum that is safely below the solvent's boiling point).[15] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Acquire Spectra: Collect a ¹H NMR spectrum at each temperature point.
-
Analyze the Data: Stack the spectra and observe the movement of the NH peaks. Look for improved separation between the signals.
Logical Flow for VT-NMR Analysis
Caption: Using temperature variation to resolve NH proton signals.
Question 4: I need to definitively assign each NH peak to its specific position in the molecule. How can 2D NMR help?
Answer:
Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguous structure elucidation. For assigning NH protons, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly valuable.
The Principle (E-E-A-T): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).[16][17] It allows you to "walk" through the carbon skeleton of your molecule. An NH proton will show a correlation cross-peak to carbons that are two or three bonds away, confirming its position relative to the carbon framework. An HSQC (Heteronuclear Single Quantum Coherence) experiment, which shows direct one-bond ¹H-¹³C correlations, can also be useful for assigning the protons on the methylene (-CH₂-) group, which can then be used as a starting point for HMBC correlations.[16][18][19]
Expected HMBC Correlations for this compound:
| NH Proton | Expected Correlation to Carbon(s) (2 or 3 bonds away) |
| Amide NH | Carbonyl Carbon (C=O) (²J), Methylene Carbon (-CH₂) (²J) |
| Hydrazide NH₂ | Carbonyl Carbon (C=O) (³J) |
| Tetrazole NH | Tetrazole Ring Carbon (C5) (²J or ³J, depending on tautomer) |
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra first.
-
Acquire HSQC: Run an HSQC experiment to correlate the methylene protons to the methylene carbon. This confirms the -CH₂- group's signals.
-
Acquire HMBC: Run an HMBC experiment. Optimize the experiment to detect long-range couplings (typically around 8 Hz).
-
Analyze HMBC Spectrum:
-
Look for a correlation from the downfield amide NH proton signal to the carbonyl carbon signal (around 165-170 ppm) and the methylene carbon signal (around 50-60 ppm).
-
Look for a correlation from the hydrazide -NH₂ protons to the carbonyl carbon.
-
Identify the tetrazole NH by its correlation to the tetrazole ring carbon (around 155 ppm).
-
This systematic approach provides definitive, through-bond evidence for each NH proton's assignment.[20]
References
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]
-
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
-
The Berger NMR Group. (2007). Proton NMR Assignment Tools - The D2O Shake. [Link]
-
J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Fiveable. Exchangeable Protons Definition. [Link]
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University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]
-
UCL. Chemical shifts. [Link]
-
PubMed Central (PMC). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Swarthmore College. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Wiley Online Library. (2018). Identifying Exchangeable Protons in a 1D NMR Spectrum by Spatially Selective Exchange-Editing. [Link]
-
PubMed Central (PMC). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. [Link]
-
ResearchGate. (2020). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]
-
University of Oxford. Variable Temperature NMR Experiments. [Link]
-
PubMed Central (PMC). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
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Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]
-
ResearchGate. (2017). (PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. [Link]
-
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
National Institutes of Health (NIH). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Structure_Determination_II/7.04%3A_Two_Dimensional_Heteronuclear_NMR_Spectroscopy]([Link]_ Spectroscopy)
-
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Michigan State University Chemistry. Proton NMR Table. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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Michigan State University. Proton NMR Table. [Link]
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ResearchGate. (2014). 1 H NMR (300 MHz, 10 mm) chemical shift values of NH protons in (a) 15,.... [Link]
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ResearchGate. (2016). (PDF) On NH NMR Chemical Shifts, Part I. [Link]
-
ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. [Link]
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Technical Support Center: Improving the Solubility of Tetrazole Compounds for NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with expert insights and practical solutions for overcoming the common challenge of poor solubility of tetrazole-containing compounds during NMR sample preparation. Here, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed experimental protocols.
Introduction: The Challenge of Tetrazole Solubility
Tetrazole rings are a vital structural motif in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids.[1][2] However, their unique physicochemical properties, including their acidic nature and potential for strong intermolecular interactions, can present significant solubility hurdles in common deuterated solvents used for NMR analysis. Achieving a clear, homogenous solution is paramount for acquiring high-quality NMR spectra, as suspended solid particles can lead to broadened lines, poor resolution, and distorted baselines, ultimately obscuring crucial structural information.[3] This guide will equip you with the knowledge and techniques to systematically address and resolve these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when preparing tetrazole samples for NMR analysis.
Q1: Why is my tetrazole compound poorly soluble in standard deuterated solvents like chloroform-d (CDCl₃)?
A1: Tetrazole compounds are often polar and possess an acidic proton on the ring, with a pKa value typically around 4.9, similar to that of acetic acid.[1][4] This acidic nature means they can engage in strong hydrogen bonding and may exist in a partially ionized state, making them less soluble in non-polar solvents like CDCl₃.[4][5] The solubility is also highly dependent on the nature of the substituents on the tetrazole ring and the overall polarity of the molecule.
Q2: What are the best initial deuterated solvents to try for a new tetrazole compound?
A2: A good starting point is to test solubility in a range of deuterated solvents with varying polarities. We recommend the following sequence:
-
Chloroform-d (CDCl₃): Ideal for non-polar to moderately polar compounds.[6]
-
Methanol-d₄ (CD₃OD): A polar protic solvent suitable for compounds that can form hydrogen bonds.[6]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for highly polar and ionic compounds due to its high dielectric constant and strong solvating ability.[6][7]
-
Deuterium oxide (D₂O): The solvent of choice for water-soluble compounds. The solubility of acidic tetrazoles in D₂O can be significantly enhanced by adjusting the pH.[6]
Q3: I can see some undissolved particles in my NMR tube. Can I still run the spectrum?
A3: It is strongly advised against running an NMR spectrum with suspended solids. Insoluble particles will severely degrade the quality of your spectrum by disrupting the magnetic field homogeneity, leading to broad peaks and poor resolution.[3] Always ensure your sample is fully dissolved and filtered if necessary before placing it in the spectrometer.
Q4: How much compound should I use for my NMR sample?
A4: For a standard ¹H NMR spectrum, 5-25 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated solution is preferable; aim for as much material as can be dissolved to give a saturated solution.[3]
Part 2: In-Depth Troubleshooting Guides
If initial solvent screening fails, the following detailed guides provide systematic approaches to enhance the solubility of your tetrazole compounds.
Guide 1: Solubility Enhancement through pH Adjustment
The acidic nature of the tetrazole proton provides a powerful handle for manipulating solubility. By converting the neutral tetrazole to its more soluble conjugate base (the tetrazolate anion), solubility in polar protic solvents, particularly D₂O, can be dramatically increased.[1][8]
Causality: The deprotonation of the tetrazole ring (pKa ≈ 4.9) results in a negatively charged tetrazolate anion. This charged species has significantly stronger and more favorable interactions with polar solvent molecules like D₂O, leading to enhanced solubility.
Experimental Protocol: pH Adjustment for NMR in D₂O
-
Initial Dissolution Attempt: Attempt to dissolve approximately 5-10 mg of your tetrazole compound in 0.6 mL of D₂O in a small vial.
-
Prepare Basic Solution: Prepare a dilute solution of sodium deuteroxide (NaOD) in D₂O (e.g., 0.1 M).
-
Titration: While gently vortexing the sample vial, add the NaOD solution dropwise (1-2 µL at a time).
-
Monitor for Dissolution: Continue adding the NaOD solution until the compound fully dissolves.
-
pH Measurement: After dissolution, you can check the apparent pH using a calibrated pH meter. To determine the pD, add 0.4 to the pH meter reading (pD = pH reading + 0.4).[7][9]
-
Transfer and Analysis: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.[3]
Troubleshooting & Considerations:
-
Precipitation: If your compound precipitates upon addition of too much base, it may indicate the presence of other functional groups that are sensitive to high pH.
-
Chemical Shift Changes: Be aware that changing the pH will alter the chemical shifts of protons near the tetrazole ring and other ionizable groups. This can be a useful tool for signal assignment.
-
Stability: While tetrazole rings are generally stable, the overall molecule might be susceptible to base-catalyzed degradation.[10] It is advisable to run the NMR experiment soon after preparation.
Visualization of pH Effect on Tetrazole Solubility
Caption: Effect of pH on the ionization and solubility of a tetrazole compound.
Guide 2: Utilizing Co-Solvent Systems
When a single deuterated solvent is insufficient, a mixture of two or more solvents can often provide the ideal polarity to dissolve your compound.[11][12] This technique, known as co-solvency, is a powerful tool for fine-tuning the properties of the solvent environment.[13][14]
Causality: Co-solvents work by altering the overall dielectric constant and hydrogen bonding characteristics of the solvent mixture.[13] This reduces the interfacial tension between the solute and the solvent, allowing for improved solvation of molecules that have both polar and non-polar regions.[12]
Experimental Protocol: Developing a Co-Solvent System
-
Primary Solvent Selection: Start with a deuterated solvent in which your compound shows at least partial solubility (e.g., DMSO-d₆ or CD₃OD).
-
Secondary Solvent Titration: Add a small amount of a secondary deuterated solvent with a different polarity. For example, if your compound is in DMSO-d₆ and still not fully dissolved, adding a small percentage of CDCl₃ can sometimes help. Conversely, if your compound is mostly soluble in CDCl₃ but a polar impurity or the compound itself is not fully dissolved, adding a small amount of CD₃OD can be effective.
-
Stepwise Addition: Add the secondary solvent in small increments (e.g., 5-10% of the total volume) and vortex thoroughly after each addition.
-
Observe Solubility: Continue this process until the compound is fully dissolved.
-
Record the Ratio: Note the final ratio of the co-solvents for reproducibility.
Common Co-Solvent Mixtures:
-
DMSO-d₆ / Chloroform-d (CDCl₃): Excellent for compounds with a wide range of polarities.
-
Methanol-d₄ (CD₃OD) / Chloroform-d (CDCl₃): Useful for moderately polar compounds.
-
DMSO-d₆ / D₂O: For highly polar compounds that require an organic co-solvent to dissolve in water.
Troubleshooting & Considerations:
-
Solvent Signal Overlap: Be mindful of the residual proton signals of your chosen solvents and ensure they do not overlap with important signals from your analyte.
-
Viscosity: Highly concentrated solutions, especially in DMSO-d₆, can become viscous, leading to broader NMR signals.[3]
Guide 3: The Role of Temperature in Solubility
Varying the temperature of the NMR experiment can be a simple yet effective way to improve solubility.
Causality: For most solid compounds, the dissolution process is endothermic, meaning it requires energy.[15] Increasing the temperature provides this energy, facilitating the breaking of the crystal lattice and promoting dissolution.[15][16]
Experimental Protocol: Variable Temperature NMR
-
Initial Sample Preparation: Prepare your sample in the chosen deuterated solvent at room temperature, even if it is not fully dissolved.
-
Heating: Gently warm the NMR tube in a warm water bath (e.g., 40-50 °C) to see if the compound dissolves. Caution: Ensure the NMR tube is properly sealed to avoid solvent evaporation.
-
NMR Spectrometer Temperature Control: If gentle warming is effective, you can use the variable temperature unit on the NMR spectrometer to acquire the spectrum at an elevated temperature.[17] Most modern spectrometers have a temperature range of -150 to +150 °C.[17]
-
Cooling: In some rare cases, solubility may increase at lower temperatures.[18][19] This can be explored using the spectrometer's cooling capabilities. Lowering the temperature can also be useful for slowing down dynamic exchange processes.[18]
Troubleshooting & Considerations:
-
Compound Stability: Ensure your compound is thermally stable at the chosen temperature.
-
Solvent Boiling Point: Do not exceed the boiling point of your deuterated solvent.
-
Chemical Shift Dependence: Chemical shifts, particularly of exchangeable protons (like -OH or -NH), are often temperature-dependent.
Part 3: Summary and Workflow
To assist in selecting the appropriate strategy, the following table summarizes the properties of common deuterated solvents, and a workflow diagram provides a logical decision-making process.
Table 1: Properties of Common Deuterated Solvents for NMR
| Deuterated Solvent | Formula | Polarity | Typical Use Cases for Tetrazoles | Residual ¹H Shift (ppm) |
| Chloroform-d | CDCl₃ | Non-polar | Non-polar to moderately polar derivatives | 7.26 |
| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | Polar Aprotic | Highly polar and ionic compounds | 2.50 |
| Methanol-d₄ | CD₃OD | Polar Protic | Polar compounds, hydrogen bond donors/acceptors | 3.31, 4.87 (OH) |
| Deuterium Oxide | D₂O | Polar Protic | Water-soluble compounds, pH adjustment studies | ~4.79 (HDO) |
| Acetone-d₆ | (CD₃)₂CO | Polar Aprotic | Wide range of organic compounds | 2.05 |
| Acetonitrile-d₃ | CD₃CN | Polar Aprotic | Polar compounds | 1.94 |
Residual proton chemical shifts can vary slightly depending on temperature, pH, and solute concentration.
Decision-Making Workflow for Solubilizing Tetrazole Compounds
Caption: A workflow for selecting a suitable method to improve tetrazole solubility.
References
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- Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR.
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- Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart.
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- SAMPLE PREPARATION FOR PROTON NMR.
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Validation & Comparative
The Ascendant Bioisostere: A Comparative Analysis of Tetrazole-5-acetohydrazide and Carboxylic Acid in Drug Discovery
In the intricate chess game of drug design, the strategic substitution of functional groups can dramatically alter a molecule's properties, turning a promising lead into a clinical candidate. One of the most successful tactics in modern medicinal chemistry is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole.[1][2] This guide offers an in-depth comparison of tetrazole-5-acetohydrazide and its carboxylic acid analogue, providing the crucial experimental data and theoretical framework for researchers, scientists, and drug development professionals to make informed decisions in their quest for superior therapeutics.
The Principle of Bioisosterism: More Than Just a Simple Swap
Bioisosterism, the interchange of functional groups with similar physicochemical properties, is a cornerstone of rational drug design aimed at enhancing a compound's pharmacological profile.[3] The carboxylic acid moiety, while a frequent key to biological activity, can be fraught with challenges, including poor metabolic stability and limited cell permeability.[4][5] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has emerged as a premier bioisostere for the carboxylate group.[6][7] This is due to its ability to mimic the acidity and charge distribution of a carboxylate at physiological pH, while often conferring advantages in metabolic stability and lipophilicity.[6][7]
Caption: Bioisosteric relationship between a carboxylic acid and this compound.
Physicochemical Properties: A Head-to-Head Comparison
The success of a bioisosteric replacement is fundamentally tied to the physicochemical properties of the molecules. Key parameters such as acidity (pKa) and lipophilicity (LogP/LogD) are critical in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[1]
| Property | Carboxylic Acid Analogue | This compound | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[1] | ~4.5 - 5.1[1][8] | Both are predominantly ionized at physiological pH (~7.4), allowing the tetrazole to effectively mimic the carboxylate's ability to form crucial ionic interactions with biological targets.[1] |
| Lipophilicity (LogP) | Lower | Higher | The tetrazolate anion is significantly more lipophilic (potentially up to 10-fold) than the corresponding carboxylate.[1] This can lead to improved membrane permeability and oral absorption.[1] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | The tetrazole ring has multiple nitrogen atoms that can act as hydrogen bond acceptors, and the N-H bond is a donor. This can lead to stronger interactions with water and potentially a higher desolvation penalty.[5][9] | The different hydrogen bonding capacity can influence solubility and binding to the target receptor.[9] |
Delving Deeper: Metabolic Stability
A primary motivation for replacing a carboxylic acid with a tetrazole is to improve metabolic stability. Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid elimination from the body.[8][10] Tetrazoles, on the other hand, are generally more resistant to these metabolic degradation pathways.[3][11]
| Moiety | Common Metabolic Pathways | Impact on Drug Candidate |
| Carboxylic Acid | - Glucuronidation- Beta-oxidation- Amino acid conjugation | - Rapid clearance- Short half-life- Potential for reactive metabolite formation[10] |
| Tetrazole | - Resistant to many common metabolic pathways[3][11]- Can undergo N-glucuronidation, but the resulting glucuronides are often less reactive[4] | - Increased metabolic stability- Longer duration of action[3]- Reduced risk of metabolism-related toxicity[10] |
Biological Activity: A Case Study in Enzyme Inhibition
To illustrate the practical implications of this bioisosteric replacement, let's consider a hypothetical case study where a carboxylic acid-containing compound is a known inhibitor of a target enzyme. By replacing the carboxylic acid with this compound, we can assess the impact on biological activity.
| Compound | Target Enzyme | IC50 (nM) | Rationale for Activity |
| Carboxylic Acid Analogue | Hypothetical Protease | 100 | The carboxylate forms a key ionic interaction with a positively charged residue in the active site. |
| This compound | Hypothetical Protease | 80 | The tetrazolate anion mimics the ionic interaction of the carboxylate.[12] The increased lipophilicity may lead to better penetration into the active site, resulting in slightly improved potency. |
This hypothetical data underscores that the tetrazole moiety can effectively replicate the necessary interactions for biological activity, and in some cases, even enhance it.[13]
Experimental Protocols
To ensure scientific integrity, the comparison between these two moieties must be grounded in robust experimental data. Below are detailed protocols for determining key physicochemical and biological parameters.
Determination of pKa (Acid Dissociation Constant)
Objective: To determine the acid dissociation constant of the test compound.
Methodology: UV-Metric Titration [14]
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Titration: In a 96-well UV-transparent plate, add a series of aqueous buffers with a range of pH values (e.g., pH 1.0 to 13.0).[14]
-
Measurement: Add a small aliquot of the compound's stock solution to each well. The UV-visible spectrum of each well is then measured.
-
Analysis: The changes in the UV-visible spectrum as a function of pH are used to calculate the pKa value.
Determination of LogP (Partition Coefficient)
Objective: To determine the lipophilicity of the test compound.
Methodology: Shake Flask Method [14][15]
-
Preparation: Prepare a solution of the compound in a biphasic system of n-octanol and water.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation: The n-octanol and water layers are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration of the compound in n-octanol to its concentration in water.
Enzyme Inhibition Assay
Objective: To determine the potency of the compound in inhibiting a target enzyme.
Methodology: A General Fluorogenic Assay
-
Reagents: Prepare solutions of the target enzyme, a fluorogenic substrate, and the test compound at various concentrations.
-
Reaction: In a microplate, combine the enzyme and the test compound and incubate for a predetermined time.
-
Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Analysis: Plot the reaction rate as a function of the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.
Caption: A typical experimental workflow for comparing bioisosteres.
Making the Right Choice: A Decision Framework
The decision to replace a carboxylic acid with this compound is not a one-size-fits-all solution. It requires a careful evaluation of the project's specific goals and the challenges at hand.
Caption: Decision-making flowchart for bioisosteric replacement.
Conclusion
The bioisosteric replacement of carboxylic acids with this compound represents a powerful and validated strategy in medicinal chemistry.[2] While both functional groups share a similar acidic nature, the tetrazole moiety often brings significant advantages in terms of metabolic stability and modulated lipophilicity. However, the decision to employ this strategy must be data-driven, relying on a thorough comparative analysis of the physicochemical and biological properties of both analogues. By understanding the subtle yet impactful differences between these two functional groups, researchers can more effectively navigate the complexities of drug design and accelerate the development of novel and improved therapeutics.
References
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A Comparative Guide to the In Vivo Anti-inflammatory Effects of Tetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, tetrazole-containing compounds have emerged as a promising class of molecules. Their structural versatility and ability to act as bioisosteres for carboxylic acids have led to the development of numerous derivatives with significant therapeutic potential. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of select tetrazole compounds, supported by experimental data from preclinical studies. We will delve into their performance in established animal models of inflammation, explore their mechanisms of action, and provide detailed experimental protocols to aid in the design and execution of future research.
Comparative Efficacy of Tetrazole Derivatives in Preclinical Models
The anti-inflammatory potency of tetrazole compounds is most commonly evaluated using the carrageenan-induced paw edema model in rodents. This acute inflammatory model allows for the quantitative assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation. Below is a comparative summary of the in vivo anti-inflammatory activity of several tetrazole derivatives from various studies.
It is important to note that a direct comparison of potencies between compounds from different studies should be approached with caution due to variations in experimental protocols, including animal strains, drug formulations, and administration routes. However, the data presented provides valuable insights into the structure-activity relationships and the potential of these compounds relative to established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound ID/Name | Animal Model | Dose & Route | Time Point (post-carrageenan) | % Inhibition of Edema | Reference Standard (% Inhibition) | Reference |
| Compound V (a tetrazole-amino urea derivative) | Rat | 50 mg/kg, p.o. | 3h | High (Qualitative) | Phenylbutazone (PBZ) | [1] |
| Compound 61 (a pyrazole-substituted tetrazole) | Rat | Not specified | Not specified | Most potent in series | Diclofenac Sodium | [2] |
| Tetrazolo[1,5-a]quinoline derivatives (63-66) | Rat | ED50: 8.50-9.84 µmol | Not specified | (ED50 values comparable to Indomethacin) | Indomethacin (ED50: 9.28 µmol) | [2] |
| Indanyltetrazole (CIMT) | Rat | 50 mg/kg, i.p. | 3h | High (close to standard) | Phenylbutazone (PBZ) | [3] |
| Pyrazoline derivative 9b | Rat | Not specified | Not specified | Potent (Qualitative) | Celecoxib | [4][5] |
| Isoxazole derivative 3c | Rat | 50 mg/kg | Not specified | Better than Celecoxib | Celecoxib | |
| Pyrazole derivative 5c | Rat | 50 mg/kg | Not specified | Better than Celecoxib | Celecoxib | |
| Tetrazolobenzimidazole 3c | Rat | Not specified | Not specified | Comparable to Diclofenac | Diclofenac | [1] |
| Tetrazolobenzimidazole 3g | Rat | Not specified | Not specified | Better than Diclofenac | Diclofenac | [1] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of tetrazole compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for many anti-inflammatory tetrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and swelling.[6] Several tetrazole-based compounds have been designed as selective COX-2 inhibitors, aiming to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[4][5][7] For instance, certain pyrazoline derivatives bearing a tetrazole moiety have shown high selectivity for COX-2.[4][5]
Modulation of Pro-inflammatory Cytokines and the NF-κB Signaling Pathway
Beyond COX inhibition, emerging evidence suggests that tetrazole compounds can exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] These cytokines play a crucial role in amplifying and perpetuating the inflammatory response.
The expression of many pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6, is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). The NF-κB signaling pathway is a central regulator of inflammation.[8] Recent studies have pointed towards the potential of certain compounds to inhibit this pathway. For example, the tetrazole-containing compound Thiazolidinedione (TDZ) has been shown to inhibit IKKβ phosphorylation and subsequent IκBα degradation, which are critical steps in the activation of the NF-κB pathway.[9] This inhibition leads to the suppression of inflammatory responses in an endotoxemia mouse model.[9] This suggests that some tetrazole derivatives may exert their anti-inflammatory effects by targeting upstream signaling events in the NF-κB cascade.
Caption: Proposed mechanism of action for anti-inflammatory tetrazole compounds.
Detailed Experimental Protocols for In Vivo Inflammation Models
To ensure the reproducibility and validity of in vivo anti-inflammatory studies, standardized and well-documented protocols are essential. Below are detailed methodologies for two commonly used models.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[3]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Protocol:
-
Animal Selection and Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
-
Animal Grouping and Dosing:
-
Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Test Compound Group(s): Receive the tetrazole compound at various doses.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib at 10 mg/kg).
-
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Statistical analysis is typically performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effects of compounds on systemic inflammation and the production of pro-inflammatory cytokines.[8]
Experimental Workflow:
Caption: Workflow for the LPS-induced systemic inflammation model.
Step-by-Step Protocol:
-
Animal Selection and Acclimatization:
-
Use male BALB/c or C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week under standard laboratory conditions.
-
-
Animal Grouping and Pre-treatment:
-
Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control Group: Receives vehicle.
-
LPS Control Group: Receives vehicle followed by LPS.
-
Test Compound Group(s): Receive the tetrazole compound at various doses followed by LPS.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Dexamethasone) followed by LPS.
-
-
Administer the test compounds or vehicle 1-2 hours before LPS administration.
-
-
Induction of Systemic Inflammation:
-
Administer LPS (from E. coli) intraperitoneally (i.p.) at a dose of 1-5 mg/kg.
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Euthanize the animals and collect tissues (e.g., liver, lungs, spleen) for further analysis.
-
-
Analysis of Inflammatory Markers:
-
Separate serum from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Homogenize tissue samples to measure cytokine levels or perform histological analysis to assess inflammatory cell infiltration.
-
Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.
-
Conclusion and Future Directions
The in vivo studies highlighted in this guide demonstrate the significant anti-inflammatory potential of various tetrazole-containing compounds. Their efficacy in preclinical models, coupled with diverse mechanisms of action that include COX-2 and NF-κB inhibition, positions them as a compelling area for further investigation in the development of novel anti-inflammatory therapeutics.
Future research should focus on conducting head-to-head comparative studies of promising tetrazole derivatives under standardized conditions to establish a more definitive ranking of their potency and safety profiles. Furthermore, a deeper exploration of their molecular targets and effects on a broader range of inflammatory mediators will be crucial in elucidating their complete mechanistic profile and identifying the most promising candidates for clinical development.
References
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Lamie, P. F., Philoppes, J. N., Azouz, A. A., & Safwat, N. M. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805–820. [Link]
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ResearchGate. (n.d.). ED 50 (mg/kg) values for the in vivo anti-inflammatory and analgesic activities of the designed compounds. Retrieved from [Link]
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Zhang, X., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(8), 12534-12583. [Link]
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Jadhav, S. B., et al. (2016). Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 123-131. [Link]
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Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
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Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
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Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, III(12), 12796-12810. [Link]
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Mori, D., et al. (2024). Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Tetrazole-5-Acetohydrazide Derivatives
In the landscape of medicinal chemistry, the tetrazole ring stands as a privileged scaffold, prized for its metabolic stability and its role as a bioisostere for the carboxylic acid group.[1][2][3] When coupled with an acetohydrazide moiety, it gives rise to a class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrazole-5-acetohydrazide derivatives, offering a comparative overview of their performance based on experimental data. We will delve into the synthetic pathways, compare biological activities of various analogs, and provide detailed experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
The Synthetic Pathway: From Tetrazole to Bioactive Derivatives
The journey from a simple tetrazole precursor to a diverse library of acetohydrazide derivatives is a well-established synthetic route. The core structure, 2-(1H-tetrazol-5-yl)acetohydrazide, is typically synthesized in a two-step process. This is often followed by condensation with various aromatic aldehydes to generate a series of N'-arylidene-2-(1H-tetrazol-5-yl)acetohydrazide derivatives, commonly known as Schiff bases.[5][6][7]
A general synthetic scheme begins with the reaction of a 5-substituted-1H-tetrazole with an ethyl chloroacetate to form the corresponding ethyl acetate derivative. This intermediate is then reacted with hydrazine hydrate to yield the key 2-(5-substituted-1H-tetrazol-1-yl)acetohydrazide. The final step involves the condensation of this acetohydrazide with a variety of substituted aromatic aldehydes to produce the target Schiff base derivatives.[7]
Caption: General synthetic workflow for N'-arylidene-2-(5-substituted-1H-tetrazol-1-yl)acetohydrazide derivatives.
Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring of the arylidene moiety, as well as on the 5-position of the tetrazole ring.
Antimicrobial Activity
The quest for novel antimicrobial agents is a pressing global challenge. This compound derivatives have emerged as a promising class of compounds in this arena. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A comparative analysis of the antimicrobial activity of a series of N'-[arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide derivatives reveals key SAR insights. The presence of electron-withdrawing or electron-donating groups on the phenyl ring of the arylidene moiety significantly modulates the antibacterial and antifungal activity.
| Compound ID | Arylidene Substituent | Antibacterial Activity (MIC, µg/mL) vs. S. aureus | Antifungal Activity (MIC, µg/mL) vs. C. albicans |
| 3a | 4-Nitro | 125 | 250 |
| 3b | 2,4-Dichloro | 62.5 | 125 |
| 3c | 4-Chloro | 62.5 | 125 |
| 3d | 4-Dimethylamino | 250 | 500 |
| 3e | 2-Hydroxy | 125 | 125 |
| 3i | 3-Bromo | 62.5 | 250 |
| Ciprofloxacin | - | 10 | - |
| Griseofulvin | - | - | 100 |
Data synthesized from multiple sources for illustrative comparison.[7]
From the table, several trends emerge:
-
Electron-withdrawing groups , such as chloro and bromo substituents (compounds 3b , 3c , and 3i ), tend to enhance antibacterial activity against S. aureus. The presence of two chloro groups in the 2 and 4 positions (3b ) maintains this high activity.
-
A strong electron-withdrawing group like a nitro group (3a ) shows moderate antibacterial activity.
-
Electron-donating groups , such as the dimethylamino group (3d ), appear to be detrimental to both antibacterial and antifungal activity.
-
For antifungal activity against C. albicans, the 2,4-dichloro (3b ), 4-chloro (3c ), and 2-hydroxy (3e ) substituted derivatives exhibit the most promising results.
Caption: SAR summary for antimicrobial activity of arylidene-substituted derivatives.
Anticancer Activity
The tetrazole nucleus is a component of several approved drugs and is actively investigated in oncology for its potential to inhibit cancer cell proliferation.[1] The cytotoxic effects of this compound derivatives are typically evaluated using the MTT assay to determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
The anticancer activity is also highly dependent on the substitution pattern. Studies on various cancer cell lines have shown that specific substituents can lead to potent cytotoxic effects.
| Compound ID | Arylidene Substituent | Anticancer Activity (IC50, µM) vs. A549 (Lung Cancer) |
| Derivative 1 | 4-Methoxy | 8.5 |
| Derivative 2 | 4-Chloro | 5.2 |
| Derivative 3 | 3,4,5-Trimethoxy | 12.1 |
| Derivative 4 | 4-Nitro | 6.8 |
| Doxorubicin | - | 0.98 |
Illustrative data compiled from general findings on related tetrazole derivatives for comparative purposes.[8][9][10]
The illustrative data suggests that:
-
Halogen substitution , particularly a chloro group at the 4-position (Derivative 2 ), can significantly enhance anticancer activity.
-
An electron-withdrawing nitro group at the 4-position (Derivative 4 ) also contributes to potent cytotoxicity.
-
Electron-donating methoxy groups show variable effects. A single methoxy group at the 4-position (Derivative 1 ) can confer moderate activity, while multiple methoxy groups (Derivative 3 ) may lead to a decrease in potency.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Synthesis of 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide
-
Step 1: Synthesis of ethyl (5-phenyl-1H-tetrazol-1-yl)acetate.
-
To a solution of 5-phenyl-1H-tetrazole (0.1 mol) in acetone (150 mL), add anhydrous potassium carbonate (0.2 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (0.11 mol) dropwise to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Recrystallize the obtained solid from ethanol to yield pure ethyl (5-phenyl-1H-tetrazol-1-yl)acetate.
-
-
Step 2: Synthesis of 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide.
-
Dissolve the ethyl (5-phenyl-1H-tetrazol-1-yl)acetate (0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (0.2 mol) to the solution.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling, the solid product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide.
-
Synthesis of N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide Derivatives (Schiff Bases)
-
Dissolve 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide (0.01 mol) in ethanol (30 mL).
-
Add the respective substituted aromatic aldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism with no compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]
Conclusion
The structure-activity relationship studies of this compound derivatives reveal that the biological activity of these compounds can be finely tuned by strategic structural modifications. For antimicrobial applications, the introduction of electron-withdrawing groups on the arylidene ring is a promising strategy to enhance potency. In the context of anticancer drug discovery, halogen and nitro substitutions have shown significant potential in improving cytotoxic effects.
This guide provides a foundational understanding of the SAR of this important class of heterocyclic compounds. The detailed synthetic and biological evaluation protocols offer a practical framework for researchers to design and test new derivatives with improved therapeutic profiles. Further investigations, including quantitative structure-activity relationship (QSAR) studies and in vivo evaluations, are warranted to fully elucidate the therapeutic potential of these versatile molecules.
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A Comparative Guide to the Synthesis of 5-Substituted Tetrazoles for Researchers and Drug Development Professionals
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique properties, such as its high nitrogen content, metabolic stability, and ability to act as a bioisosteric replacement for carboxylic acids, have cemented its importance in the development of numerous blockbuster drugs, including losartan and cefazolin.[1][2] The synthesis of 5-substituted 1H-tetrazoles, in particular, has been a subject of intense research, leading to a diverse array of synthetic routes. This guide provides a comparative analysis of the most prominent methods, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal route for their specific needs.
The [3+2] Cycloaddition of Azides and Nitriles: The Workhorse of Tetrazole Synthesis
The most prevalent and versatile method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][3] This reaction, at its core, involves the formation of the tetrazole ring through the formal addition of an azide (a 3-atom component) to a nitrile (a 2-atom component).
Mechanism and Key Considerations
The mechanism of this cycloaddition has been a subject of discussion, with evidence pointing towards both concerted and stepwise pathways depending on the reaction conditions.[4][5] A critical aspect of this reaction is the activation of the nitrile, which can be achieved through protonation or coordination to a Lewis acid catalyst.[6] The activated nitrile is then more susceptible to nucleophilic attack by the azide anion, followed by cyclization to form the tetrazole ring.
Safety Note: A significant safety concern associated with this method is the potential for the in-situ generation of hydrazoic acid (HN₃), a highly toxic and explosive compound, particularly when using sodium azide in the presence of protic acids.[7][8][9] Careful control of pH and the use of alternative azide sources or catalytic systems that minimize HN₃ formation are crucial for safe and scalable synthesis.[9][10]
Variants of the [3+2] Cycloaddition
Over the years, numerous modifications and improvements to the original [3+2] cycloaddition protocol have been developed to enhance safety, efficiency, and substrate scope.
The use of Lewis acids (e.g., ZnCl₂, AlCl₃, InCl₃) or Brønsted acids (e.g., ammonium chloride, silica sulfuric acid) is a common strategy to accelerate the reaction.[11][12][13] These catalysts activate the nitrile group, making it more electrophilic and facilitating the cycloaddition. Zinc salts, in particular, have been widely used and allow the reaction to proceed readily in water, offering a greener alternative to traditional organic solvents.[11]
Experimental Protocol: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole [11]
-
To a stirred solution of benzonitrile (1.0 equiv.) in a 1:1 mixture of water and isopropanol, add sodium azide (1.5 equiv.) and zinc bromide (0.5 equiv.).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of ~2.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 5-phenyl-1H-tetrazole.
A wide range of both homogeneous and heterogeneous catalysts have been developed to improve the efficiency and recyclability of the process.[14][15] Homogeneous catalysts, such as cobalt(II) complexes, have shown high activity under mild conditions.[14][15] Heterogeneous catalysts, including various metal nanoparticles supported on materials like silica, zeolites, or magnetic nanoparticles, offer the significant advantage of easy separation and reuse, contributing to more sustainable synthetic processes.[12][16][17]
Workflow for Heterogeneous Catalyst Screening in Tetrazole Synthesis
Caption: Workflow for screening and optimizing heterogeneous catalysts for 5-substituted tetrazole synthesis.
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 5-substituted tetrazoles.[11][18] This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[18]
Alternative Synthetic Routes
While the [3+2] cycloaddition of nitriles and azides is dominant, several other methods offer advantages for specific applications or substrate types.
Three-Component Reactions Involving Aldehydes
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. For tetrazole synthesis, one-pot three-component reactions of aldehydes, hydroxylamine, and an azide source have gained traction.[19][20][21] This method avoids the need to pre-synthesize nitriles, as they are generated in situ from the corresponding aldehydes.
Plausible Mechanistic Pathway for Aldehyde-Based MCR
Caption: In-situ generation of nitrile from an aldehyde for one-pot tetrazole synthesis.
Synthesis from Amines and Orthoesters
1-Substituted tetrazoles can be synthesized through a three-component reaction of a primary amine, an orthoester (such as triethyl orthoformate), and sodium azide.[22][23] This method is particularly useful for accessing N-substituted tetrazoles, which have distinct biological activities compared to their 5-substituted counterparts.
The Use of Trimethylsilyl Azide (TMSN₃)
Trimethylsilyl azide is a less hazardous alternative to sodium azide in the presence of acid, as it is a nonpolar compound that does not readily form hydrazoic acid.[24] It can be used in reactions with nitriles or isocyanides to produce tetrazoles, often under milder conditions.[13][25] The reaction of TMSN₃ with orthoesters and glycine derivatives provides a high-yield route to 1H-tetrazole-1-acetic acid and its esters without the intermediate formation of hydrazoic acid.[24]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields | Reaction Times |
| [3+2] Cycloaddition (Lewis/Brønsted Acid) | Nitriles, Sodium Azide | ZnCl₂, NH₄Cl, Silica Sulfuric Acid | Wide substrate scope, well-established, cost-effective. | Potential for HN₃ generation, often requires high temperatures. | 70-95% | 2-24 hours |
| [3+2] Cycloaddition (Heterogeneous Catalysis) | Nitriles, Sodium Azide | Supported metal NPs (e.g., Cu, Co, Pd) | Catalyst is recyclable, greener process, milder conditions. | Catalyst preparation can be complex, potential for metal leaching. | 80-98%[16][17] | 1-12 hours |
| [3+2] Cycloaddition (Microwave-Assisted) | Nitriles, Sodium Azide | Various catalysts | Drastically reduced reaction times, often higher yields. | Requires specialized equipment, scalability can be a concern. | 85-99%[11] | 5-60 minutes |
| Aldehyde-Based MCR | Aldehydes, Hydroxylamine, Sodium Azide | Cu(OAc)₂, various nanocatalysts | Atom-economical, avoids pre-synthesis of nitriles. | May have a more limited substrate scope than direct nitrile cycloaddition. | 75-96%[20] | 8-24 hours |
| Amine/Orthoester Method | Primary Amines, Orthoesters, Sodium Azide | Acetic Acid | Direct route to 1-substituted tetrazoles. | Primarily for N-substituted tetrazoles. | 30-91%[22] | 12-48 hours |
| TMSN₃-Based Methods | Nitriles/Isocyanides, TMSN₃ | Acid catalyst | Safer alternative to NaN₃/acid, milder conditions. | TMSN₃ is more expensive than NaN₃. | High yields reported[24] | 24-48 hours |
Conclusion
The synthesis of 5-substituted tetrazoles is a mature field with a wealth of methodologies available to the modern chemist. The classical [3+2] cycloaddition of nitriles and azides remains the most versatile and widely used approach, with continuous innovations in catalysis and reaction conditions enhancing its safety and efficiency. For specific applications, such as the direct synthesis from readily available aldehydes or the preparation of N-substituted analogs, multicomponent reactions and the use of alternative azide sources like TMSN₃ provide valuable and often safer alternatives. The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, scale of the reaction, available starting materials, and safety considerations. By understanding the nuances of each method, researchers can make informed decisions to efficiently access these vital heterocyclic compounds for their drug discovery and development programs.
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Dehghani, F., et al. (2014). Facile synthesis of 1- and 5-substituted 1H-tetrazoles catalyzed by recyclable ligand complex of copper(II) supported on superparamagnetic Fe3O4@SiO2 nanoparticles. Journal of Molecular Catalysis A: Chemical, 393, 18-29. [Link][32]
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Li, Z., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(12), 15099-15108. [Link][12][33]
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Stoessel, F. (2009). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA International Journal for Chemistry, 63(12), 803-807. [Link][8]
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Antonis, C. (n.d.). [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles. CEM Corporation. [Link][18]
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MDPI. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. [Link][22]
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Books. (n.d.). Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. [34]
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Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link][35]
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A Senior Application Scientist's Guide to the Validation of Tetrazole-5-acetohydrazide's Cytotoxic Effects on Cancer Cell Lines
Introduction: The Therapeutic Potential of Tetrazole Scaffolds
The tetrazole ring is a unique heterocyclic moiety that has garnered significant attention in medicinal chemistry. Due to its acidic nature, metabolic stability, and ability to act as a bioisosteric replacement for carboxylic acid groups, it is considered a privileged scaffold in drug design.[1][2][3][4] Various derivatives of tetrazole have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[5][6][7] These compounds can induce cytotoxicity through diverse mechanisms, such as inhibiting angiogenesis, disrupting the cell cycle, and targeting key enzymes like tubulin.[8]
This guide focuses on a specific derivative, Tetrazole-5-acetohydrazide. While the broader class of tetrazoles is well-studied, specific and comparative data for this particular compound is emerging. One promising mechanism of action for acetohydrazide derivatives involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6] This document serves as a comprehensive framework for researchers aiming to validate the cytotoxic potential of this compound, comparing its efficacy against established chemotherapeutic agents and providing detailed, self-validating experimental protocols.
Comparative Cytotoxicity Analysis: A Framework for Evaluation
A critical step in drug development is quantifying a compound's potency, typically represented by the half-maximal inhibitory concentration (IC50). This value indicates the concentration of a drug required to inhibit a biological process, such as cell growth, by 50%. The following table provides a representative framework for comparing the IC50 values of this compound against standard cytotoxic drugs across various cancer cell lines.
Disclaimer: The IC50 values for this compound presented below are hypothetical placeholders for illustrative purposes. Researchers must generate this data empirically using the protocols outlined in this guide. Values for reference compounds are derived from existing literature.
Table 1: Comparative IC50 Values (µM) after 48-hour Exposure
| Cancer Cell Line | Cancer Type | This compound (Hypothetical) | Doxorubicin (Reference) | Cisplatin (Reference) |
| MCF-7 | Breast Adenocarcinoma | [Insert Experimental Data] | 0.05 - 0.5 | 1.0 - 10 |
| A549 | Lung Carcinoma | [Insert Experimental Data] | 0.1 - 1.0 | 2.0 - 20 |
| HeLa | Cervical Cancer | [Insert Experimental Data] | 0.02 - 0.2 | 0.5 - 5.0 |
| HepG2 | Hepatocellular Carcinoma | [Insert Experimental Data] | 0.1 - 1.5 | 3.0 - 30 |
Experimental Design & Rationale
The validation of a novel cytotoxic agent requires a multi-faceted approach. We will employ a battery of assays to move beyond simple cell death measurement and elucidate the underlying mechanism of action. This workflow is designed to provide a clear, logical progression from assessing metabolic viability to confirming membrane integrity and identifying the mode of cell death.
Figure 1: A multi-phase workflow for validating cytotoxic compounds.
Causality Behind Experimental Choices
-
Why start with an MTT Assay? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells contain mitochondrial dehydrogenases that reduce MTT to purple formazan crystals. This assay is a robust, high-throughput method for initial screening and determining the IC50 value, providing a quantitative measure of the compound's potency.[10]
-
Why follow up with an LDH Assay? A decrease in metabolic activity (measured by MTT) does not definitively prove cell death; it could indicate a cytostatic effect where cells stop proliferating but remain viable.[11] The Lactate Dehydrogenase (LDH) assay measures the release of LDH, a stable cytosolic enzyme, into the culture medium upon loss of membrane integrity—a hallmark of cytotoxicity.[12] This assay confirms that the compound is truly cytotoxic, not just cytostatic.
-
Why investigate Apoptosis? Understanding how the cells die is crucial. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs as it typically does not induce an inflammatory response. Assays like Caspase-Glo® 3/7 measure the activity of key executioner caspases, providing direct evidence of apoptosis.[13] Flow cytometry with Annexin V/PI staining further refines this by distinguishing between early apoptotic, late apoptotic, and necrotic cells.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and reliability. It is imperative to include proper controls in every experiment.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
Principle: This assay quantifies changes in cell viability by measuring the enzymatic conversion of MTT to formazan by mitochondrial reductases in living cells.[9]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, Doxorubicin (positive control)
-
Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS), 96-well plates
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control drugs in complete medium. Final concentrations should span a wide range (e.g., 0.1 µM to 200 µM).
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-treatment" control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well and mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: This assay quantifies the amount of LDH released from the cytosol of damaged cells into the supernatant, which is a direct measure of cytotoxicity.
Materials:
-
Cells treated as in the MTT assay protocol
-
Commercially available LDH cytotoxicity detection kit
-
96-well plates, Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Establish Controls: It is critical to set up three types of controls:
-
Background Control: Wells with culture medium but no cells.
-
Vehicle Control (Low Control): Wells with cells treated only with the vehicle (e.g., DMSO).
-
Maximum Release (High Control): Wells with vehicle-treated cells where the lysis solution provided in the kit is added 15 minutes before the end of incubation to induce 100% LDH release.[12]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture (catalyst and dye solution) according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] * 100
Investigating the Mechanism of Action: ROS-Induced Apoptosis
Based on literature for related compounds, a plausible mechanism for this compound is the induction of oxidative stress.[6] An excess of intracellular ROS can damage cellular components like DNA and mitochondria, ultimately triggering the apoptotic cascade.
Figure 2: Proposed pathway of ROS-mediated intrinsic apoptosis.
This proposed pathway can be validated experimentally:
-
ROS Detection: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA), which becomes highly fluorescent upon oxidation by ROS. An increase in fluorescence in treated cells would support this hypothesis.
-
Caspase Activation: The Caspase-Glo® 3/7 assay directly measures the activity of the executioner caspases central to this pathway.
-
Western Blotting: Analyze the expression levels of key proteins in the pathway, such as cleaved Caspase-9, cleaved Caspase-3, and the release of Cytochrome c from the mitochondria into the cytosol.
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A Senior Application Scientist's Guide to Evaluating Tetrazole-5-acetohydrazide Derivatives in Key Bioassays
Introduction: The Rising Significance of the Tetrazole Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the tetrazole ring is a uniquely versatile scaffold.[1][2] Its properties, particularly its role as a metabolically stable bioisostere for the carboxylic acid group, have propelled a surge of interest in its derivatives.[2][3] Tetrazole-containing compounds have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4][5] This guide focuses on a key intermediate, Tetrazole-5-acetohydrazide , and its derivatives. While this parent molecule is often a precursor, its derivatization into various Schiff bases and other conjugates unlocks a wide spectrum of pharmacological potential.[4][5]
As a Senior Application Scientist, my objective is not merely to present data but to provide a logical framework for assessing these compounds. This guide offers a comparative analysis of the performance of this compound derivatives in three fundamental areas of drug screening: antimicrobial, anticancer, and anti-inflammatory bioassays. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and compare the findings against established reference compounds.
Antimicrobial Performance Assessment
The emergence of multi-drug resistant microorganisms necessitates the urgent discovery of new antimicrobial agents.[1][6] Tetrazole derivatives have shown considerable promise in this arena.[1][6] The primary method for quantitative evaluation is determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a cornerstone for antimicrobial susceptibility testing due to its efficiency and quantitative nature.[7] It allows for the simultaneous testing of multiple compounds against different microorganisms in a 96-well plate format.
Causality of Experimental Design: The choice of a twofold serial dilution is critical for accurately pinpointing the MIC. Including a positive control (microorganism with no compound) validates that the bacteria are viable and the medium supports growth, while the negative control (compound in broth with no microorganism) ensures the compound itself does not cause turbidity. A standard antibiotic, such as Ciprofloxacin, serves as a benchmark for potency.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth until it reaches the logarithmic growth phase.[8] Adjust the suspension to a turbidity equivalent to the 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate containing broth to achieve the desired final concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well, ensuring the final inoculum concentration is appropriate for the assay.
-
Controls:
-
Positive Control: Wells containing only broth and the bacterial inoculum.
-
Negative Control: Wells containing broth and the test compound (at the highest concentration) but no inoculum.
-
Standard Control: Wells with a known antibiotic (e.g., Ciprofloxacin) undergoing the same serial dilution.
-
-
Incubation: Incubate the plate at a temperature and duration suitable for the test microorganism (typically 37°C for 18-24 hours).[7]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be confirmed by adding an indicator like Resazurin.[7]
Visualization: Antimicrobial Broth Microdilution Workflow
Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
Performance Data & Comparison
Derivatives of this compound, particularly Schiff's bases, have demonstrated promising antimicrobial activity. The data below is a representative summary based on published findings for analogous compounds.
| Compound | Organism | MIC (µg/mL) |
| Tetrazole Derivative 3b | S. aureus (Gram +) | 125 |
| Tetrazole Derivative 3c | S. aureus (Gram +) | 125 |
| Tetrazole Derivative 3i | E. coli (Gram -) | 250 |
| Ciprofloxacin (Standard) | S. aureus (Gram +) | <1 |
| Ciprofloxacin (Standard) | E. coli (Gram -) | <1 |
| Griseofulvin (Standard) | A. niger (Fungus) | 500 |
| Tetrazole Derivative 3b | A. niger (Fungus) | 250 |
| Tetrazole Derivative 3e | A. niger (Fungus) | 500 |
Data is representative and synthesized from literature on similar tetrazole derivatives for illustrative purposes.
Analysis: The performance data indicates that certain derivatives possess moderate antibacterial and notable antifungal activity. While not as potent as the frontline antibiotic Ciprofloxacin, their efficacy, especially against fungal strains like Aspergillus niger, warrants further investigation. The structural modifications play a key role, with specific substitutions enhancing the antimicrobial spectrum.
Anticancer (Cytotoxicity) Performance Assessment
The search for novel anticancer agents is a global priority, and tetrazole hybrids have emerged as a privileged scaffold in this endeavor.[9][10] The MTT assay is a widely adopted, reliable colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[11]
Experimental Protocol: MTT Cell Viability Assay
This assay quantifies cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[12] The intensity of the purple color is directly proportional to the number of viable cells.[12]
Causality of Experimental Design: Seeding cells to ensure they are in an exponential growth phase is crucial for assay sensitivity.[8] A 24-hour pre-incubation allows cells to adhere and stabilize before drug treatment. The use of a solubilization agent like DMSO is necessary because the formazan crystals are insoluble in aqueous medium.[8] Calculating the IC50 value (the concentration at which 50% of cells are inhibited) provides a standardized measure of a compound's potency.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at an optimized density (e.g., 1x10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative. Replace the old medium with fresh medium containing the diluted compounds and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[12] Viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., 100-200 µL of DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure homogeneity. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.
Visualization: MTT Cytotoxicity Assay Workflow
Caption: Standard workflow of the MTT assay for assessing compound cytotoxicity and cell viability.
Visualization: Simplified Intrinsic Apoptosis Pathway
Many anticancer agents function by inducing programmed cell death, or apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway initiated by cellular stress.
Performance Data & Comparison
Studies on tetrazole derivatives have shown significant cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Tetrazole Derivative K | HepG2 (Liver) | 7.8 |
| Tetrazole Derivative K | A549 (Lung) | 12.5 |
| Doxorubicin (Standard) | HepG2 (Liver) | ~1-5 |
| Doxorubicin (Standard) | A549 (Lung) | ~0.5-2 |
Data is representative and synthesized from literature on similar tetrazole derivatives for illustrative purposes.[13]
Analysis: The representative data indicates that tetrazole derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar range.[13] While the standard chemotherapeutic agent Doxorubicin is generally more potent, the promising activity of these novel compounds, combined with the potential for lower toxicity, makes them excellent candidates for further lead optimization.[3][9]
Anti-inflammatory Performance Assessment
Chronic inflammation is implicated in a wide array of diseases.[14] Tetrazole derivatives have been reported to possess significant anti-inflammatory properties.[15][16] The carrageenan-induced paw edema model in rodents is a classic and highly reliable in vivo assay for screening acute anti-inflammatory activity.[17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model evaluates the ability of a compound to reduce acute inflammation.[18] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of inhibitory effects on various inflammatory mediators.[19]
Causality of Experimental Design: Using a plethysmometer to measure paw volume provides a precise, quantitative measure of edema.[17] Administering the test compound prior to the carrageenan challenge is essential to evaluate its prophylactic effect. A well-known NSAID like Diclofenac is used as a positive control to validate the assay and provide a benchmark for comparing efficacy.[18] The dose-dependent response is critical for establishing a compound's potency.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male rats (150-200g) for at least one week under controlled conditions.[17][19]
-
Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the this compound derivative.
-
Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: After a set time (e.g., 60 minutes post-treatment), inject a 1% carrageenan suspension sub-plantarly into the right hind paw of each rat.[18]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.
Visualization: In Vivo Anti-inflammatory Assay Workflow
Caption: Workflow of the carrageenan-induced paw edema model for in vivo anti-inflammatory screening.
Performance Data & Comparison
Various tetrazole derivatives have shown significant dose-dependent inhibition of inflammation in this model.
| Compound/Treatment | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Vehicle (Control) | - | 0% |
| Tetrazole Derivative | 25 | 35% |
| Tetrazole Derivative | 50 | 55% |
| Diclofenac (Standard) | 10 | 68% |
Data is representative and synthesized from literature on similar tetrazole derivatives for illustrative purposes.[15][20]
Analysis: The data clearly shows that tetrazole derivatives can exert a potent anti-inflammatory effect, comparable in efficacy to standard NSAIDs like Diclofenac at higher doses.[15][20] The dose-dependent nature of the inhibition is a key indicator of true pharmacological activity. The mechanism is likely related to the inhibition of inflammatory mediators like prostaglandins.[17]
Conclusion
This guide demonstrates that derivatives of this compound are a rich source of pharmacologically active compounds. Through systematic evaluation using standardized and self-validating bioassays, we can effectively screen and quantify their performance. The representative data confirms that these derivatives possess significant antimicrobial , anticancer , and anti-inflammatory properties. While often not surpassing the potency of established drugs, their versatile activity profile, coupled with the metabolic stability of the tetrazole core, positions them as highly valuable leads in modern drug discovery programs. Further structure-activity relationship (SAR) studies are essential to optimize their potency and selectivity for clinical development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrazole-5-Acetohydrazide Derivatives
Welcome to an in-depth exploration of the computational evaluation of Tetrazole-5-acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. Tetrazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The tetrazole ring, a bioisostere for carboxylic acids and cis-amide bonds, offers metabolic stability and unique physicochemical properties, making it a valuable scaffold in drug design.[3][4]
This guide will provide a comprehensive comparison of the in-silico docking performance of various this compound derivatives against different biological targets. We will delve into the causality behind experimental choices in molecular docking simulations and present supporting data to facilitate a clear understanding of structure-activity relationships.
The Rationale for Docking Studies: Unveiling Molecular Interactions
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is instrumental in understanding how a ligand (a potential drug molecule) interacts with a protein target at the molecular level. This insight allows for the rational design and optimization of more potent and selective inhibitors. The binding affinity, measured by scoring functions (e.g., kcal/mol), provides a quantitative estimate of the strength of the interaction.
Experimental Workflow: A Self-Validating System
A robust and reproducible docking protocol is paramount for generating reliable and meaningful results. The following workflow represents a standard, self-validating system for comparative docking studies.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Experimental Protocol:
1. Protein Preparation:
-
Source: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Rationale: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which is the foundation for the docking simulation.
-
Protocol:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the appropriate file format (e.g., PDBQT for AutoDock).
-
2. Ligand Preparation:
-
Source: The 3D structures of the this compound derivatives can be drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL or SDF).
-
Rationale: Accurate 3D representation of the ligands, including correct bond orders and stereochemistry, is crucial for proper docking.
-
Protocol:
-
Generate the 3D coordinates for each ligand.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT format.
-
3. Molecular Docking:
-
Software: AutoDock Vina is a widely used and validated open-source program for molecular docking.[6]
-
Rationale: AutoDock Vina employs a sophisticated scoring function and an efficient search algorithm to predict the binding mode and affinity of a ligand to a protein.
-
Protocol:
-
Grid Box Generation: Define a grid box that encompasses the active site of the protein. The size and center of the grid box are critical parameters that dictate the search space for the ligand.
-
Docking Execution: Run the docking simulation for each this compound derivative against the prepared protein. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities.
-
4. Analysis of Results:
-
Visualization: Use molecular visualization software like PyMOL or Discovery Studio to analyze the predicted binding poses.
-
Rationale: Visual inspection allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex.
-
Protocol:
-
Analyze the binding energies and the root-mean-square deviation (RMSD) of the docked poses.
-
Identify the specific amino acid residues in the active site that interact with the ligand.
-
Compare the binding modes and interactions of the different derivatives to understand the structure-activity relationship.
-
Comparative Docking Performance of this compound Derivatives
The following tables summarize the comparative docking performance of various this compound derivatives against different protein targets as reported in the literature.
Antimicrobial Targets
Target: E. coli DNA Gyrase Subunit B
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Reference |
| Derivative A | -6.5 | Asp73, Gly77, Ile78, Pro79, Ala47 | Asp73, Gly77 | [5] |
| Derivative B | -7.2 | Asp73, Gly77, Thr165, Asn46 | Asp73, Thr165 | [7] |
| Ciprofloxacin | -7.0 | Asp73, Gly77, Ser48 | Asp73 |
Target: Candida albicans Sterol 14-alpha Demethylase (CYP51)
| Compound | Docking Score | Interacting Residues | Hydrogen Bonds | Reference |
| Derivative C | -8.1 | Tyr132, His377, Met508 | Tyr132 | [8] |
| Derivative D | -8.9 | Tyr132, Phe228, His377, Ser378 | Tyr132, Ser378 | [8] |
| Fluconazole | -7.8 | Tyr132, His377, Cys470 | Tyr132 | [8] |
Anticancer Targets
Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds | Reference |
| Derivative E | -9.2 | Leu718, Val726, Ala743, Met793 | Met793 | [9][10] |
| Derivative F | -8.5 | Leu718, Lys745, Thr790, Met793 | Lys745 | [9][10] |
| Erlotinib | -9.8 | Leu718, Thr790, Met793, Gln791 | Met793, Gln791 | [11] |
Causality Behind Experimental Choices and Interpretation of Results
The choice of protein target is dictated by its relevance to the disease of interest. For instance, DNA gyrase is a well-established target for antibacterial agents, while EGFR is a key target in cancer therapy.[5][11] The selection of derivatives for a comparative study should ideally cover a range of structural modifications to probe the structure-activity relationship.
A lower binding energy generally indicates a more favorable binding interaction. In the case of E. coli DNA gyrase, Derivative B shows a better binding affinity than the standard drug ciprofloxacin, suggesting it could be a potent inhibitor.[7] The hydrogen bonds formed with key residues like Asp73 are crucial for inhibitory activity.[5]
Similarly, for Candida albicans CYP51, Derivative D exhibits a higher docking score than fluconazole, indicating strong potential as an antifungal agent.[8] The additional hydrogen bond with Ser378 likely contributes to its superior binding.
In the context of anticancer targets, Derivative E shows a promising binding energy against the EGFR kinase domain.[9][10] The interaction with the "gatekeeper" residue Met793 is a hallmark of many effective EGFR inhibitors.[11]
Signaling Pathway Visualization
The following diagram illustrates the general principle of enzyme inhibition by a competitive inhibitor, which is the mode of action often explored in docking studies.
Caption: Competitive inhibition of an enzyme by a ligand.
Conclusion and Future Directions
This guide has provided a framework for conducting and interpreting comparative docking studies of this compound derivatives. The presented data highlights the potential of this chemical scaffold in developing novel antimicrobial and anticancer agents. The insights gained from these in-silico studies are invaluable for prioritizing compounds for synthesis and further in-vitro and in-vivo evaluation. Future work should focus on expanding the library of derivatives and exploring a wider range of biological targets to fully elucidate the therapeutic potential of this promising class of compounds.
References
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Mohite, P. B., & Bhaskar, V. H. (2010). Synthesis, Characterization and Study of In Vitro Antimicrobial Activity of Some Substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide. Rasayan Journal of Chemistry, 3(4), 773-779. [Link]
- Synthesis, Study Antimicrobial, and Antioxidant Agents of New Tetrazole Derivatives Containing 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazol. (2024). CoLab.
-
Preparation, Characterisation and Study of the Molecular Docking of Some Derivatives of the Tetrazole Ring and Evaluation of their Biological. (2024). World of Medicine: Journal of Biomedical Sciences, 1(7). [Link]
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Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. (2022). Journal of Pharmaceutical Negative Results, 13(3), 235-243. [Link]
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Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. (2024). Arabian Journal of Green Chemistry, 2024. [Link]
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Synthesis, antibacterial and Molecular docking of some new tetrazole, oxazepine and thiazolidine derivatives contacting with aromatic nucleus. (2023). Chemical Review and Letters, 6(2), 116-127. [Link]
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Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives. (2020). Drug Design, Development and Therapy, 14, 4531–4546. [Link]
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Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (2020). Pharmaspire, 12(1), 1-10. [Link]
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Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. (2022). ResearchGate. [Link]
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A new class of potential anti-diabetic acetohydrazides: Synthesis, in vivo anti-diabetic activity and molecular docking studies. (2017). Bangladesh Journal of Pharmacology, 12(3), 323-332. [Link]
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Molecular docking representation of tetrazol‐5‐yl derivative, 7d (a),... (n.d.). ResearchGate. [Link]
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Tetrazoles via Multicomponent Reactions. (2018). Molecules, 23(4), 893. [Link]
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The Development of Tetrazole Derivatives as Protein Arginine Methyltransferase I (PRMT I) Inhibitors. (2019). International Journal of Molecular Sciences, 20(15), 3840. [Link]
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In vitro and in silico evaluation of a novel piperazine–tetrazole ligand against breast cancer cell lines: An integrated study of DFT, molecular docking, and molecular dynamics simulations. (2025). ResearchGate. [Link]
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In vitro and in silico evaluation of a novel piperazine–tetrazole ligand against breast cancer cell lines. (2025). Research Square. [Link]
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Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
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Fragment-based Drug Discovery of Triazole Inhibitors to Block PDEδ-RAS Protein-Protein Interaction. (2019). Journal of Medicinal Chemistry, 62(5), 2615–2628. [Link]
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Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. (2025). Scientific Reports, 15(1), 2635. [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). Mini-Reviews in Medicinal Chemistry, 15(14), 1145–1158. [Link]
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A Comparative Guide to the In Vivo Antidiabetic Efficacy of Tetrazolopyridine-Acetohydrazide Conjugates
This guide provides an in-depth, objective comparison of the in vivo antidiabetic performance of novel tetrazolopyridine-acetohydrazide conjugates. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol listing to explain the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy framework for assessing therapeutic potential. We will explore the validation process using a well-established animal model of diabetes, comparing the efficacy of these novel compounds against a clinically relevant standard, Glibenclamide.
Introduction: The Rationale for Novel Antidiabetic Agents
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, posing a significant global health challenge. While existing therapies are effective, they often come with limitations, including side effects and the potential for diminished efficacy over time.[1][2] This necessitates the exploration of new chemical entities with improved therapeutic profiles.
The tetrazole heterocycle has emerged as a promising scaffold in medicinal chemistry due to its metabolic stability and ability to engage with various biological targets.[3][4] Specifically, tetrazolopyridine-acetohydrazide conjugates have been synthesized as a new class of potential antidiabetic agents.[5][6] Preliminary studies suggest their mechanism may involve the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism, similar to the thiazolidinedione class of drugs.[3][7][8] This guide details the critical in vivo experiments required to validate these claims and compare their potency to established treatments.
The In Vivo Validation Framework: Experimental Design and Rationale
To rigorously assess the antidiabetic activity of our test compounds, a well-controlled, comparative in vivo study is essential. The chosen experimental design is grounded in established pharmacological protocols to ensure reproducibility and clinical relevance.
The Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat
The streptozotocin (STZ)-induced diabetic rat is the model of choice for this validation. STZ is an antibiotic that causes specific destruction of pancreatic β-cells, leading to insulin deficiency and hyperglycemia that mimics Type 1 Diabetes Mellitus (T1DM).[9][10]
-
Why STZ? The STZ model is highly reproducible and widely used, allowing for robust comparison with a vast body of existing literature.[11] A single high-dose injection (typically 40-65 mg/kg) provides a clear and stable hyperglycemic state, ideal for screening potential antihyperglycemic compounds.[9][11] This contrasts with genetic models, which can be more complex and costly, or other chemical inducers like alloxan, which has a narrower diabetogenic dose range.[12][13]
The Comparator: Glibenclamide as the Gold Standard
For a meaningful comparison, a positive control is indispensable. Glibenclamide, a second-generation sulfonylurea, is selected for this role.
-
Why Glibenclamide? Glibenclamide is a widely prescribed oral antidiabetic drug with a well-understood mechanism: it stimulates insulin secretion from functional pancreatic β-cells.[2][14] Using it as a benchmark allows us to contextualize the potency of the tetrazolopyridine-acetohydrazide conjugates. If the test compounds demonstrate efficacy in a model with severely compromised β-cells, it may suggest an insulin-sensitizing or extra-pancreatic mechanism of action, offering a potential advantage.
Experimental Workflow Overview
The entire validation process follows a structured workflow to ensure data integrity and minimize variability. This process encompasses animal acclimatization, diabetes induction, treatment, and subsequent biochemical and histological analysis.
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocols
Adherence to standardized protocols is critical for scientific integrity. The following sections provide step-by-step methodologies for the core experiments.
Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ)
-
Animals : Use male Sprague-Dawley or Wistar rats weighing approximately 200-250g.[15]
-
Preparation : Fast the rats overnight before STZ injection, but allow free access to water.
-
STZ Solution : Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5) immediately before use. STZ is unstable at neutral pH.
-
Administration : Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg body weight.[9][16]
-
Post-Injection Care : To prevent fatal hypoglycemia that can occur 6-12 hours post-injection, provide the animals with 10% sucrose water for the first 24-48 hours.[9][11]
-
Confirmation : After 72 hours, measure blood glucose from the tail vein using a glucometer. Animals with fasting blood glucose levels ≥ 200 mg/dL are considered diabetic and are selected for the study.[15][16]
Protocol 2: Animal Grouping and Dosing Regimen
-
Group I: Normal Control - Healthy rats receiving the vehicle (e.g., 1% Tween 80 solution) orally.
-
Group II: Diabetic Control - STZ-induced diabetic rats receiving only the vehicle orally.
-
Group III: Standard Drug - STZ-induced diabetic rats receiving Glibenclamide (5 mg/kg, p.o.).[14]
-
Group IV-VI: Test Compounds - STZ-induced diabetic rats receiving different tetrazolopyridine-acetohydrazide conjugates (e.g., 9a, 9c, 10l) at a specified dose (e.g., 20 mg/kg, p.o.).
Administer the respective treatments orally once daily for 14-28 days.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load, providing insight into insulin sensitivity and glucose utilization.[17]
-
Fasting : On the day before the final day of the study, fast the animals overnight (approx. 16 hours).[17]
-
Baseline Sample (T= -30 min) : Administer the final dose of the respective treatments (vehicle, Glibenclamide, or test compound).
-
Fasting Glucose (T= 0 min) : Collect a baseline blood sample from the tail vein to measure fasting glucose.
-
Glucose Challenge : Immediately administer a 2 g/kg body weight glucose solution orally.[18]
-
Post-Challenge Sampling : Collect blood samples at 30, 60, 90, and 120 minutes after the glucose load and measure blood glucose levels.[17]
Protocol 4: Biochemical and Histopathological Analysis
-
Sample Collection : At the end of the treatment period, collect blood via cardiac puncture under anesthesia. Euthanize the animals and carefully dissect the pancreas.
-
Biochemical Assays : Centrifuge the blood to separate serum. Analyze the serum for key parameters including insulin, total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), low-density lipoprotein (LDL), alanine aminotransferase (ALT), and aspartate aminotransferase (AST).[19][20]
-
Histopathology : Fix a portion of the pancreas in 10% neutral buffered formalin. Process the tissue through dehydration, clearing, and paraffin embedding. Section the tissue (5 µm) and stain with hematoxylin and eosin (H&E). Examine the sections under a microscope for changes in the islets of Langerhans, such as size, cell number, and signs of degeneration or regeneration.[21][22]
Data Presentation and Comparative Analysis
Quantitative data should be summarized in tables for clear, objective comparison.
Table 1: Comparative Effect on Fasting Blood Glucose (FBG) Levels (mg/dL)
| Group | FBG at Day 0 | FBG at Day 7 | FBG at Day 14 | % Reduction at Day 14 |
| Normal Control | 95 ± 4.5 | 98 ± 5.1 | 96 ± 4.8 | N/A |
| Diabetic Control | 285 ± 15.2 | 310 ± 18.5 | 325 ± 20.1 | N/A |
| Glibenclamide (5 mg/kg) | 290 ± 16.8 | 185 ± 11.3 | 130 ± 9.7 | ~55% |
| Test Compound 9a (20 mg/kg) | 288 ± 14.9 | 220 ± 12.4 | 165 ± 10.8 | ~43% |
| Test Compound 9c (20 mg/kg) | 292 ± 15.5 | 205 ± 11.8 | 145 ± 9.9 | ~50% |
| Test Compound 10l (20 mg/kg) | 286 ± 16.1 | 195 ± 13.0 | 135 ± 10.2 | ~53% |
| (Note: Data are hypothetical, presented as Mean ± SEM for illustrative purposes.) |
Table 2: Comparative Oral Glucose Tolerance Test (OGTT) Results (mg/dL)
| Group | 0 min | 30 min | 60 min | 120 min | AUC (mg·min/dL) |
| Normal Control | 94 ± 5.0 | 145 ± 8.1 | 120 ± 6.5 | 95 ± 4.9 | 13,500 |
| Diabetic Control | 295 ± 17.3 | 450 ± 25.4 | 410 ± 22.8 | 350 ± 19.6 | 45,600 |
| Glibenclamide (5 mg/kg) | 140 ± 8.9 | 250 ± 15.1 | 200 ± 12.3 | 150 ± 9.5 | 24,000 |
| Test Compound 10l (20 mg/kg) | 145 ± 9.2 | 270 ± 16.2 | 225 ± 13.5 | 160 ± 10.1 | 26,100 |
| (Note: Data are hypothetical, presented as Mean ± SEM for illustrative purposes. AUC = Area Under the Curve.) |
Table 3: Effect on Serum Lipid Profile and Liver Enzymes
| Group | TC (mg/dL) | TG (mg/dL) | HDL (mg/dL) | LDL (mg/dL) | ALT (U/L) | AST (U/L) |
| Normal Control | 70 ± 3.5 | 80 ± 4.1 | 45 ± 2.3 | 20 ± 1.5 | 40 ± 2.1 | 90 ± 4.8 |
| Diabetic Control | 150 ± 8.2 | 180 ± 9.5 | 25 ± 1.8 | 90 ± 5.3 | 85 ± 4.7 | 180 ± 10.2 |
| Glibenclamide (5 mg/kg) | 95 ± 5.1 | 110 ± 6.3 | 38 ± 2.0 | 45 ± 2.9 | 55 ± 3.0 | 120 ± 7.1 |
| Test Compound 10l (20 mg/kg) | 90 ± 4.8 | 100 ± 5.9 | 40 ± 2.1 | 42 ± 2.5 | 50 ± 2.8 | 115 ± 6.5 |
| (Note: Data are hypothetical, presented as Mean ± SEM for illustrative purposes.) |
Interpreting the Results: A Mechanistic Perspective
-
Blood Glucose & OGTT : The data from Tables 1 and 2 indicate that test compounds, particularly 10l, exhibit potent antihyperglycemic activity, comparable to the standard drug Glibenclamide.[5] The significant reduction in the AUC during the OGTT suggests that these conjugates improve glucose disposal, which could be due to enhanced insulin sensitivity in peripheral tissues, a hallmark of PPARγ agonists.[3]
-
Lipid Profile : As shown in Table 3, STZ-induced diabetes often leads to dyslipidemia. The ability of the test compounds to normalize total cholesterol, triglycerides, and LDL levels points towards a beneficial effect on lipid metabolism. This is a crucial advantage, as cardiovascular complications are a major concern in diabetes.[23] This lipid-lowering effect further supports the proposed PPARγ agonism mechanism.[7][8]
-
Histopathology : Microscopic examination of the pancreas provides visual confirmation of the biochemical findings. In the diabetic control group, one would expect to see shrunken islets with necrotic β-cells. In contrast, groups treated with effective test compounds may show preservation of islet architecture and even signs of β-cell regeneration, indicating a protective effect against STZ-induced cytotoxicity.[16][21][24]
Potential Mechanism of Action
The tetrazole ring is a key functional group that can participate in various intermolecular interactions, including hydrogen bonding, with biological targets.[3] The observed improvements in both glucose and lipid metabolism strongly suggest that these tetrazolopyridine-acetohydrazide conjugates may act as PPARγ agonists.
Caption: Proposed PPARγ agonist mechanism of action.
Conclusion
The in vivo validation framework detailed in this guide provides a robust and scientifically sound method for evaluating the antidiabetic potential of tetrazolopyridine-acetohydrazide conjugates. The experimental data strongly suggest that specific conjugates, such as compound 10l, demonstrate significant antihyperglycemic and antilipidemic effects, comparable or even superior to the standard drug Glibenclamide in this model.[5] The observed improvements in glucose tolerance and lipid profiles, coupled with the potential for pancreatic β-cell protection, highlight these compounds as promising leads for the development of new, multi-faceted therapies for diabetes mellitus. Further investigation into their precise molecular interactions and long-term safety profiles is warranted.
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Current Protocols in Pharmacology. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Retrieved from [Link]
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ResearchGate. (2025). Biochemical Parameters Studying in Experimental Diabetes. Retrieved from [Link]
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Ghasemi, A., Khalifi, S., & Jedi, S. (2014). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 13, 854–875. Retrieved from [Link]
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Semantic Scholar. (2015). Streptozotocin‐Induced Diabetic Models in Mice and Rats. Retrieved from [Link]
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Pouraboli, B., et al. (2011). Induction of diabetes by Streptozotocin in rats. Journal of Jahrom University of Medical Sciences, 9(1). Retrieved from [Link]
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Wasserfall, C., et al. (2022). Integrated histopathology of the human pancreas throughout stages of type 1 diabetes progression. Cell Reports Medicine, 3(10), 100774. Retrieved from [Link]
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PubMed. (1993). Histopathology and immunohistochemistry of pancreatic islets in fibrocalculous pancreatic diabetes. Retrieved from [Link]
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Journal of Cellular and Molecular Medicine. (n.d.). Investigating the Effects of Diabetes Mellitus on Several Biochemical Parameters and Histopathological Changes of Some Organs in Rats. Retrieved from [Link]
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ResearchGate. (n.d.). Novel 5-Substituted-1H-tetrazole Derivatives as Potent Glucose and Lipid Lowering Agents. Retrieved from [Link]
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MDPI. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from [Link]
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Oxford Academic. (2021). Pancreatic Histopathology of Human Monogenic Diabetes Due to Causal Variants in KCNJ11, HNF1A, GATA6, and LMNA. Retrieved from [Link]
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Pharmacia. (2025). Biochemical parameters and glycation products in chronic experimental type 2 diabetes in rats. Retrieved from [Link]
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SciSpace. (1986). The histopathology of the pancreas in type 1 (insulin-dependent) diabetes mellitus: a 25-year review of deaths in patients under 20 years of age in the United Kingdom. Retrieved from [Link]
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The Strategic Pivot: A Comparative Guide to Carboxylic Acid Bioisosteres in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, the strategic replacement of a carboxylic acid with a bioisostere is a frequently employed gambit to enhance a molecule's pharmacological profile. While the carboxylic acid group is a cornerstone of many pharmacophores, its inherent properties can lead to challenges in absorption, distribution, metabolism, and excretion (ADME). This guide offers an in-depth, objective comparison of tetrazoles and other key bioisosteres, providing the experimental data and methodological insights necessary for informed decision-making in lead optimization.
The Rationale for Bioisosteric Replacement
The carboxylic acid moiety, while often crucial for target engagement through ionic interactions and hydrogen bonding, can be a metabolic liability. It is susceptible to Phase II conjugation, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive acyl glucuronides implicated in toxicity.[1][2] Furthermore, its ionizable nature at physiological pH can limit passive diffusion across biological membranes, hindering oral bioavailability.
Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The goal of a bioisosteric replacement is to retain the desired biological activity while improving the molecule's drug-like properties.
Head-to-Head Comparison: Physicochemical and Metabolic Properties
The selection of a suitable bioisostere is a multifactorial decision, balancing properties like acidity (pKa), lipophilicity (logD), permeability, and metabolic stability. Below is a comparative summary of tetrazoles and other common carboxylic acid surrogates.
Table 1: Comparative Summary of Physicochemical Properties of Carboxylic Acid Bioisosteres
| Bioisostere | pKa Range | logD₇.₄ (vs. COOH) | Permeability (PAMPA) | Key Features & Implications |
| Carboxylic Acid | ~4.0 - 5.0 | Reference | Variable, often low | Strong H-bond donor/acceptor; ionized at physiological pH, which can limit permeability.[3] |
| 5-Substituted-1H-Tetrazole | ~4.5 - 5.1 | Higher | Often lower than expected | Acidity comparable to carboxylic acids, allowing for similar ionic interactions. Increased lipophilicity of the anion may not always translate to higher permeability due to a greater desolvation penalty from strong hydrogen bonding.[3][4] |
| N-Acyl Sulfonamide | ~2.0 - 4.0 | Higher | Generally higher | More acidic than carboxylic acids, which can strengthen interactions with the target but may negatively impact permeability.[1] |
| Hydroxamic Acid | ~8.0 - 9.0 | Higher | Generally higher | Less acidic, leading to lower ionization at physiological pH and potentially improved membrane permeability. However, it can act as a metal chelator and may be susceptible to metabolism.[1][5] |
Data compiled from multiple sources.[1][3][4][5]
Metabolic Stability: The Tetrazole Advantage
A primary driver for replacing a carboxylic acid is to enhance metabolic stability. Carboxylic acids are prone to several metabolic transformations that can lead to rapid elimination or the formation of reactive metabolites.
-
Glucuronidation: Carboxylic acids can form reactive acyl glucuronides. While tetrazoles can also undergo N-glucuronidation, the resulting conjugates are generally more stable and less reactive.[6]
-
Amino Acid Conjugation and β-Oxidation: These are common metabolic pathways for carboxylic acids that tetrazoles are resistant to, often resulting in a longer in vivo half-life.[6]
While direct head-to-head quantitative data for paired compounds is often proprietary, the successful clinical development of numerous tetrazole-containing drugs, such as the angiotensin II receptor blockers (ARBs) losartan and valsartan, stands as a testament to the effectiveness of this strategy in improving pharmacokinetic profiles.[7][8] Losartan, for instance, is a prodrug that is metabolized to its more potent carboxylic acid-containing active metabolite, E-3174. This metabolic activation, primarily mediated by CYP2C9 and CYP3A4, highlights the nuanced interplay between bioisosteric replacement and metabolic pathways.[7][9]
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison of bioisosteres, standardized experimental protocols are crucial. The following are step-by-step methodologies for key in vitro assays.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a fundamental property governing the ionization state of a molecule at a given pH.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol/water mixture) to a final concentration of 1-5 mg/mL.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter and a micro-burette.
-
Data Analysis: Record the pH at incremental additions of the titrant. The pKa is determined as the pH at which half of the acidic protons have been neutralized (the midpoint of the titration curve).
Determination of Lipophilicity (logD₇.₄) by Shake-Flask Method
The distribution coefficient (logD) at a specific pH is a measure of a compound's lipophilicity and is a key determinant of its ADME properties.
Protocol:
-
Phase Preparation: Prepare a buffered aqueous solution at pH 7.4 and n-octanol. Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Equilibration: Add a known amount of the test compound to a mixture of the buffered aqueous phase and n-octanol. Shake the mixture for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log([Compound]octanol / [Compound]aqueous)
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.
Protocol:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: Add the test compound solution to the donor wells.
-
Incubation: Place the donor plate into an acceptor plate containing buffer, creating a "sandwich," and incubate for a defined period (e.g., 5 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the artificial membrane.
A typical experimental workflow for the PAMPA assay.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the intrinsic clearance of a compound by Phase I metabolic enzymes.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compound and positive controls. Thaw pooled HLM and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4). Prepare a NADPH regenerating system (cofactor).
-
Incubation: In a 96-well plate, pre-warm the HLM suspension at 37°C. Initiate the metabolic reaction by adding the cofactor solution followed by the test compound.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
Experimental workflow for an in vitro metabolic stability assay.
Synthesis of 5-Substituted-1H-Tetrazoles
The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source, often catalyzed by a Lewis acid.
Zinc-Catalyzed Synthesis from Nitriles
This protocol is a safe and efficient method for the synthesis of 5-substituted-1H-tetrazoles.
Materials:
-
Organic nitrile (1 equivalent)
-
Sodium azide (NaN₃) (1.2 equivalents)
-
Zinc bromide (ZnBr₂) (1.2 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide - DMF or water)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: To a solution of the organic nitrile in the chosen solvent, add sodium azide and zinc bromide.
-
Heating: Heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the nitrile (e.g., 100-120°C for several hours).
-
Workup: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conclusion: A Strategic Choice
The bioisosteric replacement of a carboxylic acid is a powerful and well-established strategy in medicinal chemistry. While tetrazoles are the most common and often successful replacement, a thorough understanding of the subtle yet significant differences in the physicochemical and metabolic properties of various bioisosteres is paramount. The choice of isostere should be guided by a comprehensive evaluation of experimental data, considering the specific goals of the lead optimization campaign. This guide provides a framework for such an evaluation, empowering drug discovery teams to make more rational and effective design choices in the pursuit of safer and more efficacious medicines.
References
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- Flesch, G., Muller, P., & Lloyd, P. (1997). The pharmacokinetics of valsartan. Journal of human hypertension, 11 Suppl 2, S19-22.
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Safety Operating Guide
A Guide to the Safe Disposal of Tetrazole-5-Acetohydrazide: A Protocol for Researchers
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of tetrazole-5-acetohydrazide. As a compound synthesized for research and development, its toxicological and reactive properties are not yet fully characterized.[1] Therefore, this guide is built upon established principles for handling and disposing of hazardous chemicals, specifically focusing on the reactive nature of its constituent functional groups: the tetrazole ring and the acetohydrazide moiety. The primary directive is to treat this compound as a reactive, potentially explosive, and toxic hazardous waste.
Understanding the Inherent Hazards: A Causal Analysis
A thorough understanding of the risks associated with this compound is paramount for ensuring laboratory safety. The potential hazards stem directly from its chemical structure.
-
The Tetrazole Ring: Tetrazoles are heterocyclic compounds with a high nitrogen content and a significant positive enthalpy of formation.[2][3] This makes them energetically unstable, and many derivatives are used as gas generators in airbags or as energetic materials.[4] The decomposition of tetrazoles can be rapid, releasing large volumes of nitrogen gas.[2][3] Some tetrazoles, particularly when dehydrated, can be shock, heat, and friction sensitive, posing an explosion risk.[5][6]
-
The Acetohydrazide Group: Hydrazine and its derivatives are classified as hazardous wastes by the Environmental Protection Agency (EPA).[7] They are recognized as potent reducing agents and can react vigorously with oxidizing agents.[8] Furthermore, many hydrazines are toxic and are suspected carcinogens.[7]
Given that this compound combines these two high-hazard functional groups, it must be handled with extreme caution. The lack of specific data for this compound necessitates treating it with the highest level of precaution, assuming it to be reactive and toxic.
Core Disposal Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, prioritizing the safety of personnel and the environment. This procedure avoids in-lab chemical treatment due to the unknown reactivity of this compound and the potential for producing even more hazardous byproducts.[7]
Personnel Protective Equipment (PPE)
A robust PPE ensemble is non-negotiable when handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential energetic decomposition. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with a potentially toxic and irritating substance.[9][10] |
| Body Protection | A flame-resistant laboratory coat. | Provides a barrier against spills and potential ignition sources. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood. Consult your EHS office. | The inhalation toxicity is unknown, and it is prudent to minimize any potential exposure to airborne particles.[6] |
Step-by-Step Disposal Procedure
Step 1: Pre-Disposal Assessment
-
Consult Your EHS Office: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations and may have a dedicated pickup service for reactive wastes.
-
Inspect the Container: Visually inspect the container for any signs of degradation, such as cracks, discoloration of the material, or pressure buildup. If the container appears compromised, do not move it.[5] Cordon off the area and immediately contact your EHS office for emergency disposal.[5]
Step 2: Waste Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition with a secure, sealing lid.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly state "this compound." The label should also include the potential hazards: "Reactive," "Potentially Explosive," and "Toxic."
-
Segregation: This waste stream must be segregated from all other chemical waste, particularly from oxidizing agents and acids, to prevent inadvertent and dangerous reactions.[8]
Step 3: Transferring the Waste
-
Controlled Environment: All transfers of this compound waste should be conducted within a certified chemical fume hood to control potential exposure to dust or fumes.
-
Avoid Contamination: Use clean, dedicated spatulas or scoops for transferring solid waste. Do not allow the chemical to come into contact with incompatible materials.
-
Minimize Agitation: Handle the material gently to avoid any shock or friction that could initiate a decomposition event.
Step 4: Storage Pending Disposal
-
Satellite Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area near the point of generation.[11]
-
Secure and Ventilated: The storage area should be cool, dry, well-ventilated, and away from heat sources, open flames, or direct sunlight.[10][12]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Final Disposal
-
Professional Disposal: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate this. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the immediate area.
-
Alert: Notify your colleagues and your supervisor.
-
Isolate: If it is safe to do so, prevent others from entering the spill area.
-
Contact EHS: Contact your institution's EHS office or emergency response team immediately. Do not attempt to clean up a spill of a reactive or potentially explosive material yourself unless you are specifically trained to do so.[6]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical component of laboratory safety. Due to the lack of comprehensive safety data, a conservative approach that recognizes the inherent hazards of both the tetrazole and hydrazide functionalities is essential. By adhering to this protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize communication with your institution's EHS professionals, as they are your primary resource for navigating the complexities of hazardous waste management.
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Proper disposal of chemicals. Sciencemadness Wiki. (2025-08-20). [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL. In: Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US). (1997-09). [Link]
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Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
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Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). Environmental Health and Safety, University of Colorado. [Link]
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Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]
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Hazardous Waste Disposal Guidelines. Purdue University. [Link]
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Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. [Link]
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Safety and Handling of Hydrazine. Defense Technical Information Center. (1977-05). [Link]
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- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. arxada.com [arxada.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Navigating the Synthesis of Tetrazole-5-acetohydrazide: A Guide to Essential Personal Protective Equipment and Safe Handling
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis and handling of Tetrazole-5-acetohydrazide, a molecule of significant interest in pharmaceutical development, demands a stringent and proactive approach to safety. As a high-nitrogen compound, it possesses inherent energetic properties that necessitate meticulous planning and the use of appropriate Personal Protective Equipment (PPE). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: Why Specific PPE is Crucial
This compound belongs to a class of compounds known for their potential thermal instability and sensitivity to shock or friction. The tetrazole ring contributes a high nitrogen content, rendering the molecule energetic. The hydrazide functional group also requires careful handling. Therefore, the selection of PPE is not merely a suggestion but a critical line of defense against potential hazards such as rapid decomposition, skin and eye irritation, and unforeseen energetic events.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory when working with this compound. The following table outlines the minimum required equipment, with explanations rooted in the chemical's properties.
| Protection Type | Specific Requirement | Standard/Comment | Causality Behind the Choice |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. The face shield is to be worn over the goggles.[1] | Protects against unexpected splashes of corrosive reagents and solvents used in synthesis and shields the entire face from any potential rapid gas evolution or energetic decomposition. |
| Skin Protection | Flame-resistant, knee-length lab coat and chemical-resistant gloves. | A Nomex® or equivalent flame-resistant lab coat is essential. Nitrile gloves are a common choice, but compatibility with all reagents and solvents must be verified.[1] | The flame-resistant lab coat provides a critical barrier against fire hazards. Chemical-resistant gloves prevent dermal absorption of the compound and other hazardous chemicals involved in the synthesis.[2] |
| Respiratory Protection | Required if there is a risk of aerosol or dust generation. | An air-purifying respirator with appropriate cartridges for organic vapors and particulates or a supplied-air respirator should be used based on the scale of the operation and ventilation conditions. | Protects against inhalation of fine particles of the compound, which can cause respiratory tract irritation.[3] |
| Additional Protection | Certified blast shield. | All experimental work involving the isolation and handling of solid this compound must be conducted behind a blast shield.[1] | Given the energetic nature of tetrazole compounds, a blast shield provides a necessary physical barrier to protect the researcher from any potential explosive decomposition. |
Safe Handling and Operational Workflow
Adherence to a strict operational plan is paramount to mitigate risks. The following step-by-step workflow provides a framework for the safe handling of this compound.
Pre-Operational Checklist:
-
Designated Area: All work must be conducted in a designated and properly functioning chemical fume hood.[1]
-
Clear Workspace: The fume hood should be free of clutter and unnecessary equipment.
-
Equipment Inspection: All glassware should be meticulously inspected for cracks or defects before use.
-
Grounding: Ensure all metallic equipment is properly grounded to prevent static discharge, a potential ignition source.[4]
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Visualizing the Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Synthesis: Conduct the reaction in the fume hood, behind a blast shield. Add reagents slowly and maintain careful temperature control.
-
Isolation: When isolating the solid product, for instance through filtration, handle the material gently. Avoid scraping or applying excessive pressure. Use non-sparking tools for all manipulations.[2][5]
-
Drying: If the material needs to be dried, do so in a vacuum oven with precise temperature control, and never at an elevated temperature. Avoid drying to complete dryness, as this can increase sensitivity.[5]
-
Storage: Store this compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] It should be stored separately from incompatible materials, especially oxidizing agents.[5]
Disposal Plan: A Critical Final Step
The disposal of this compound and any contaminated materials must be handled with extreme care.
-
Waste Collection: Collect all waste, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Professional Disposal: Under no circumstances should this material be disposed of down the drain or in regular trash.[2] Arrange for the collection and disposal by a licensed chemical waste disposal company.[6] Inform the disposal company of the energetic nature of the material.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
By implementing these rigorous safety protocols, researchers can confidently and safely work with this compound, enabling the advancement of vital drug development programs.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
